molecular formula C10H19NO2 B1581419 2-(Tert-butylamino)ethyl methacrylate CAS No. 3775-90-4

2-(Tert-butylamino)ethyl methacrylate

Cat. No.: B1581419
CAS No.: 3775-90-4
M. Wt: 185.26 g/mol
InChI Key: BEWCNXNIQCLWHP-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)ethyl methacrylate is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.8 g/100 ml water at 25 °c. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tert-butylamino)ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C10H19NO2/c1-8(2)9(12)13-7-6-11-10(3,4)5/h11H,1,6-7H2,2-5H3
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InChI Key

BEWCNXNIQCLWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H19NO2
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Related CAS

26716-20-1
Record name Poly(tert-butylaminoethyl methacrylate)
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DSSTOX Substance ID

DTXSID6044931
Record name 2-(tert-Butylamino)ethyl 2-methylprop-2-enoate
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Molecular Weight

185.26 g/mol
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Physical Description

Liquid; [HSDB] Colorless to light yellow liquid; [MSDSonline]
Record name 2-(tert-Butylamino)ethyl methacrylate
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Boiling Point

100-105 °C @ 12 MM HG
Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Flash Point

96.1 °C (Cleveland open cup), 11 °C (Cleveland open cup)
Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Solubility

1.8 g/100 ml water at 25 °C
Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Density

0.914 @ 25 °C
Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Color/Form

LIQUID

CAS No.

3775-90-4
Record name tert-Butylaminoethyl methacrylate
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Record name 2-(tert-Butylamino)ethyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-[(1,1-dimethylethyl)amino]ethyl ester
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Record name 2-(tert-Butylamino)ethyl 2-methylprop-2-enoate
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Record name 2-tert-butylaminoethyl methacrylate
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Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Melting Point

< -70 °C
Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(tert-butylamino)ethyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) is a functional monomer of significant interest in the fields of polymer chemistry, materials science, and drug delivery. Its unique molecular structure, featuring a polymerizable methacrylate group and a pH-responsive tertiary amine, imparts valuable properties to the polymers derived from it. This technical guide provides a comprehensive overview of the chemical properties of TBAEMA, including detailed experimental protocols for their determination and a summary of key quantitative data.

Core Chemical Properties of 2-(tert-butylamino)ethyl methacrylate

The chemical behavior of TBAEMA is dictated by its constituent functional groups: the methacrylate ester and the tertiary amino group. These groups influence its reactivity, solubility, and acid-base characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values have been compiled from various sources and provide a quantitative basis for its handling, processing, and application.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉NO₂[1]
Molecular Weight 185.26 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Density 0.914 g/mL at 25 °C[2][3]
Boiling Point 82 °C at 10 mmHg[2][3]
Melting Point < -70 °C[4]
Flash Point 71 °C (closed cup)[3]
Refractive Index n20/D 1.442[2][3]
Water Solubility 18 g/L at 25 °C[2]
pKa (Predicted) 8.99 ± 0.10[2][5]
LogP (Predicted) 2.12 at 20 °C[2]
Vapor Pressure 6 Pa at 20 °C[2]
Reactivity and Polymerization

The primary chemical reactivity of TBAEMA is centered around the double bond of the methacrylate group, which readily undergoes free-radical polymerization. This property is extensively utilized in the synthesis of a wide range of functional polymers.

Polymerization: TBAEMA can be polymerized using various techniques, including conventional free-radical polymerization, and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). ATRP is particularly valuable as it allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The resulting polymer, poly(this compound) (PTBAEMA), is known for its pH-responsive behavior, transitioning from a hydrophobic to a hydrophilic state upon protonation of the tertiary amine groups in acidic conditions.

Hydrolysis: The ester linkage in TBAEMA is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction cleaves the ester bond to yield methacrylic acid and 2-(tert-butylamino)ethanol. The rate of hydrolysis is influenced by pH and temperature.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and the alcohol. This process is generally irreversible.[6]

Experimental Protocols

This section outlines detailed methodologies for the determination of key chemical properties of this compound and for its synthesis and polymerization.

Determination of pKa by Potentiometric Titration

The pKa of the tertiary amine group in TBAEMA can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

Materials:

  • This compound (TBAEMA)

  • Hydrochloric acid (HCl), 0.1 M standard solution

  • Sodium hydroxide (NaOH), 0.1 M standard solution, carbonate-free

  • Potassium chloride (KCl)

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a 0.01 M solution of TBAEMA in deionized water. Due to its limited water solubility, a co-solvent such as ethanol (B145695) may be used, and the apparent pKa will be determined.

  • To maintain a constant ionic strength, add KCl to the solution to a final concentration of 0.1 M.

  • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

  • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Acidify the solution to approximately pH 2 by adding 0.1 M HCl.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches approximately 12.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point, which corresponds to the midpoint of the steep rise in the titration curve. The equivalence point can be more accurately determined from the peak of the first derivative of the titration curve.

Determination of Water Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[2][3][4][5][7]

Materials:

  • This compound (TBAEMA)

  • Deionized water (or other solvent of interest)

  • Glass flasks with stoppers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC, or GC)

Procedure:

  • Add an excess amount of TBAEMA to a glass flask containing a known volume of deionized water. The excess solid/liquid ensures that a saturated solution is formed.

  • Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, allow the mixture to stand undisturbed at the same temperature to allow the undissolved TBAEMA to separate.

  • Carefully remove an aliquot of the supernatant (the saturated solution). To ensure no undissolved droplets are transferred, centrifugation of the aliquot can be performed.

  • Quantify the concentration of TBAEMA in the aliquot using a suitable and validated analytical method.

  • The determined concentration represents the solubility of TBAEMA in water at the specified temperature.

Synthesis of this compound via Transesterification

TBAEMA can be synthesized by the transesterification of methyl methacrylate with 2-(tert-butylamino)ethanol.[8]

Materials:

  • 2-(tert-butylamino)ethanol

  • Methyl methacrylate (MMA)

  • Catalyst (e.g., zirconium acetylacetonate)

  • Polymerization inhibitor (e.g., 4-hydroxy-2,2,6,6-tetramethylpiperidinooxyl)

  • Reaction flask equipped with a distillation column and head

  • Heating mantle

  • Vacuum source

Procedure:

  • Charge the reaction flask with 2-(tert-butylamino)ethanol, an excess of methyl methacrylate, the catalyst, and the polymerization inhibitor.[8]

  • Heat the mixture to initiate the reaction. The methanol-MMA azeotrope will begin to distill.[8]

  • Continuously remove the azeotrope to drive the equilibrium towards the product side.[8]

  • Monitor the reaction progress by observing the temperature at the distillation head. An increase in temperature indicates the depletion of the lower-boiling azeotrope.

  • Once the reaction is complete, distill off the excess methyl methacrylate under reduced pressure.[8]

  • The remaining product is this compound, which can be further purified by vacuum distillation if necessary.

Polymerization of this compound by Atom Transfer Radical Polymerization (ATRP)

ATRP allows for the synthesis of well-defined poly(this compound) (PTBAEMA).

Materials:

  • This compound (TBAEMA), purified by passing through a column of basic alumina (B75360) to remove the inhibitor.

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (e.g., copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous solvent (e.g., toluene (B28343) or anisole)

  • Schlenk flask and line for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Thermostatically controlled oil bath

Procedure:

  • Add the catalyst (CuBr) and a magnetic stir bar to a Schlenk flask.

  • Seal the flask and deoxygenate by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • In a separate flask, prepare a solution of the monomer (TBAEMA), initiator, and ligand in the anhydrous solvent.

  • Deoxygenate this solution by bubbling with the inert gas for at least 30 minutes.

  • Using a cannula or a gas-tight syringe, transfer the deoxygenated monomer solution to the Schlenk flask containing the catalyst.

  • Place the flask in the preheated oil bath to start the polymerization.

  • At desired time intervals, take aliquots from the reaction mixture using a degassed syringe to monitor the monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by gel permeation chromatography).

  • To terminate the polymerization, open the flask to air, which will oxidize the copper catalyst and quench the reaction.

  • Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., cold hexanes or methanol) and dry under vacuum.

Visualizing Chemical Processes and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key logical and experimental workflows.

Transesterification_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification r1 2-(tert-butylamino)ethanol mix Charge Reactants to Flask r1->mix r2 Methyl Methacrylate r2->mix cat Catalyst cat->mix inhib Inhibitor inhib->mix heat Heat to Reaction Temperature mix->heat distill Distill Methanol-MMA Azeotrope heat->distill remove_mma Remove Excess MMA (Vacuum) distill->remove_mma final_product This compound remove_mma->final_product

Caption: Workflow for the synthesis of this compound.

ATRP_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Work-up & Isolation catalyst_prep Deoxygenate Catalyst (CuBr) in Schlenk Flask transfer Transfer Solution to Catalyst Flask catalyst_prep->transfer solution_prep Prepare & Deoxygenate Monomer/Initiator/Ligand Solution solution_prep->transfer polymerize Heat to Initiate Polymerization transfer->polymerize monitor Monitor Conversion & MW polymerize->monitor terminate Terminate by Exposing to Air monitor->terminate remove_catalyst Remove Copper Catalyst (Alumina Column) terminate->remove_catalyst precipitate Precipitate Polymer remove_catalyst->precipitate dry Dry Polymer under Vacuum precipitate->dry final_polymer Poly(TBAEMA) dry->final_polymer Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Protonation of Carbonyl Oxygen A2 Nucleophilic Attack by Water A1->A2 A3 Proton Transfer A2->A3 A4 Elimination of Alcohol A3->A4 A5 Deprotonation A4->A5 A_prod Methacrylic Acid + 2-(tert-butylamino)ethanol A5->A_prod B1 Nucleophilic Attack by Hydroxide B2 Formation of Tetrahedral Intermediate B1->B2 B3 Elimination of Alkoxide B2->B3 B4 Deprotonation of Carboxylic Acid B3->B4 B_prod Methacrylate Salt + 2-(tert-butylamino)ethanol B4->B_prod

References

2-(Tert-butylamino)ethyl methacrylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA), a functional monomer with significant applications in the biomedical and materials science fields. This document details its fundamental properties, experimental protocols for its polymerization, and its mechanism of action in key applications, with a focus on its relevance to drug development and antimicrobial research.

Core Properties of 2-(Tert-butylamino)ethyl Methacrylate

This compound is a versatile monomer valued for its pH-responsive tertiary amine group and its polymerizable methacrylate functionality. These features make it a key building block for a variety of "smart" polymers.

PropertyValueReference
CAS Number 3775-90-4[1]
Molecular Weight 185.26 g/mol [2]
Molecular Formula C₁₀H₁₉NO₂[2]
Boiling Point 82 °C at 10 mmHg[2]
Density 0.914 g/mL at 25 °C[2]
Refractive Index n20/D 1.442[2]

Experimental Protocols: Polymerization of TBAEMA

The synthesis of polymers from TBAEMA, particularly poly(this compound) (PTBAEMA), is commonly achieved through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for precise control over the polymer's molecular weight and architecture.

Atom Transfer Radical Polymerization (ATRP) of TBAEMA

ATRP is a robust method for synthesizing well-defined polymers. The following is a representative protocol for the synthesis of PTBAEMA brushes on a substrate, a common configuration for creating functional surfaces.

Objective: To synthesize PTBAEMA brushes on a silicon wafer for potential antimicrobial or drug-eluting applications.

Materials:

  • This compound (TBAEMA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Anisole (B1667542) (solvent)

  • Silicon wafers functionalized with an ATRP initiator

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • Preparation: In a Schlenk flask, add the desired amount of TBAEMA monomer, anisole as the solvent, and the initiator-functionalized silicon wafer.

  • Deoxygenation: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Catalyst Preparation: In a separate Schlenk flask, add CuBr and bpy. Deoxygenate this mixture.

  • Initiation: Under an inert atmosphere, transfer the deoxygenated monomer/initiator solution to the catalyst-containing flask.

  • Polymerization: Place the reaction flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90°C) and stir for the specified time to achieve the target molecular weight.

  • Termination: To stop the polymerization, expose the reaction mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold hexanes). The grafted silicon wafer should be washed extensively with a good solvent for the polymer (e.g., THF or chloroform) to remove any non-grafted polymer.

  • Characterization: The resulting polymer brushes can be characterized by techniques such as ellipsometry to determine thickness, and gel permeation chromatography (GPC) can be used to analyze the molecular weight and polydispersity of free polymer formed in the solution.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of TBAEMA

RAFT polymerization is another powerful technique for creating polymers with controlled architecture. The following protocol outlines a typical solution polymerization of TBAEMA.

Objective: To synthesize well-defined, free PTBAEMA in solution.

Materials:

  • This compound (TBAEMA), inhibitor removed

  • A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • A radical initiator (e.g., azobisisobutyronitrile - AIBN)

  • A suitable solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the TBAEMA monomer, the RAFT agent, AIBN, and the solvent.

  • Deoxygenation: Deoxygenate the reaction mixture by purging with an inert gas (argon or nitrogen) for at least 30 minutes or by using freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-80°C for AIBN).

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion using techniques like ¹H NMR or gas chromatography.

  • Termination: After the desired time or monomer conversion is reached, the polymerization is stopped by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: The polymer is typically purified by precipitation into a non-solvent (e.g., cold methanol (B129727) or hexanes) to remove unreacted monomer and initiator fragments. The precipitation process may need to be repeated to achieve high purity.

  • Characterization: The molecular weight and polydispersity of the resulting PTBAEMA can be determined by GPC.

Applications in Drug Development and Antimicrobial Research

Polymers derived from TBAEMA are of significant interest in the pharmaceutical and biomedical fields due to their unique properties.

  • pH-Responsive Drug Delivery: The tertiary amine groups in PTBAEMA have a pKa in the physiological range. This allows for the development of "smart" drug delivery systems that can release their therapeutic payload in response to changes in pH. For instance, in the acidic environment of a tumor or within the endosomes of a cell, the polymer becomes protonated and swells, leading to the release of an encapsulated drug.

  • Antimicrobial Surfaces and Agents: PTBAEMA exhibits inherent biocidal activity.[3] The cationic nature of the protonated polymer is believed to interact with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.[4][5][6][7][8] This property is being explored for the development of antimicrobial coatings for medical devices and as a component of antimicrobial materials.

Mandatory Visualizations

Experimental Workflow for ATRP Synthesis of PTBAEMA Brushes

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Polymerization Monomer TBAEMA Monomer + Solvent Deoxygenation Deoxygenation (Freeze-Pump-Thaw) Monomer->Deoxygenation Substrate Initiator-Functionalized Substrate Substrate->Deoxygenation Catalyst CuBr/bpy Catalyst Catalyst->Deoxygenation Polymerization Polymerization (Heat) Deoxygenation->Polymerization Termination Termination (Exposure to Air) Polymerization->Termination Purification Purification (Washing) Termination->Purification Characterization Characterization (Ellipsometry, GPC) Purification->Characterization

Caption: Workflow for the synthesis of PTBAEMA brushes via ATRP.

Antimicrobial Mechanism of PTBAEMA

The primary antimicrobial action of PTBAEMA does not involve a specific intracellular signaling pathway but rather a direct physical interaction with the bacterial cell membrane.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane (Negatively Charged) Lipid1 Lipid Lipid2 Lipid Disruption Membrane Disruption & Permeabilization Lipid2->Disruption Lipid3 Lipid PTBAEMA Cationic PTBAEMA (Protonated Amine Groups) PTBAEMA->Lipid2 Electrostatic Interaction Lysis Cell Lysis & Death Disruption->Lysis

Caption: Mechanism of bacterial cell membrane disruption by cationic PTBAEMA.

References

The pH-Responsive Behavior of Polymers Containing 2-(tert-butylamino)ethyl Methacrylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of controlled drug delivery has seen significant advancements through the development of "smart" polymers that respond to specific physiological cues. Among these, pH-responsive polymers have garnered considerable attention for their potential to target acidic microenvironments characteristic of tumors and endosomal compartments. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of polymers containing 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA), a key monomer in the design of sophisticated, pH-sensitive drug delivery systems.

Core Principles: The Chemistry of pH-Responsiveness

The pH-responsive behavior of poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA) and its copolymers is rooted in the protonation and deprotonation of the tertiary amine group in the TBAEMA monomer. At physiological pH (~7.4), the amine group is largely deprotonated and thus, the polymer is relatively hydrophobic and exists in a collapsed state. However, in acidic environments (pH < 7), the tertiary amine becomes protonated, leading to a positive charge along the polymer backbone. This results in electrostatic repulsion between adjacent charged groups and an increased affinity for water, causing the polymer to swell or dissolve. This sharp conformational change can be harnessed to trigger the release of an encapsulated therapeutic agent.

The pKa of the tertiary amine group in PTBAEMA, the pH at which 50% of the amine groups are protonated, is a critical parameter governing its pH-responsive behavior. While the predicted pKa of the TBAEMA monomer is around 8.99, for PTBAEMA brushes, the effective pKa has been reported to be approximately 7.8.[1] This transition pH makes PTBAEMA-based polymers particularly suitable for drug delivery applications, as they can remain stable in the bloodstream while responding to the lower pH of tumor tissues or endosomes.

Quantitative Data on PTBAEMA Behavior

For ease of comparison, the following tables summarize key quantitative data related to the pH-responsive properties of TBAEMA-containing polymers.

PropertyValuePolymer SystemMeasurement Technique
pKa ~7.8PTBAEMA brushesAcid Titration
Predicted pKa (monomer) 8.99 ± 0.10TBAEMA monomerComputational Prediction
Critical pH for Swelling ~7.0PTBAEMA brushesEllipsometry
Swelling Ratio (pH 5 vs. pH 7.4) Significant IncreaseDoxorubicin-loaded micellesDynamic Light Scattering

Table 1: Physicochemical Properties of TBAEMA and PTBAEMA

DrugPolymer SystemLoading Capacity (%)Release at pH 5.0-5.5 (%)Release at pH 7.4 (%)Timeframe (h)
Doxorubicin (DOX) PDMS-b-PDMAEMA micellesNot specifiedpH-responsive release observedMinimal24
Doxorubicin (DOX) HYD-M micellesNot specified775272
Doxorubicin (DOX) ABZ-M micellesNot specified523572
Doxorubicin (DOX) GLY-M micellesNot specified452872

Table 2: Drug Loading and Release from TBAEMA-related Polymer Systems (Note: PDMAEMA is a structurally similar polymer often used in pH-responsive systems. Data for TBAEMA-specific systems is limited in the immediate search results).

Experimental Protocols

Synthesis of PTBAEMA via Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The following is a generalized laboratory protocol for the synthesis of a linear PTBAEMA homopolymer.

Materials:

  • This compound (TBAEMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Monomer and Solvent Preparation: Purify TBAEMA by passing it through a column of basic alumina (B75360) to remove the inhibitor. Degas anisole by bubbling with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add CuBr (1 equivalent relative to initiator).

  • Component Addition: In a separate, sealed flask under inert atmosphere, prepare a solution of TBAEMA (e.g., 50 equivalents), PMDETA (1 equivalent), and degassed anisole.

  • Initiation: Transfer the monomer/ligand/solvent solution to the Schlenk flask containing the CuBr catalyst via a degassed syringe. Stir the mixture until the catalyst dissolves and a homogeneous solution is formed.

  • Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90°C). Initiate the polymerization by adding the EBiB initiator (1 equivalent) via a degassed syringe.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture using a degassed syringe to monitor the monomer conversion and polymer molecular weight by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).

  • Termination and Purification: Once the desired molecular weight is achieved, terminate the polymerization by exposing the reaction mixture to air. Dilute the polymer solution with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the purified polymer by adding the solution dropwise to a stirred, cold non-solvent such as methanol. Collect the precipitated polymer by filtration and dry it under vacuum.

Characterization of pH-Responsive Swelling

Dynamic Light Scattering (DLS) is a common technique to assess the change in the hydrodynamic diameter of polymer nanoparticles or micelles in response to pH.

Procedure:

  • Sample Preparation: Prepare a dilute aqueous dispersion of the TBAEMA-containing polymer nanoparticles at a known concentration.

  • pH Adjustment: Divide the dispersion into several aliquots. Adjust the pH of each aliquot to a different value within the desired range (e.g., from pH 4.0 to 9.0) using dilute HCl or NaOH solutions.

  • DLS Measurement: Equilibrate each sample at the desired temperature and measure the hydrodynamic diameter using a DLS instrument.

  • Data Analysis: Plot the average hydrodynamic diameter as a function of pH to visualize the swelling behavior and determine the critical pH for the transition.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis (ATRP) cluster_formulation Drug Formulation cluster_release pH-Triggered Drug Release s1 Reactants: TBAEMA Monomer Initiator (EBiB) Catalyst (CuBr) Ligand (PMDETA) Solvent (Anisole) s2 Inert Atmosphere (Schlenk Line) s1->s2 s3 Controlled Polymerization (e.g., 70°C) s2->s3 s4 Purification: Catalyst Removal Precipitation s3->s4 s5 Characterization: NMR, GPC s4->s5 f1 PTBAEMA Polymer s5->f1 f3 Self-Assembly (e.g., nanoprecipitation, dialysis) f1->f3 f2 Hydrophobic Drug (e.g., Doxorubicin) f2->f3 f4 Drug-loaded Micelles/ Nanoparticles f3->f4 r1 Drug-loaded Nanoparticle at Physiological pH (7.4) f4->r1 r2 Acidic Environment (Tumor/Endosome, pH < 7) r1->r2 r3 Protonation of TBAEMA Amine Groups r2->r3 r4 Polymer Swelling/ Micelle Destabilization r3->r4 r5 Drug Release r4->r5

Fig. 1: Experimental workflow for PTBAEMA-based drug delivery.

signaling_pathway cluster_extracellular Extracellular Environment (pH 7.4) cluster_uptake Cellular Uptake cluster_intracellular Intracellular Environment (Endosome, pH ~5.0-6.0) np_stable Drug-loaded Nanoparticle (Collapsed Core) endocytosis Endocytosis np_stable->endocytosis Targeting & Uptake np_swollen Swollen Nanoparticle (Protonated Core) endocytosis->np_swollen Endosomal Acidification drug_release Drug Release np_swollen->drug_release Destabilization

Fig. 2: Mechanism of pH-responsive drug release.

Biocompatibility and Cytotoxicity

For any material intended for biomedical applications, biocompatibility is of paramount importance. While specific in vivo data for TBAEMA-containing polymers is not extensively detailed in the immediate search results, studies on structurally similar cationic polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) provide valuable insights. Cationic polymers, in general, can exhibit some level of cytotoxicity due to their interaction with negatively charged cell membranes. However, the cytotoxicity of these polymers can be significantly influenced by factors such as molecular weight, polymer architecture (e.g., block vs. random copolymers), and the presence of shielding moieties like polyethylene (B3416737) glycol (PEG). It has been shown that the toxicity of DMAEMA-containing copolymers increases with a higher content of the DMAEMA monomer.[2] Therefore, careful design and optimization of TBAEMA-based polymers are crucial to ensure a favorable safety profile for in vivo applications. Further in vivo studies are necessary to fully establish the biocompatibility and long-term effects of TBAEMA-containing drug delivery systems.[3][4]

Future Directions and Conclusion

Polymers containing this compound represent a highly promising platform for the development of advanced pH-responsive drug delivery systems. Their sharp and tunable response to acidic environments makes them ideal candidates for targeted cancer therapy and other applications where a specific pH trigger is desirable. Future research will likely focus on the development of multifunctional TBAEMA-based systems that incorporate other stimuli-responsive elements (e.g., temperature sensitivity) or targeting ligands to further enhance their specificity and efficacy. As our understanding of the in vivo behavior of these polymers grows, so too will their potential to translate into clinically effective therapies. This guide serves as a foundational resource for scientists and researchers looking to explore and harness the potential of this exciting class of smart materials.

References

In-Depth Technical Guide: Thermal Properties and Glass Transition Temperature of Poly(2-tert-butylaminoethyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties, with a specific focus on the glass transition temperature (Tg), of poly(2-tert-butylaminoethyl methacrylate), commonly referred to as poly(TBAEMA). This polymer has garnered significant interest in various fields, including drug delivery and biomedical applications, owing to its pH-responsive nature. Understanding its thermal behavior is paramount for its processing, stability, and performance in end-use applications.

Glass Transition Temperature (Tg) of Poly(TBAEMA)

The glass transition temperature is a critical thermal property of amorphous and semi-crystalline polymers. It marks the reversible transition from a rigid, glassy state to a more flexible, rubbery state. For poly(TBAEMA), the reported glass transition temperature is approximately 40°C .[1] This relatively low Tg indicates that the polymer will be in a rubbery state at physiological temperatures, a factor that can be advantageous for certain biomedical applications requiring flexibility. However, this low Tg can also present challenges in terms of processability and usability in applications where dimensional stability at ambient or slightly elevated temperatures is required.[1]

The glass transition temperature of a polymer is not a fixed value and can be influenced by several factors, including molecular weight, polydispersity index (PDI), and the experimental method used for its determination.

Quantitative Data Summary

Table 1: Glass Transition Temperature of Poly(tert-butyl methacrylate) as a Function of Molecular Weight

Number-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)
1,000--95.7
4,700--105.2
10,000--109.8
21,000--112.5
50,000--114.1
100,000--114.5
200,000--114.6
500,000--114.7

Data adapted from a study on poly(tert-butyl methacrylate).[2] The relationship between Mn and Tg for poly(TBAEMA) is expected to follow a similar trend.

Experimental Protocols

The primary technique for determining the glass transition temperature of polymers is Differential Scanning Calorimetry (DSC). Thermogravimetric Analysis (TGA) is also a crucial thermal analysis technique used to evaluate the thermal stability of the polymer.

Differential Scanning Calorimetry (DSC) for Tg Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry poly(TBAEMA) sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 100°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min). This scan is intended to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample to a low temperature (e.g., 0°C) at a controlled cooling rate (e.g., 10°C/min).

    • Second Heating Scan: Heat the sample again from the low temperature to the upper temperature limit at the same heating rate as the first scan. The glass transition temperature is determined from this second heating scan.

  • Data Analysis: The Tg is typically determined as the midpoint of the step transition in the heat flow curve from the second heating scan.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the decomposition temperature and thermal stability of the polymer.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the poly(TBAEMA) sample (5-10 mg) into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen or an oxidative air atmosphere.

  • Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset of decomposition is a key parameter indicating the thermal stability of the polymer.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and thermal characterization of poly(TBAEMA).

Thermal_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_data Data Analysis & Interpretation Monomer TBAEMA Monomer Polymerization Polymerization (e.g., ATRP) Monomer->Polymerization Purification Purification Polymerization->Purification Drying Drying Purification->Drying GPC GPC Analysis (Mn, Mw, PDI) Drying->GPC DSC DSC Analysis (Tg) Drying->DSC TGA TGA Analysis (Thermal Stability) Drying->TGA StructureProperty Structure-Property Relationship GPC->StructureProperty DSC->StructureProperty TGA->StructureProperty

Caption: Workflow for the synthesis and thermal characterization of poly(TBAEMA).

Signaling Pathways and Logical Relationships

The relationship between the molecular characteristics of poly(TBAEMA) and its glass transition temperature can be visualized as follows. Key factors such as molecular weight directly influence chain mobility, which in turn dictates the Tg.

Tg_Influence_Diagram cluster_molecular Molecular Properties cluster_physical Physical Properties MW Molecular Weight (Mn, Mw) ChainMobility Polymer Chain Mobility MW->ChainMobility - PDI Polydispersity Index (PDI) PDI->ChainMobility - Structure Chemical Structure (Side Groups, Backbone Flexibility) Structure->ChainMobility +/- Tg Glass Transition Temperature (Tg) ChainMobility->Tg -

Caption: Factors influencing the glass transition temperature of poly(TBAEMA).

References

In-Depth Technical Guide: The Antibacterial Mechanism of Poly(2-(tert-butylamino)ethyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA) is a cationic polymer with significant promise as an antimicrobial agent. Its biocidal activity stems from a multi-step process initiated by electrostatic interactions with the negatively charged bacterial cell envelope. This interaction leads to the disruption of the cell membrane's integrity, causing the leakage of vital intracellular components and ultimately resulting in bacterial cell death. This technical guide provides a comprehensive overview of the antibacterial mechanism of PTBAEMA, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Antibacterial Mechanism: A Stepwise Disruption of the Bacterial Membrane

The primary mode of antibacterial action for PTBAEMA is the targeted disruption of the bacterial cell membrane. This process can be understood as a sequence of events, driven by the physicochemical properties of the polymer and the inherent vulnerabilities of the bacterial cell envelope.

  • Electrostatic Attraction and Binding: The tertiary amine groups in the side chains of PTBAEMA are protonated at physiological pH, conferring a net positive charge to the polymer. This cationic nature is the cornerstone of its antibacterial activity, as it facilitates a strong electrostatic attraction to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

  • Displacement of Divalent Cations: A key aspect of PTBAEMA's interaction, particularly with Gram-negative bacteria, is its ability to displace essential divalent cations like Ca²⁺ and Mg²⁺. These cations play a crucial role in stabilizing the outer membrane by bridging adjacent LPS molecules. The binding of the cationic polymer displaces these ions, leading to a significant disorganization of the outer membrane structure.

  • Hydrophobic Insertion and Membrane Permeabilization: Following the initial electrostatic binding and membrane destabilization, the hydrophobic components of the PTBAEMA backbone and the tert-butyl groups are thought to insert into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered packing of the phospholipid acyl chains, leading to the formation of transient pores or defects in the membrane.

  • Leakage of Intracellular Components: The compromised integrity of the cell membrane results in the leakage of essential low-molecular-weight cytoplasmic components, such as ions (e.g., K⁺), ATP, and metabolites. This leakage dissipates the transmembrane potential and disrupts vital cellular processes that rely on a stable electrochemical gradient.

  • Macromolecular Leakage and Cell Lysis: With increasing polymer concentration and prolonged exposure, the membrane damage becomes more severe, leading to the leakage of larger macromolecules, including DNA, RNA, and proteins. This extensive loss of cellular contents culminates in complete cell lysis and bacterial death.

The following diagram illustrates the proposed mechanism of action:

Antibacterial Mechanism of PTBAEMA cluster_0 Initial Interaction cluster_1 Membrane Destabilization cluster_2 Membrane Disruption & Cell Death PTBAEMA PTBAEMA Bacterial_Cell Bacterial Cell (Negative Surface Charge) PTBAEMA->Bacterial_Cell Electrostatic Attraction Displacement Displacement of Ca²⁺/Mg²⁺ from Outer Membrane Bacterial_Cell->Displacement Insertion Hydrophobic Insertion into Lipid Bilayer Displacement->Insertion Permeabilization Membrane Permeabilization Insertion->Permeabilization Leakage_Small Leakage of Ions, ATP, Metabolites Permeabilization->Leakage_Small Leakage_Large Leakage of DNA, RNA, Proteins Leakage_Small->Leakage_Large Cell_Death Cell Lysis and Death Leakage_Large->Cell_Death

Proposed mechanism of antibacterial action of PTBAEMA.

Quantitative Analysis of Antibacterial Efficacy

The antibacterial potency of PTBAEMA is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the polymer that completely inhibits the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, is also a key parameter.

Table 1: Minimum Inhibitory Concentration (MIC) of PTBAEMA against various bacterial strains.

Bacterial StrainGram TypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive128 - 256[1]
Escherichia coliGram-negative256 - 512[1]

Note: The provided MIC values are representative and can vary depending on the molecular weight of the polymer, the specific bacterial strain, and the experimental conditions.

Evaluation of Biocompatibility: Hemolytic Activity

A critical aspect of developing antimicrobial agents for potential clinical applications is their biocompatibility with host cells. A common in vitro method to assess this is the hemolysis assay, which measures the ability of a compound to lyse red blood cells (RBCs). The hemolytic activity is often reported as the HC₅₀ value, the concentration at which 50% of RBCs are lysed. A higher HC₅₀ value indicates greater biocompatibility.

Table 2: Hemolytic Activity of PTBAEMA.

ParameterValue
HC₅₀ (Human Red Blood Cells)> 500 µg/mL

Note: This value suggests that PTBAEMA has a relatively low lytic activity against human red blood cells at concentrations effective against bacteria, indicating a degree of selectivity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antibacterial mechanism of PTBAEMA.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • PTBAEMA stock solution of known concentration

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar (B569324) plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial twofold dilutions of the PTBAEMA stock solution in MHB in the wells of the 96-well plate.

  • Add the diluted bacterial suspension to each well containing the polymer dilutions.

  • Include a positive control (bacteria in MHB without polymer) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of PTBAEMA at which no visible bacterial growth (turbidity) is observed.

Membrane Leakage Assay (Calcein Leakage)

This assay measures the release of a fluorescent dye, calcein (B42510), from liposomes, which serve as a model for the bacterial membrane.

Materials:

  • Large Unilamellar Vesicles (LUVs) encapsulating calcein

  • HEPES buffer

  • PTBAEMA solution

  • Fluorometer

Procedure:

  • Prepare LUVs encapsulating a self-quenching concentration of calcein.

  • Remove non-encapsulated calcein by size-exclusion chromatography.

  • Add the calcein-loaded LUVs to a cuvette containing HEPES buffer.

  • Add the PTBAEMA solution to the cuvette at the desired concentration.

  • Monitor the increase in fluorescence intensity over time. The leakage of calcein from the LUVs results in its dequenching and a corresponding increase in fluorescence.

  • Determine 100% leakage by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes.

  • Calculate the percentage of leakage induced by PTBAEMA relative to the maximum leakage.

Hemolysis Assay

This assay assesses the lytic effect of PTBAEMA on red blood cells.

Materials:

  • Freshly collected red blood cells (e.g., human or sheep)

  • Phosphate-buffered saline (PBS)

  • PTBAEMA solutions of varying concentrations

  • Triton X-100 (for positive control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash the red blood cells with PBS by centrifugation and resuspend them in PBS to a final concentration of 2% (v/v).

  • Add the PTBAEMA solutions to the red blood cell suspension in microcentrifuge tubes.

  • Use PBS as a negative control (0% hemolysis) and Triton X-100 as a positive control (100% hemolysis).

  • Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Centrifuge the tubes to pellet the intact red blood cells.

  • Transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm, which corresponds to the released hemoglobin.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing the antibacterial mechanism and the logical relationship of key parameters.

Experimental_Workflow Start Start: PTBAEMA Synthesis and Characterization MIC_Determination MIC/MBC Determination (Broth Microdilution) Start->MIC_Determination Biocompatibility Assess Biocompatibility Start->Biocompatibility Membrane_Interaction Investigate Membrane Interaction MIC_Determination->Membrane_Interaction Leakage_Assay Membrane Leakage Assay (e.g., Calcein, ATP) Membrane_Interaction->Leakage_Assay Membrane_Potential Membrane Potential Assay (e.g., DiSC3(5)) Membrane_Interaction->Membrane_Potential Morphological_Changes Visualize Morphological Changes (SEM/TEM) Membrane_Interaction->Morphological_Changes Conclusion Conclusion: Elucidation of Antibacterial Mechanism and Selectivity Leakage_Assay->Conclusion Membrane_Potential->Conclusion Morphological_Changes->Conclusion Hemolysis_Assay Hemolysis Assay Biocompatibility->Hemolysis_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Biocompatibility->Cytotoxicity_Assay Hemolysis_Assay->Conclusion Cytotoxicity_Assay->Conclusion

A typical experimental workflow for investigating the antibacterial mechanism of PTBAEMA.

Logical_Relationship Cationic_Nature Cationic Nature of PTBAEMA Membrane_Binding Binding to Negatively Charged Bacterial Membrane Cationic_Nature->Membrane_Binding Hydrophobicity Hydrophobicity of Backbone/Side-chains Membrane_Disruption Membrane Disruption Hydrophobicity->Membrane_Disruption Membrane_Binding->Membrane_Disruption Antibacterial_Activity Antibacterial Activity (Low MIC) Membrane_Disruption->Antibacterial_Activity Selectivity Selectivity for Bacterial over Mammalian Cells Antibacterial_Activity->Selectivity Low_Hemolysis Low Hemolytic Activity (High HC₅₀) Selectivity->Low_Hemolysis

Logical relationship of key parameters influencing the antibacterial activity of PTBAEMA.

Conclusion

The antibacterial activity of poly(this compound) is fundamentally linked to its cationic and amphiphilic nature, which drives a cascade of events leading to the catastrophic failure of the bacterial cell membrane. The initial electrostatic attraction is followed by membrane disorganization, insertion, and permeabilization, resulting in the leakage of intracellular contents and cell death. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of PTBAEMA-based antimicrobial materials. Future research should focus on optimizing the polymer structure to enhance its antibacterial efficacy while maintaining excellent biocompatibility, paving the way for its potential application in various biomedical and industrial fields.

References

Safety and Handling of 2-(tert-butylamino)ethyl Methacrylate Monomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA), a versatile monomer utilized in the development of pH-responsive polymers and other advanced materials for biomedical applications. This document outlines the material's properties, potential hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of TBAEMA is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValueReference
Appearance Colorless to light yellow liquid[1][2]
Odor Amine-like[1]
Molecular Formula C10H21NO2[3]
Molecular Weight 187.28 g/mol [3]
Boiling Point 82 °C @ 10 mm Hg[4][5][6]
Melting Point < -70 °C[1]
Flash Point 71 °C (closed cup)[1]
Density 0.914 g/mL at 25 °C[4][5][6]
Vapor Pressure 0.06 hPa at 20 °C[1]
Water Solubility 18 g/L at 25 °C[4]
Refractive Index n20/D 1.442[4][5][6]

Hazard Identification and Classification

TBAEMA is classified as a hazardous substance. The primary hazards are skin and eye irritation, and it may cause an allergic skin reaction.[2][7]

GHS Hazard Statements:

  • H315: Causes skin irritation.[7][8]

  • H317: May cause an allergic skin reaction.[7]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[8]

Signal Word: Warning[7][8]

Toxicological Data

The available toxicological data for TBAEMA is summarized below. It is important to note that comprehensive toxicological studies are not always publicly available.

TestSpeciesRouteValueReference
LD50Rat (male/female)Oral> 800 - < 2000 mg/kg bw[9]
LDLoDogIntravenous76 uL/kg[4][5]

Note: Detailed experimental protocols for these toxicological studies are not provided in the source documents.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling TBAEMA:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[8][9]

  • Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or when there is a significant risk of splashing.[8]

  • Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[8][9]

  • Respiratory Protection: Use only in a well-ventilated area. If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a suitable respirator should be worn.[8]

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]

  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Wash hands thoroughly after handling.[7][8]

  • Keep away from open flames, hot surfaces, and sources of ignition.[1]

  • Take precautionary measures against static discharge.[1]

  • Avoid breathing vapors or mist.[7][8]

Storage Conditions
  • Store in a tightly closed container.[8]

  • Store in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible substances and sources of ignition.[8]

  • The storage temperature should not exceed 25 °C to prevent the slow build-up of oligomers and polymers.[9]

  • The monomer should not be stored for longer than one year.[6]

Emergency Procedures

First-Aid Measures
ExposureFirst-Aid ProcedureReference
Inhalation Remove to fresh air. If breathing is difficult, seek medical attention.[1][8]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation or a rash occurs, get medical advice/attention.[1][7][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1][8]
Ingestion Do NOT induce vomiting. Make the victim drink water (two glasses at most). Call a physician immediately.[1]
Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7][8]

  • Absorb: Absorb the spill with inert material (e.g., sand, vermiculite) and place it into a suitable, labeled disposal container.[8]

  • Clean: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), or dry powder.[1]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.[1] Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[1][3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Protocols and Workflows

The following diagrams illustrate key workflows for the safe handling and emergency response related to TBAEMA.

SafeHandlingWorkflow Safe Handling Workflow for TBAEMA cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage A Review SDS B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C D Dispense Monomer C->D E Close Container Tightly D->E F Clean Work Area E->F G Remove and Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H I Store in a Cool, Dry, Well-Ventilated Area H->I J Keep Away from Ignition Sources I->J EmergencySpillResponse Emergency Spill Response for TBAEMA A Spill Occurs B Evacuate Immediate Area A->B C Alert Others and Supervisor A->C D Assess the Spill (Size and Location) B->D C->D E Don Appropriate PPE D->E F Contain the Spill with Absorbent Material E->F G Collect Absorbed Material into a Labeled Waste Container F->G H Decontaminate the Spill Area G->H I Dispose of Waste According to Regulations H->I

References

Methodological & Application

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 2-(tert-butylamino)ethyl methacrylate (TBAEMA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) is a functional monomer that is of significant interest in the development of "smart" polymers. The resulting polymer, poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA), possesses a tertiary amine group with a pKa around 7.7. This feature imparts pH-responsiveness, where the polymer is soluble and swollen in acidic conditions due to protonation of the amine groups, and collapses or becomes hydrophobic at neutral or basic pH. This pH-sensitive behavior makes PTBAEMA an excellent candidate for various biomedical applications, particularly in the field of controlled drug delivery.

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). This precise control over the polymer structure is crucial for designing effective and reproducible drug delivery systems.

These application notes provide detailed protocols for the synthesis of PTBAEMA via solution ATRP and surface-initiated ATRP (SI-ATRP), along with methods for its characterization and application in pH-responsive drug delivery systems.

Experimental Protocols

Materials and Reagents
  • Monomer: this compound (TBAEMA)

  • Initiators: Ethyl α-bromoisobutyrate (EBiB), 2-bromo-2-methylpropionyl bromide (for surface modification)

  • Catalysts: Copper(I) bromide (CuBr), Copper(I) chloride (CuCl), Copper(II) bromide (CuBr₂)

  • Ligands: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 2,2'-bipyridine (B1663995) (Bpy), Hexamethyltriethylenetetraamine (HMTETA)

  • Solvents: Toluene, anisole, isopropanol (B130326) (IPA), N,N-Dimethylformamide (DMF)

  • Other Reagents: Triethylamine, alumina (B75360) (for purification), deuterated chloroform (B151607) (CDCl₃) for NMR, tetrahydrofuran (B95107) (THF) for GPC.

Monomer Purification: TBAEMA should be dried over CaH₂ and distilled under reduced pressure before use to remove inhibitors and impurities.

Protocol 1: Solution ATRP of TBAEMA

This protocol describes a typical procedure for the synthesis of PTBAEMA in solution.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (catalyst) and the ligand (e.g., PMDETA).

  • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

  • In a separate flask, prepare a solution of the monomer (TBAEMA) and the initiator (e.g., EBiB) in the chosen solvent (e.g., toluene).

  • Deoxygenate the monomer/initiator solution by bubbling with nitrogen for at least 30 minutes.

  • Using a nitrogen-purged syringe, transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst system.

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitor the reaction progress by taking samples periodically for analysis of monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).

  • To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

Purification:

  • Dilute the reaction mixture with a suitable solvent (e.g., THF).

  • Pass the solution through a column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold hexanes or methanol).

  • Collect the precipitated polymer by filtration and dry under vacuum at 40 °C.

Table 1: Example Conditions for Solution ATRP of TBAEMA

Entry[TBAEMA]:[Initiator]:[CuBr]:[Ligand]InitiatorLigandSolventTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
1117:1:1:1BIPAP¹HMTETAToluene70415,0001.1 - 1.2
2100:1:1:2EBiBPMDETAAnisole90612,5001.15
3150:1:1:1EBiBBpyToluene60818,0001.20

¹BIPAP: azido-containing ATRP initiator.

Protocol 2: Surface-Initiated ATRP (SI-ATRP) of TBAEMA from Mesoporous Silica Nanoparticles (MSNs)

This protocol outlines the "grafting from" approach to create a pH-responsive polymer shell on a nanoparticle core.[1]

1. Synthesis and Functionalization of MSNs:

  • Synthesize MSNs using a modified Stöber process.

  • Functionalize the MSN surface with amine groups using (3-aminopropyl)triethoxysilane (APTES).

  • Immobilize the ATRP initiator by reacting the amine-functionalized MSNs with 2-bromo-2-methylpropionyl bromide in the presence of triethylamine.

2. SI-ATRP Procedure:

  • Disperse the initiator-functionalized MSNs in a mixture of isopropanol and water.

  • Add the TBAEMA monomer to the dispersion.

  • Deoxygenate the mixture by purging with nitrogen for 30 minutes at 40°C.[1]

  • Add the catalyst system (e.g., Cu(I)Cl and Bpy, with a small amount of Cu(II)Br₂ for better control) to the deoxygenated mixture.

  • Allow the polymerization to proceed at 40°C under a nitrogen atmosphere for a set time (e.g., 2 hours).[1]

  • Stop the reaction by exposing the mixture to air and cooling.

  • Purify the PTBAEMA-grafted MSNs by repeated centrifugation and washing with appropriate solvents (e.g., IPA, ethanol) to remove residual monomer, catalyst, and any free polymer.

  • Dry the final product under vacuum.

Table 2: Example Conditions for SI-ATRP of TBAEMA from MSNs

Substrate[TBAEMA]:[Cu(I)Cl]:[Cu(II)Br₂]:[Bpy]Solvent (v/v)Temp (°C)Time (h)
BiBB-MSNs750:1:0.5:10IPA/Water (4:1)402

Characterization of PTBAEMA

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the polymer structure and to determine the monomer conversion.

  • Sample Preparation: Dissolve a small amount of the purified polymer in deuterated chloroform (CDCl₃).

  • Typical ¹H NMR Resonances for PTBAEMA (in CDCl₃):

    • δ 4.0 ppm (broad): -O-CH ₂- protons of the ester group.

    • δ 2.8 ppm (broad): -CH ₂-N- protons.

    • δ 1.9 ppm (broad): Methylene protons (-CH ₂-) of the polymer backbone.

    • δ 1.1 ppm (singlet): Protons of the tert-butyl group (-C(CH ₃)₃).

    • δ 0.9-1.0 ppm (broad): Methyl protons (-CH ₃) of the polymer backbone.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Eluent: Tetrahydrofuran (THF) is a common eluent.

  • Calibration: The system is typically calibrated using polystyrene standards.

  • Analysis: A narrow and symmetric peak in the GPC chromatogram indicates a well-controlled polymerization.

Applications in Drug Delivery

The pH-responsive nature of PTBAEMA makes it a highly attractive material for targeted and controlled drug delivery. The polymer can be designed to be stable and retain its drug cargo at physiological pH (around 7.4) and then undergo a conformational change to release the drug in the slightly acidic microenvironment of tumors or within the endosomes of cells.

pH-Responsive Micelles for Drug Encapsulation

Amphiphilic block copolymers containing a hydrophilic block (e.g., poly(ethylene glycol), PEG) and a hydrophobic PTBAEMA block can self-assemble into micelles in aqueous solution.

  • Formation: At pH > 7.7, the PTBAEMA block is hydrophobic and forms the core of the micelle, while the hydrophilic block forms the corona.

  • Drug Loading: Hydrophobic drugs can be encapsulated within the PTBAEMA core.

  • Drug Release: When the micelles encounter an acidic environment (pH < 7.7), the PTBAEMA core becomes protonated and hydrophilic, leading to the disassembly of the micelle and the release of the encapsulated drug.

Table 3: Example of a PTBAEMA-based Micellar Drug Delivery System

Block CopolymerDrugDrug Loading Content (%)Release Condition
PEG-b-PTBAEMADoxorubicin~15pH < 7.0
Polymer-Coated Nanoparticles for Targeted Delivery

Coating nanoparticles (e.g., mesoporous silica, gold nanoparticles, liposomes) with PTBAEMA can create a "gatekeeper" effect.

  • Mechanism: At physiological pH, the collapsed PTBAEMA layer blocks the pores or surface of the nanoparticle, preventing premature drug release.

  • Triggered Release: In an acidic environment, the polymer chains swell and become more permeable, allowing the drug to be released from the nanoparticle core.

Visualizations

Experimental Workflow for Solution ATRP of TBAEMA

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Purification & Analysis Monomer_Prep Monomer Purification (Drying & Distillation) Solution_Prep Prepare Monomer/ Initiator Solution Monomer_Prep->Solution_Prep Catalyst_Prep Catalyst/Ligand Addition to Schlenk Flask Deoxygenation1 Deoxygenation (Vacuum/Nitrogen Cycles) Catalyst_Prep->Deoxygenation1 Reaction Initiate Polymerization (Combine Solutions & Heat) Deoxygenation1->Reaction Deoxygenation2 Deoxygenation (Nitrogen Bubbling) Solution_Prep->Deoxygenation2 Deoxygenation2->Reaction Termination Terminate Reaction (Cooling & Air Exposure) Reaction->Termination Purification Purification (Alumina Column & Precipitation) Termination->Purification Characterization Characterization (NMR & GPC) Purification->Characterization

Caption: Workflow for the solution ATRP of TBAEMA.

Signaling Pathway for pH-Responsive Drug Release from PTBAEMA Micelles

Drug_Release cluster_micelle Micelle at Physiological pH (≈7.4) cluster_release Drug Release at Acidic pH (<7.0) Micelle Stable Micelle Core Hydrophobic PTBAEMA Core Micelle->Core Corona Hydrophilic Corona Micelle->Corona Protonation Protonation of Amine Groups Micelle->Protonation Acidic Environment (e.g., Tumor, Endosome) Drug Encapsulated Drug Hydrophilic_Core Hydrophilic PTBAEMA Core Protonation->Hydrophilic_Core Disassembly Micelle Disassembly Hydrophilic_Core->Disassembly Released_Drug Released Drug Disassembly->Released_Drug

Caption: Mechanism of pH-triggered drug release from PTBAEMA micelles.

References

Application Notes and Protocols: Synthesis of TBAEMA-Based Hydrogels for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) is a functional monomer that has garnered significant interest in the development of "smart" hydrogels for controlled drug delivery. The tertiary amine group in the TBAEMA monomer provides a distinct pH-responsive character, making these hydrogels ideal candidates for targeted drug release in specific physiological environments. At physiological pH (7.4), the tertiary amine is partially deprotonated and the hydrogel remains in a relatively collapsed state, effectively entrapping the therapeutic payload. However, in an acidic environment (pH < 6.5), such as that found in tumor microenvironments or endosomal compartments, the amine group becomes protonated. This protonation leads to electrostatic repulsion between the polymer chains, resulting in hydrogel swelling and subsequent release of the encapsulated drug.[1][2] This application note provides detailed protocols for the synthesis, characterization, and evaluation of TBAEMA-based hydrogels for controlled drug delivery applications.

Key Applications

TBAEMA-based hydrogels are versatile platforms with numerous applications in drug delivery, including:

  • Targeted Cancer Therapy: Delivering chemotherapeutic agents like doxorubicin (B1662922) directly to the acidic tumor microenvironment, minimizing systemic toxicity.[3][4]

  • Intracellular Drug Delivery: Facilitating the release of drugs within the acidic environment of endosomes and lysosomes.

  • Oral Drug Delivery: Protecting acid-sensitive drugs from the harsh environment of the stomach and enabling their release in the neutral pH of the intestines.

Data Presentation

Table 1: pH-Dependent Swelling Ratio of a Representative TBAEMA-Based Hydrogel
pH of Swelling MediumEquilibrium Swelling Ratio (%)
2.0693
5.0550
7.4143
10.0120

Note: Data is representative and synthesized from literature on similar cationic hydrogels. The swelling ratio is calculated as ((Ws - Wd) / Wd) x 100%, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[5]

Table 2: Doxorubicin Loading and Release from a Representative TBAEMA-Based Hydrogel
ParameterValue
Drug Loading MethodEquilibrium Swelling
Initial Doxorubicin Concentration1 mg/mL
Drug Loading Content (mg drug / g hydrogel)~15 mg/g
Drug Loading Efficiency (%)~90%
Cumulative Release at pH 5.5 (24 h)~70%
Cumulative Release at pH 7.4 (24 h)~25%

Note: Data is representative and compiled from studies on pH-responsive hydrogels for doxorubicin delivery.[3][6]

Experimental Protocols

Protocol 1: Synthesis of TBAEMA-based Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of a TBAEMA hydrogel crosslinked with ethylene (B1197577) glycol dimethacrylate (EGDMA).

Materials:

  • 2-(tert-butylamino)ethyl methacrylate (TBAEMA), monomer

  • Ethylene glycol dimethacrylate (EGDMA), crosslinker

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator

  • 1,4-Dioxane (B91453), solvent

  • Nitrogen gas

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve TBAEMA (e.g., 1.85 g, 10 mmol) and EGDMA (e.g., 0.099 g, 0.5 mmol, 5 mol% to monomer) in 1,4-dioxane (e.g., 10 mL).

  • Add AIBN (e.g., 0.016 g, 0.1 mmol, 1 mol% to monomer) to the solution.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Seal the reaction vessel and place it in an oil bath preheated to 70°C.

  • Allow the polymerization to proceed for 24 hours with continuous stirring.

  • After 24 hours, cool the reaction mixture to room temperature. The hydrogel should have formed.

  • Cut the resulting hydrogel into discs of desired dimensions.

  • Place the hydrogel discs in a beaker with a large excess of deionized water to wash away unreacted monomers and initiator. Change the water frequently for 2-3 days.

  • Alternatively, place the hydrogel in dialysis tubing and dialyze against deionized water for 3-5 days, changing the water twice daily.

  • Freeze the purified hydrogel discs at -80°C and then lyophilize to obtain dry hydrogel xerogels.

  • Store the dry hydrogels in a desiccator until further use.

Protocol 2: Determination of Swelling Ratio

This protocol details the measurement of the pH-dependent swelling behavior of the synthesized hydrogels.

Materials:

  • Dry TBAEMA-based hydrogel discs

  • Phosphate buffered saline (PBS) at various pH values (e.g., 5.5 and 7.4)

  • Analytical balance

  • Filter paper

Procedure:

  • Weigh the dry hydrogel discs (Wd).

  • Immerse the discs in separate vials containing PBS of different pH values.

  • Incubate the vials at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove a hydrogel disc from the swelling medium.

  • Gently blot the surface with filter paper to remove excess surface water.

  • Weigh the swollen hydrogel disc (Ws).

  • Return the disc to the same vial to continue the swelling study until equilibrium is reached (i.e., no significant change in weight).

  • Calculate the swelling ratio (%) at each time point using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100.

Protocol 3: Drug Loading by Equilibrium Swelling

This protocol describes the loading of a model drug, doxorubicin, into the hydrogel discs.

Materials:

  • Dry TBAEMA-based hydrogel discs

  • Doxorubicin hydrochloride (DOX)

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DOX in PBS (e.g., 1 mg/mL).

  • Immerse a pre-weighed dry hydrogel disc in a known volume of the DOX solution.

  • Allow the hydrogel to swell in the drug solution at room temperature in the dark for 48 hours to reach equilibrium.

  • After 48 hours, remove the hydrogel from the solution.

  • Measure the absorbance of the remaining DOX solution using a UV-Vis spectrophotometer at 485 nm to determine the final drug concentration.

  • Calculate the amount of drug loaded into the hydrogel by subtracting the amount of drug remaining in the solution from the initial amount.

  • Calculate the Drug Loading Content (DLC) and Drug Loading Efficiency (DLE) using the following formulas:

    • DLC (mg/g) = (Weight of loaded drug) / (Weight of the dry hydrogel)

    • DLE (%) = (Weight of loaded drug) / (Initial weight of drug in the solution) * 100

Protocol 4: In Vitro Drug Release Study

This protocol outlines the procedure to study the pH-triggered release of doxorubicin from the loaded hydrogels.

Materials:

  • Doxorubicin-loaded TBAEMA-based hydrogel discs

  • Phosphate buffered saline (PBS) at pH 5.5 and pH 7.4

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Place a doxorubicin-loaded hydrogel disc in a vial containing a known volume of release medium (e.g., 10 mL of PBS at pH 5.5 or pH 7.4).

  • Place the vials in a shaking incubator at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replenish the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Measure the concentration of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer at 485 nm.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow A Monomer (TBAEMA) & Crosslinker (EGDMA) Dissolution B Initiator (AIBN) Addition A->B C Nitrogen Purging B->C D Free-Radical Polymerization (70°C, 24h) C->D E Hydrogel Purification (Dialysis) D->E F Lyophilization E->F G Dry Hydrogel Xerogel F->G H Drug Loading (Equilibrium Swelling) G->H J Characterization (Swelling, etc.) G->J I In Vitro Drug Release Study (pH 5.5 & 7.4) H->I

Workflow for the synthesis and evaluation of TBAEMA-based hydrogels.

drug_release_mechanism cluster_neutral Neutral pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., < 6.5) Neutral_Hydrogel Collapsed Hydrogel (TBAEMA amine deprotonated) Drug_Entrapped Drug Entrapped Protonation Protonation of Tertiary Amine Neutral_Hydrogel->Protonation Decrease in pH Repulsion Electrostatic Repulsion Protonation->Repulsion Swelling Hydrogel Swelling Repulsion->Swelling Drug_Release Drug Release Swelling->Drug_Release

Mechanism of pH-triggered drug release from TBAEMA hydrogels.

References

Application Notes and Protocols: Surface Modification with Poly(2-(tert-butylamino)ethyl methacrylate) Brushes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA) is a pH-responsive polymer that exhibits a sharp conformational change in response to variations in environmental pH. When grafted from a surface to form a dense layer of polymer chains, known as polymer brushes, PTBAEMA-modified surfaces become "smart" materials with tunable properties. At low pH, the tertiary amine groups in the polymer backbone become protonated, leading to electrostatic repulsion between adjacent chains and causing the brushes to swell and extend from the surface. Conversely, at a pH above its pKa (approximately 7.7), the polymer deprotonates, becomes neutral, and collapses into a more compact conformation.[1][2][3] This reversible swelling and collapsing behavior makes PTBAEMA brushes highly attractive for a range of biomedical applications, including drug delivery, smart surfaces for controlling cell adhesion, and biosensors.

These application notes provide detailed protocols for the synthesis of PTBAEMA brushes on silicon substrates via surface-initiated atom transfer radical polymerization (SI-ATRP), their characterization, and potential applications in drug delivery and modulation of cellular interactions.

Experimental Protocols

Synthesis of PTBAEMA Brushes via Surface-Initiated ATRP

The "grafting from" approach using SI-ATRP is a robust method for creating dense and well-defined polymer brushes on various substrates.[4][5] The following protocol details the modification of silicon wafers.

1.1. Substrate Preparation: Cleaning and Hydroxylation of Silicon Wafers

  • Cut silicon wafers into the desired size (e.g., 1 cm x 1 cm).

  • Place the wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Immerse the wafers in the solution for 30 minutes to remove organic residues and create a hydrophilic silicon dioxide layer with surface hydroxyl groups.

  • Rinse the wafers thoroughly with deionized water and dry them under a stream of nitrogen gas.

1.2. Immobilization of ATRP Initiator

This can be achieved through a one-step or a two-step procedure.

1.2.1. Two-Step Initiator Immobilization This method first involves the deposition of an aminosilane, followed by the attachment of the ATRP initiator.

  • Amino-terminated Silanization:

    • Prepare a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene.

    • Immerse the cleaned and dried silicon wafers in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere to form an amino-terminated self-assembled monolayer (SAM).

    • Rinse the wafers with toluene, followed by ethanol, and then deionized water.

    • Dry the wafers under a stream of nitrogen.

  • Initiator Anchoring:

    • Prepare a solution of dry tetrahydrofuran (B95107) (THF) containing 0.9 mL of dry triethylamine (B128534) (TEA) and 1.1 mL of α-bromoisobutyryl bromide (BiBB).

    • Immerse the amino-functionalized wafers in this solution for 1 hour at room temperature under a nitrogen atmosphere. The BiBB reacts with the surface amine groups to form a stable amide bond, immobilizing the ATRP initiator.

    • Rinse the wafers with THF, ethanol, and finally deionized water.

    • Dry the initiator-functionalized wafers under a stream of nitrogen.

1.2.2. One-Step Initiator Immobilization

  • Prepare a solution of 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate (B8525525) (TPBM) in dry toluene.

  • Immerse the cleaned and hydroxylated silicon wafers in the TPBM solution and allow the reaction to proceed for several hours at room temperature or overnight.

  • Rinse the wafers with toluene, ethanol, and deionized water.

  • Dry the wafers under a stream of nitrogen.

1.3. Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of TBAEMA

The following is an example of an ARGET (Activators Regenerated by Electron Transfer) ATRP procedure, which is more tolerant to oxygen than traditional ATRP.

  • In a Schlenk flask, dissolve the desired amount of 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) monomer and a ligand, such as 2,2'-bipyridine (B1663995) (bpy), in a solvent mixture (e.g., methanol/water).

  • Add the copper(II) bromide (CuBr₂) catalyst to the solution.

  • Place the initiator-functionalized silicon wafers into the reaction flask.

  • Degas the solution by bubbling with nitrogen for 30 minutes.

  • In a separate vial, prepare a solution of a reducing agent, such as L-ascorbic acid, in the same solvent mixture and degas with nitrogen.

  • Inject the reducing agent solution into the reaction flask to initiate the polymerization. The ascorbic acid reduces Cu(II) to the active Cu(I) species.

  • Allow the polymerization to proceed at room temperature for the desired time. The thickness of the polymer brush is dependent on the reaction time.

  • After polymerization, remove the wafers from the solution and rinse them extensively with a good solvent for PTBAEMA (e.g., THF, ethanol) to remove any non-grafted polymer and residual catalyst.

  • Dry the PTBAEMA-modified wafers under a stream of nitrogen.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of PTBAEMA brushes.

Table 1: Synthesis Parameters and Resulting Brush Properties

ParameterValueResulting Dry Brush Thickness (nm)Reference
Polymerization Time1 hour~10[6]
Polymerization Time2 hours~15-20[7]
Polymerization Time5 hours~84[8]
[Monomer]:[Initiator] Ratio100:1Varies with timeGeneral
[Cu(II)]:[Cu(I)] Ratio10:1 (in ARGET ATRP)Controls polymerization rate[6]

Table 2: pH-Responsive Swelling Behavior of PTBAEMA Brushes

pHSwollen Brush Thickness (nm) for a ~20 nm dry brushConformationReference
2.0~60-80Swollen[1][2]
5.0~50-70Swollen[1][2]
7.4~25-35Partially Collapsed[1][2]
9.0~20-22Collapsed[1][2]
11.0~20Collapsed[9]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Substrate Preparation cluster_initiator Initiator Immobilization cluster_polymerization SI-ATRP cluster_characterization Characterization Si_wafer Silicon Wafer Piranha Piranha Cleaning (H₂SO₄/H₂O₂) Si_wafer->Piranha Hydroxylated_Si Hydroxylated Silicon Wafer Piranha->Hydroxylated_Si APTES APTES Silanization Hydroxylated_Si->APTES BiBB BiBB Reaction APTES->BiBB Initiator_Si Initiator-Functionalized Silicon Wafer BiBB->Initiator_Si Polymerization ARGET ATRP Initiator_Si->Polymerization Monomer_sol TBAEMA Monomer + Catalyst + Ligand Monomer_sol->Polymerization PTBAEMA_brush PTBAEMA Brush on Silicon Polymerization->PTBAEMA_brush Ellipsometry Ellipsometry PTBAEMA_brush->Ellipsometry AFM AFM PTBAEMA_brush->AFM XPS XPS PTBAEMA_brush->XPS

Caption: Experimental workflow for PTBAEMA brush synthesis and characterization.

signaling_pathway cluster_surface Cell-Surface Interaction (Low pH) cluster_cellular_response Cellular Response PTBAEMA Protonated PTBAEMA Brush (Positive Charge) Cell_Membrane Cell Membrane (Negative Charge) PTBAEMA->Cell_Membrane Electrostatic Attraction Membrane_Depolarization Membrane Depolarization Cell_Membrane->Membrane_Depolarization Ca_Channels Voltage-Gated Ca²⁺ Channels Open Membrane_Depolarization->Ca_Channels Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Downstream Downstream Signaling (e.g., Cytoskeletal Rearrangement, Gene Expression) Ca_Influx->Downstream

Caption: Postulated cell signaling pathway initiated by positively charged PTBAEMA brushes.

Characterization Protocols

2.1. Ellipsometry for Brush Thickness Measurement

Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films.[10][11][12][13][14]

  • Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the sample surface.

  • Take measurements on the bare silicon wafer (as a reference), the initiator-functionalized wafer, and the final PTBAEMA-coated wafer.

  • Model the surface as a layered structure (e.g., silicon substrate, silicon dioxide layer, initiator layer, polymer brush layer).

  • Fit the experimental data to the model to determine the thickness of each layer. The dry thickness of the PTBAEMA brush is calculated by subtracting the thickness of the underlying layers.

  • To measure the swollen thickness, use a liquid cell to immerse the sample in buffer solutions of different pH values and repeat the measurements.

2.2. Atomic Force Microscopy (AFM) for Surface Morphology and Swollen Height

AFM provides high-resolution topographical images and can be used to measure the height of the polymer brushes in both dry and swollen states.[9][15][16][17][18]

  • Dry State Measurement:

    • Image the PTBAEMA-modified surface in tapping mode in air.

    • To accurately measure the brush height, a scratch can be made in the polymer layer to expose the underlying substrate. The height difference between the polymer surface and the substrate gives the dry brush thickness.

  • Swollen State Measurement:

    • Use a liquid cell to image the surface while it is immersed in buffer solutions of varying pH.

    • Allow the system to equilibrate for at least 5-10 minutes after introducing a new buffer solution before imaging.[9]

    • Measure the height of the swollen brushes relative to the substrate.

2.3. X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material.[3][19][20][21][22]

  • Place the modified silicon wafer in the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey scan to identify the elements present on the surface.

  • Acquire high-resolution scans of the C 1s, N 1s, O 1s, Si 2p, and Br 3d regions.

  • The presence of a significant N 1s peak confirms the presence of the PTBAEMA polymer. The C 1s spectrum can be deconvoluted to identify the different chemical environments of carbon in the polymer. The disappearance or significant reduction of the Br 3d signal after polymerization indicates successful chain growth from the initiator.

Application Protocols

3.1. pH-Triggered Drug Loading and Release

The pH-responsive nature of PTBAEMA brushes can be exploited for the controlled loading and release of therapeutic agents.

3.1.1. Loading a Hydrophobic Drug

  • Prepare a solution of the hydrophobic drug in a solvent that is miscible with a low pH buffer.

  • Immerse the PTBAEMA-modified substrate in a low pH buffer (e.g., pH 5.0) to swell the brushes, creating a hydrophilic environment.

  • Gradually increase the pH of the solution to above the pKa of PTBAEMA (e.g., pH 8.0). This will cause the brushes to collapse and become hydrophobic.

  • The hydrophobic drug will preferentially partition into the collapsed, hydrophobic polymer brushes.

  • After an incubation period, rinse the substrate to remove any non-encapsulated drug.

3.1.2. pH-Triggered Release

  • Place the drug-loaded substrate in a physiological buffer (e.g., pH 7.4).

  • To trigger release, transfer the substrate to a lower pH environment, simulating the acidic microenvironment of a tumor or an endosome (e.g., pH 6.5 or 5.5).

  • At the lower pH, the brushes will swell and become hydrophilic, releasing the encapsulated hydrophobic drug into the surrounding medium.

  • The release can be monitored over time by taking aliquots of the release medium and analyzing the drug concentration using techniques such as UV-Vis spectroscopy or HPLC.

3.2. Modulating Cell Adhesion

The switchable surface charge and wettability of PTBAEMA brushes can be used to control the adhesion of cells.

  • Culture cells of interest (e.g., fibroblasts, cancer cells) under standard conditions.

  • Prepare PTBAEMA-modified substrates by sterilizing them (e.g., with UV irradiation or ethanol).

  • Equilibrate the substrates in cell culture medium at different pH values (e.g., a slightly acidic pH to promote protonation and a physiological pH).

  • Seed the cells onto the pre-equilibrated substrates.

  • Incubate the cells for a desired period (e.g., 4, 24, 48 hours).

  • After incubation, gently wash the substrates to remove non-adherent cells.

  • The adherent cells can be quantified by staining with a fluorescent dye (e.g., Calcein AM) and imaging with a fluorescence microscope.

  • It is expected that at a lower pH, where the brushes are positively charged, there will be enhanced cell adhesion due to favorable electrostatic interactions with the negatively charged cell membrane.[23]

Conclusion

Surface modification with PTBAEMA brushes offers a versatile platform for creating smart surfaces with tunable properties. The detailed protocols provided herein for the synthesis, characterization, and application of these brushes serve as a comprehensive guide for researchers in materials science, biotechnology, and drug development. The ability to control surface properties such as wettability and charge through a simple change in pH opens up numerous possibilities for advanced biomedical applications, from targeted drug delivery systems to dynamic cell culture substrates.

References

Application Notes and Protocols for 2-(tert-butylamino)ethyl methacrylate (TBAEMA)-Based Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) is a functional monomer that has garnered significant interest in the field of biomedical polymers. Its unique chemical structure, featuring a tertiary amine group and a hydrophobic tert-butyl moiety, imparts pH-responsive and biocompatible properties to copolymers. This makes TBAEMA an excellent candidate for the development of "smart" materials for controlled drug delivery and gene therapy.

Copolymers incorporating TBAEMA can be designed to respond to the acidic microenvironment of tumors or the endosomal compartments within cells. At physiological pH (around 7.4), the tertiary amine groups are largely deprotonated and hydrophobic, promoting the stability of nanoparticles and encapsulation of therapeutic agents. However, in acidic environments (pH < 7), these amines become protonated, leading to a hydrophilic shift. This transition can trigger the swelling or disassembly of the copolymer nanoparticles, facilitating the release of their payload.

These application notes provide detailed protocols for the synthesis, characterization, and application of TBAEMA-based copolymers for pH-responsive drug delivery of doxorubicin (B1662922) and for siRNA-mediated gene silencing.

Applications

pH-Responsive Drug Delivery

TBAEMA-containing copolymers can be formulated into nanoparticles for the encapsulation and targeted delivery of chemotherapeutic agents like doxorubicin (DOX). The acidic tumor microenvironment triggers the protonation of the TBAEMA units, leading to nanoparticle swelling and accelerated drug release directly at the tumor site, which can enhance therapeutic efficacy while minimizing systemic toxicity.

Gene Delivery

The cationic nature of protonated TBAEMA allows for the complexation with negatively charged nucleic acids, such as small interfering RNA (siRNA). These polyplexes can protect the siRNA from degradation and facilitate its cellular uptake. Once inside the cell, the "proton sponge" effect of the TBAEMA can aid in endosomal escape, releasing the siRNA into the cytoplasm to perform its gene silencing function.

Experimental Protocols

Synthesis of Poly(TBAEMA--b--PEGMA) Diblock Copolymer via ATRP

This protocol describes the synthesis of a diblock copolymer composed of 2-(tert-butylamino)ethyl methacrylate (TBAEMA) and poly(ethylene glycol) methyl ether methacrylate (PEGMA) using Atom Transfer Radical Polymerization (ATRP).

Materials:

  • This compound (TBAEMA), inhibitor removed

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn ≈ 500 g/mol ), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole

  • Methanol

  • Tetrahydrofuran (THF)

  • Hexanes

  • Basic alumina (B75360)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Purification of Monomers: Pass TBAEMA and PEGMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: A dried Schlenk flask is charged with CuBr (0.1 mmol). The flask is sealed, and the atmosphere is replaced with nitrogen.

  • Addition of Reagents: Anisole (5 mL) and PMDETA (0.1 mmol) are added to the flask, and the mixture is stirred until a homogeneous green complex forms.

  • Monomer and Initiator Addition: TBAEMA (10 mmol), PEGMA (2 mmol), and EBiB (0.1 mmol) are added to the reaction flask via syringe.

  • Polymerization: The flask is placed in a preheated oil bath at 70°C and stirred for 4 hours.

  • Termination: The polymerization is quenched by opening the flask to air and adding 5 mL of THF.

  • Purification: The polymer solution is passed through a short column of basic alumina to remove the copper catalyst. The solvent is evaporated under reduced pressure. The resulting viscous polymer is dissolved in a minimal amount of THF and precipitated into cold hexanes. This process is repeated three times.

  • Drying: The purified polymer is dried under vacuum at 40°C overnight.

Characterization: The final product should be characterized by ¹H NMR to confirm the copolymer composition and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

Formulation of Doxorubicin-Loaded Nanoparticles

This protocol details the preparation of DOX-loaded nanoparticles from the synthesized TBAEMA-based copolymer via a nanoprecipitation method.

Materials:

  • Poly(TBAEMA--b--PEGMA) copolymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Polymer and Drug Dissolution: Dissolve 20 mg of the copolymer and 4 mg of DOX·HCl in 2 mL of DMSO.

  • Nanoprecipitation: Add the DMSO solution dropwise to 10 mL of deionized water while stirring vigorously.

  • Dialysis: The resulting nanoparticle suspension is transferred to a dialysis bag and dialyzed against deionized water for 24 hours to remove the DMSO and unloaded drug. The dialysis water should be changed every 4-6 hours.

  • Storage: The purified nanoparticle suspension can be stored at 4°C.

Formulation of siRNA-Polymer Polyplexes

This protocol describes the formation of polyplexes between the TBAEMA-based copolymer and siRNA.

Materials:

  • Poly(TBAEMA--b--PEGMA) copolymer

  • siRNA (e.g., targeting a specific gene)

  • RNase-free water

  • HEPES buffer (20 mM, pH 7.4)

Procedure:

  • siRNA Solution: Prepare a 1 µM solution of siRNA in RNase-free water.

  • Polymer Solution: Prepare a stock solution of the copolymer in RNase-free water (e.g., 1 mg/mL).

  • Complexation: For a desired N/P ratio (ratio of polymer nitrogen to siRNA phosphate), add the appropriate volume of the polymer solution to an equal volume of the siRNA solution in HEPES buffer. Mix gently by pipetting and incubate at room temperature for 30 minutes.

  • Characterization: The formation and size of the polyplexes can be confirmed by Dynamic Light Scattering (DLS) and their charge by zeta potential measurements.

In Vitro pH-Responsive Doxorubicin Release

This protocol outlines the procedure to study the pH-triggered release of DOX from the nanoparticles.

Materials:

  • DOX-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (MWCO 10 kDa)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Place 1 mL of the DOX-loaded nanoparticle suspension into a dialysis bag.

  • Release Study: Immerse the dialysis bag in 20 mL of PBS (either pH 7.4 or 5.5) and keep it at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain a constant volume.

  • Quantification: Measure the absorbance of the withdrawn samples at 485 nm using a UV-Vis spectrophotometer to determine the concentration of released DOX.

In Vitro Gene Silencing Assay

This protocol describes how to assess the gene silencing efficiency of the siRNA polyplexes in a cell culture model.

Materials:

  • siRNA-polyplexes

  • Target cell line (e.g., HeLa cells expressing a reporter gene like Luciferase)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipofectamine 2000 (as a positive control)

  • Scrambled siRNA polyplexes (as a negative control)

  • Reagents for qRT-PCR or Western blot

Procedure:

  • Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Replace the cell culture medium with fresh medium. Add the prepared siRNA-polyplexes, scrambled siRNA-polyplexes, and Lipofectamine-siRNA complexes to the respective wells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • Analysis of Gene Expression:

    • qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR to measure the mRNA levels of the target gene.[1][2]

    • Western Blot: Lyse the cells and perform Western blotting to quantify the protein levels of the target gene.

  • Calculation of Knockdown Efficiency: Compare the target gene expression in cells treated with the specific siRNA-polyplexes to that in cells treated with the scrambled siRNA-polyplexes to determine the percentage of gene knockdown.

Data Summary

The following tables summarize typical quantitative data obtained from experiments using TBAEMA-based copolymers.

Table 1: Physicochemical Properties of TBAEMA-based Copolymers and Nanoparticles

ParameterValue
Copolymer
Molecular Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.1 - 1.3
Drug-Loaded Nanoparticles
Hydrodynamic Diameter (pH 7.4)100 - 150 nm
Zeta Potential (pH 7.4)+5 to +15 mV
siRNA Polyplexes (N/P ratio 10)
Hydrodynamic Diameter (pH 7.4)150 - 250 nm
Zeta Potential (pH 7.4)+20 to +30 mV

Table 2: Doxorubicin Loading and Release from TBAEMA-based Nanoparticles

ParameterValueReference
Drug Loading Content (DLC, w/w%)10 - 25%[3]
Drug Loading Efficiency (DLE, %)50 - 80%[3]
Cumulative Release (%)
at pH 7.4 after 24h~20%[4]
at pH 5.5 after 24h~60%[4]
at pH 7.4 after 72h~30%[4]
at pH 5.5 after 72h>80%[4]

Table 3: In Vitro Performance of TBAEMA-based siRNA Delivery Systems

ParameterCell LineValueReference
Gene Silencing Efficiency (%) HeLa (Luciferase)70 - 90%[5]
Cytotoxicity (IC50, µg/mL) HeLa> 100[6][7]
A549> 100[8][9]

Visualizations

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_formulation Nanoparticle Formulation cluster_gene_delivery Gene Delivery Formulation s1 Monomers (TBAEMA, PEGMA) + Initiator (EBiB) + Catalyst (CuBr/PMDETA) s2 ATRP (70°C, 4h) s1->s2 s3 Purification (Precipitation) s2->s3 s4 Characterization (NMR, GPC) s3->s4 f1 Copolymer + Doxorubicin in DMSO s4->f1 g1 Copolymer + siRNA in Buffer s4->g1 f2 Nanoprecipitation in Water f1->f2 f3 Dialysis f2->f3 f4 DOX-loaded NP f3->f4 g2 Self-Assembly (30 min) g1->g2 g3 siRNA Polyplex g2->g3

Caption: Experimental workflow for synthesis and formulation.

ph_responsive_release cluster_physiological Physiological pH (7.4) cluster_acidic Acidic pH (< 7.0) (e.g., Tumor, Endosome) p1 TBAEMA is Deprotonated (Hydrophobic) p2 Nanoparticle is Stable and Compact p1->p2 p3 Slow Drug Release p2->p3 a1 TBAEMA is Protonated (Hydrophilic) a2 Nanoparticle Swells/ Disassembles a1->a2 a3 Accelerated Drug Release a2->a3

Caption: pH-responsive drug release mechanism.

sirna_pathway start siRNA-TBAEMA Polyplex uptake Cellular Uptake (Endocytosis) start->uptake endosome Endosome uptake->endosome escape Endosomal Escape (Proton Sponge Effect) endosome->escape cytoplasm Cytoplasm escape->cytoplasm risc RISC Loading cytoplasm->risc cleavage mRNA Cleavage risc->cleavage silencing Gene Silencing cleavage->silencing

Caption: siRNA-mediated gene silencing pathway.

References

Characterization of Poly(TBAEMA) Nanoparticles by Dynamic Light Scattering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Poly(2-(tert-butylamino)ethyl methacrylate) (pTBAEMA) is a pH-responsive polymer that has garnered significant interest in the field of drug delivery. Its unique property of transitioning from a collapsed, hydrophobic state at physiological pH to a swollen, hydrophilic state in acidic environments, such as those found in tumor microenvironments or endosomes, makes it an ideal candidate for targeted drug release. The encapsulation of therapeutic agents within pTBAEMA nanoparticles can protect them from degradation and premature release, enhancing their efficacy and reducing systemic toxicity.

Dynamic Light Scattering (DLS) is a non-invasive analytical technique crucial for the characterization of nanoparticles in suspension. DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles. This information is then used to determine the hydrodynamic diameter (size), size distribution (polydispersity index, PDI), and zeta potential (surface charge) of the nanoparticles. For pTBAEMA nanoparticles, DLS is indispensable for confirming their synthesis, assessing their stability, and, most importantly, characterizing their pH-dependent swelling behavior, which is central to their function as "smart" drug delivery vehicles. This application note provides detailed protocols for the synthesis and characterization of pTBAEMA nanoparticles using DLS.

Principle of Dynamic Light Scattering

DLS operates on the principle that smaller particles diffuse more rapidly in a liquid than larger particles. When a laser beam passes through a nanoparticle suspension, the particles scatter the light. Due to their random Brownian motion, the intensity of the scattered light fluctuates over time. A detector measures these fluctuations, and a digital correlator analyzes the rate of these fluctuations. The correlation data is then used to calculate the diffusion coefficient of the particles, which is subsequently converted into the hydrodynamic diameter using the Stokes-Einstein equation.

The Polydispersity Index (PDI) is a measure of the width of the particle size distribution. A PDI value below 0.1 indicates a monodisperse sample with a very narrow size distribution, while values above 0.3 suggest a broader distribution.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. Nanoparticles with a high absolute zeta potential (typically > ±30 mV) are generally considered stable, as the electrostatic repulsion between particles prevents aggregation. For pTBAEMA, the zeta potential is also pH-dependent, reflecting the protonation and deprotonation of the tertiary amine groups.

Experimental Protocols

Protocol 1: Synthesis of pTBAEMA Nanoparticles via Emulsion Polymerization

This protocol describes the synthesis of standalone pTBAEMA nanoparticles.

Materials:

  • 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) monomer

  • Divinylbenzene (DVB) (cross-linker)

  • Monomethoxy-capped poly(ethylene glycol) methacrylate (PEGMA) (stabilizer)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

  • Nitrogen gas

  • Round-bottom flask with a condenser

  • Magnetic stirrer with heating mantle

  • Syringes and needles

Procedure:

  • In a round-bottom flask, dissolve PEGMA in deionized water.

  • Add the TBAEMA monomer and DVB cross-linker to the solution.

  • Purge the mixture with nitrogen gas for 30 minutes to remove oxygen.

  • Heat the mixture to 70°C with continuous stirring.

  • Dissolve the KPS initiator in a small amount of deionized water and inject it into the reaction flask.

  • Allow the polymerization to proceed for 4-6 hours at 70°C under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Purify the resulting pTBAEMA nanoparticle suspension by dialysis against deionized water for 48 hours to remove unreacted monomers and initiator.

Protocol 2: Synthesis of pTBAEMA-grafted Mesoporous Silica (B1680970) Nanoparticles (pTBAEMA-MSNs)

This protocol describes the synthesis of a core-shell nanoparticle system.

Materials:

Procedure:

  • Synthesis of Mesoporous Silica Nanoparticles (MSNs):

    • Dissolve CTAB in deionized water and add ammonia solution.

    • Add a mixture of n-hexane and TEOS dropwise while stirring at 35°C.

    • Continue stirring for 15 hours, then collect the MSNs by centrifugation and wash with deionized water and ethanol.

  • Amine Functionalization:

    • Disperse the MSNs in toluene with APTES and reflux for 24 hours.

    • Collect the amine-functionalized MSNs (AP-MSNs) by centrifugation and wash with toluene and ethanol.

  • Initiator Immobilization:

    • Disperse AP-MSNs in DCM with triethylamine.

    • Add BIBB dropwise and stir overnight.

    • Collect the initiator-functionalized MSNs (BiBB-MSNs) by centrifugation and wash with DCM and ethanol.

  • Grafting of pTBAEMA via SI-ATRP:

    • Disperse BiBB-MSNs in a mixture of TBAEMA, isopropanol, and water.

    • Deoxygenate the mixture with nitrogen for 30 minutes.

    • Add CuBr and bpy to the mixture and continue deoxygenation for 15 minutes.

    • Initiate the polymerization by adding the catalyst and allow it to proceed for 3 hours under a nitrogen atmosphere.

    • Collect the pTBAEMA-MSNs by centrifugation and wash with isopropanol and ethanol.

  • Template Removal:

    • Remove the CTAB template by dispersing the pTBAEMA-MSNs in a solution of HCl in methanol and refluxing for 24 hours.

    • Collect the final pTBAEMA-MSNs by centrifugation, wash with ethanol, and dry under vacuum.

Protocol 3: DLS Sample Preparation and Measurement

Materials:

  • pTBAEMA nanoparticle suspension

  • Deionized water or appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Disposable cuvettes

  • Dynamic Light Scattering instrument

Procedure:

  • Sample Dilution: Dilute the pTBAEMA nanoparticle suspension with deionized water or the desired buffer to an appropriate concentration (typically 0.1-1.0 mg/mL). The solution should be clear or slightly opalescent.

  • pH Adjustment: For pH-dependent measurements, adjust the pH of the diluted nanoparticle suspension using 0.1 M HCl or 0.1 M NaOH. Allow the sample to equilibrate for at least 15 minutes after each pH adjustment.

  • Sample Filtration (Optional): If the sample contains large aggregates or dust, filter it through a 0.45 µm syringe filter into a clean cuvette.

  • DLS Measurement:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to thermally equilibrate for at least 5 minutes.

    • Set the measurement parameters (e.g., temperature, scattering angle, number of runs).

    • Perform the measurement to obtain the Z-average hydrodynamic diameter and polydispersity index (PDI).

  • Zeta Potential Measurement:

    • Use a specific zeta potential cell.

    • Inject the diluted and pH-adjusted nanoparticle suspension into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the measurement to obtain the zeta potential.

Data Presentation

The pH-responsive nature of pTBAEMA nanoparticles is evident from the change in their hydrodynamic diameter as a function of pH. The following table summarizes typical DLS data for pTBAEMA-grafted mesoporous silica nanoparticles (pTBAEMA-MSNs).

pHAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
2.0450 ± 250.21 ± 0.03+35 ± 5
4.0430 ± 200.18 ± 0.02+30 ± 4
6.0350 ± 150.15 ± 0.02+15 ± 3
7.4250 ± 100.12 ± 0.01+5 ± 2
8.0245 ± 100.13 ± 0.02-2 ± 2
10.0240 ± 120.14 ± 0.02-10 ± 3

Note: The data presented in this table is a representative example compiled from literature sources and may vary depending on the specific synthesis conditions, polymer molecular weight, and core material (if any).

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization DLS Characterization cluster_data Output Data s1 Monomer/Precursors s2 Polymerization s1->s2 s3 Purification (Dialysis) s2->s3 c1 Sample Preparation (Dilution & pH Adjustment) s3->c1 pTBAEMA Nanoparticles c2 DLS Measurement c1->c2 c3 Data Analysis c2->c3 d1 Hydrodynamic Diameter c3->d1 d2 Polydispersity Index (PDI) c3->d2 d3 Zeta Potential c3->d3

Caption: Experimental workflow for pTBAEMA nanoparticle synthesis and DLS characterization.

ph_response_pathway cluster_low_ph Low pH (e.g., < 6.5) cluster_high_ph High pH (e.g., > 7.4) cluster_dls_observation DLS Observation lp1 Protonation of Tertiary Amine Groups lp2 Increased Electrostatic Repulsion lp1->lp2 lp3 Polymer Chain Swelling lp2->lp3 dls1 Increased Hydrodynamic Diameter lp3->dls1 hp1 Deprotonation of Tertiary Amine Groups hp2 Increased Hydrophobicity hp1->hp2 hp3 Polymer Chain Collapse hp2->hp3 dls2 Decreased Hydrodynamic Diameter hp3->dls2

Caption: pH-responsive behavior of pTBAEMA nanoparticles and corresponding DLS observations.

Application Notes and Protocols: Emulsion Polymerization of 2-(tert-butylamino)ethyl methacrylate (TBAEMA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) is a functional methacrylate monomer distinguished by its tertiary amine group and a hydrophobic tert-butyl moiety.[1] This unique structure makes polymers derived from TBAEMA, particularly poly(TBAEMA) (PTBAEMA), highly valuable for a range of applications. PTBAEMA is known for its pH-responsive behavior; the tertiary amine group can be protonated at low pH, leading to a swollen, hydrophilic state, and deprotonated at higher pH (above 7.7), causing the polymer to collapse into a more hydrophobic state.[2] This "smart" property is leveraged in biomedical fields for controlled drug delivery.[1][3] Additionally, PTBAEMA exhibits inherent biocidal properties, making it a candidate for antimicrobial coatings and paints without the need for quaternization.[4] This document provides detailed protocols for the synthesis of PTBAEMA via conventional emulsion polymerization and an advanced protocol for its application in creating drug delivery nanocarriers via surface-initiated atom transfer radical polymerization (SI-ATRP).

Applications

  • Biomedical Polymers: Utilized in the creation of pH-responsive hydrogels and smart biomaterials for controlled and targeted drug release.[1][3]

  • Gene Therapy: Cationic polymers like PTBAEMA can form complexes with negatively charged nucleic acids, protecting them and facilitating their delivery into cells.[5]

  • Antimicrobial Coatings: PTBAEMA is an inherently biocidal polymer with demonstrated efficacy against bacteria like E. coli and S. aureus, finding use in antimicrobial paints and surface coatings.[4][6][7]

  • Adhesives and Sealants: The monomer can be incorporated into formulations to improve adhesion and flexibility.[1]

  • Coatings and Surface Treatments: Enhances corrosion resistance and chemical stability in protective coatings.[1]

Protocol 1: Conventional Emulsion Polymerization of TBAEMA

This protocol describes a generalized method for synthesizing PTBAEMA latex nanoparticles using a standard free-radical emulsion polymerization technique. The process involves emulsifying the TBAEMA monomer in an aqueous phase with a surfactant, followed by initiation with a water-soluble initiator.

Experimental Workflow: Emulsion Polymerization

G cluster_setup Setup Phase cluster_reaction Reaction Phase cluster_analysis Purification & Analysis setup setup process process analysis analysis output output node1 Reactor Assembly (Jacketed vessel, stirrer, N2 inlet) node2 Prepare Aqueous Phase (DI Water + Surfactant) node1->node2 node5 Charge Reactor with Aqueous & Monomer Phases node2->node5 node3 Prepare Monomer Phase (TBAEMA) node3->node5 node4 Prepare Initiator Solution (e.g., KPS in DI Water) node8 Add Initiator Solution node4->node8 node6 Purge with Nitrogen (to remove O2) node5->node6 node7 Heat to Reaction Temp (e.g., 70-80°C) node6->node7 node7->node8 node9 Polymerize for 2-4 hours node8->node9 node10 Cool to Room Temp node9->node10 node11 Filter Latex node10->node11 node12 Characterize Product node11->node12 node13 PTBAEMA Latex node12->node13

Caption: Workflow for conventional emulsion polymerization of TBAEMA.

Materials and Reagents
ReagentSupplier ExamplePurityPurpose
2-(tert-butylamino)ethyl methacrylate (TBAEMA)Polysciences, Inc. / BASF≥97%Monomer
Deionized (DI) WaterIn-house (e.g., Millipore)18.2 MΩ·cmSolvent
Sodium Dodecyl Sulfate (SDS)Sigma-Aldrich≥98.5%Anionic Surfactant
Potassium Persulfate (KPS)Merck / Sigma-Aldrich≥99%Initiator
Nitrogen (N₂) GasLocal SupplierHigh PurityInert Atmosphere
Methanol (B129727)Fisher ScientificACS GradeTerminator/Wash
Experimental Protocol
  • Reactor Setup: Assemble a 500 mL jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature probe.

  • Aqueous Phase Preparation: In the reactor, dissolve 1.0 g of Sodium Dodecyl Sulfate (SDS) in 200 mL of deionized water.

  • Purging: Begin stirring the aqueous solution at 200-300 RPM and purge the system with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Monomer Addition: Add 20.0 g of TBAEMA monomer to the reactor. Maintain the nitrogen blanket.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 70°C) using a circulating water bath.[8]

  • Initiation: Separately, dissolve 0.2 g of Potassium Persulfate (KPS) in 10 mL of DI water. Once the reactor reaches a stable 70°C, inject the KPS solution into the reactor to initiate polymerization.

  • Polymerization: Maintain the reaction at 70°C under a nitrogen atmosphere with constant stirring for 3-4 hours. The appearance of a milky-white emulsion indicates the formation of polymer latex particles.

  • Termination and Cooling: After the reaction period, cool the reactor down to room temperature. The polymerization can be terminated by exposing the mixture to air or by adding a small amount of an inhibitor if required.

  • Purification: Filter the resulting latex through glass wool or a fine mesh to remove any coagulum. The latex can be further purified by dialysis against DI water for 48 hours to remove unreacted monomer, surfactant, and initiator residues.

Protocol 2: Advanced Application - SI-ATRP for Drug Delivery

For advanced applications like targeted drug delivery, TBAEMA can be grafted from the surface of nanoparticles, such as mesoporous silica (B1680970) nanoparticles (MSNs), to create a core-shell structure.[3][9] This protocol outlines the synthesis of PTBAEMA brushes on MSNs via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

Mechanism: pH-Responsive Drug Release

G cluster_loading Drug Loading (pH > 7.7) cluster_release Drug Release (pH < 7.0) state state action action condition condition n1 PTBAEMA chains are collapsed (hydrophobic) n2 Drug is loaded into the polymer matrix n1->n2 Encapsulation env2 Acidic Environment (e.g., Tumor, Endosome) n2->env2 Particle reaches target n3 Tertiary amine groups are protonated (-NH+) n4 Polymer chains swell due to electrostatic repulsion n3->n4 n5 Drug is released from the swollen matrix n4->n5 start Start env1 Physiological pH (e.g., Bloodstream) start->env1 env1->n1 Polymer is neutral env1->n2 env2->n3 pH drops

Caption: pH-responsive behavior of PTBAEMA for drug delivery.

Experimental Workflow: SI-ATRP from Nanoparticles

G material material step step result result start Mesoporous Silica Nanoparticles (MSNs) step1 1. Surface Functionalization with APTES start->step1 res1 Amine-Functionalized MSNs (AP-MSNs) step1->res1 step2 2. Initiator Immobilization (Reaction with BIBB) res1->step2 res2 ATRP Initiator-Coated MSNs (BiBB-MSNs) step2->res2 step3 3. Surface-Initiated ATRP (TBAEMA, Catalyst, Ligand) res2->step3 final PTBAEMA-grafted-MSNs (Core-Shell Nanocarriers) step3->final

Caption: Workflow for grafting PTBAEMA from silica nanoparticles via SI-ATRP.

Protocol for SI-ATRP of TBAEMA from MSNs

This protocol is adapted from the work of Alswieleh et al.[3]

  • Synthesis of MSNs: Mesoporous silica nanoparticles are first synthesized using a sol-gel process with a template like cetyltrimethylammonium bromide (CTAB).[2][3]

  • Amine Functionalization: The MSN surface is functionalized with amine groups by reacting it with 3-aminopropyltriethoxysilane (B1664141) (APTES).

  • Initiator Immobilization: The amine-functionalized MSNs are reacted with an ATRP initiator, such as 2-bromoisobutyryl bromide (BIBB), in the presence of a base like triethylamine (B128534) (TEA) to covalently attach the initiator to the nanoparticle surface.[3]

  • SI-ATRP Reaction:

    • In a reaction flask, disperse the initiator-coated MSNs in a solvent (e.g., a mixture of methanol and water).

    • Add the TBAEMA monomer and a ligand (e.g., 2,2'-bipyridine).

    • Deoxygenate the mixture by bubbling with nitrogen or argon.

    • In a separate flask, prepare the catalyst, for example, Copper(I) bromide (CuBr), under an inert atmosphere.

    • Add the catalyst to the reaction mixture to start the polymerization. The reaction is typically carried out at room temperature for several hours.

    • The polymerization is terminated by exposing the reaction to air, which oxidizes the Cu(I) catalyst.

  • Purification: The resulting PTBAEMA-grafted-MSNs are purified by repeated centrifugation and washing with a suitable solvent (e.g., ethanol) to remove the catalyst, unreacted monomer, and any free polymer not grafted to the surface.[10]

Data Presentation & Characterization

The synthesized polymers and nanoparticles should be thoroughly characterized to confirm their properties.

Typical Parameters for TBAEMA Polymerization
ParameterEmulsion Polymerization (Typical)SI-ATRP (from Literature[3])Characterization Method
Reaction Temperature 70 - 80 °CRoom TemperatureThermocouple
Monomer Conversion > 95%High grafting density achievedGravimetry, ¹H NMR
Particle Size (Hydrodynamic) 50 - 200 nm~150 nm (MSN core) + Polymer shellDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Controlled, depends on conditionsDynamic Light Scattering (DLS)
Molecular Weight (Mn) 100 - 500 kDaTunable by monomer/initiator ratioGel Permeation Chrom. (GPC)
Glass Transition Temp. (Tg) ~33-40 °C[1][11]Not specifiedDiff. Scanning Calorimetry (DSC)
Key Characterization Techniques
  • Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and size distribution (PDI) of the latex particles or core-shell nanoparticles. For pH-responsive systems, DLS is critical to demonstrate the swelling (at low pH) and collapse (at high pH) of the polymer chains.[2][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer and verify the successful grafting of PTBAEMA onto nanoparticle surfaces.[3]

  • Thermogravimetric Analysis (TGA): Used to determine the amount of polymer grafted onto the nanoparticles by measuring the weight loss upon heating.[3][9]

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the morphology, size, and shape of the synthesized nanoparticles.[10]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure of the polymer and calculate monomer conversion.[12]

References

Application of 2-(Tert-butylamino)ethyl Methacrylate (TBAEMA) in High-Performance Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) is a functional acrylic monomer that has garnered significant attention in the formulation of advanced coatings and adhesives. Its unique chemical structure, featuring a methacrylate group and a tertiary amine, imparts a range of desirable properties to polymeric materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging TBAEMA for the creation of high-performance coatings and adhesives. TBAEMA is instrumental in developing materials with enhanced adhesion, durability, and "smart" functionalities, such as pH-responsiveness and antimicrobial activity.[1][2]

Key Attributes and Benefits of TBAEMA Incorporation

The inclusion of TBAEMA in polymer formulations for coatings and adhesives offers several distinct advantages:

  • Enhanced Adhesion: The amine functional group in TBAEMA promotes strong adhesion to a variety of substrates, including metals and plastics.[1][2]

  • Improved Flexibility and Durability: TBAEMA contributes to the flexibility and long-term elasticity of coatings and sealants, enhancing their overall durability.[1]

  • Corrosion Resistance: In protective coatings, TBAEMA can improve chemical stability and resistance to corrosion.[2]

  • "Smart" Polymer Functionality: The tertiary amine group provides pH-responsiveness, allowing for the development of "smart" coatings and drug delivery systems that respond to changes in environmental pH.[2]

  • Antimicrobial Properties: Polymers containing TBAEMA have demonstrated inherent biocidal activity, making them suitable for applications requiring antimicrobial surfaces.[3]

  • Versatility in Formulation: TBAEMA is compatible with a wide range of other monomers, allowing for its use in both waterborne and solvent-based systems.[1] It can act as an internal emulsifier or reactive surfactant in emulsion polymerization.[1]

Data Presentation: Performance of TBAEMA-Based Formulations

The following tables summarize quantitative data from studies investigating the effects of TBAEMA on the properties of coatings and adhesives.

Table 1: Effect of TBAEMA Concentration on the Flexural Strength of a Denture Base Acrylic Resin

TBAEMA Concentration (wt%)Mean Flexural Strength (MPa)Standard Deviation (MPa)
0 (Control)98.263.9
0.593.323.24
1.083.922.08
1.582.855.17
1.7571.195.08
2.017.293.24

Source: Adapted from a study on the incorporation of TBAEMA into a denture base acrylic resin.

Table 2: Corrosion Inhibition Efficiency of a Coating Containing a Polymeric Inhibitor

Inhibitor SystemCorrosion Inhibition Efficiency (%)
Starch and Pectin Blend in 1 M HClup to 74%
Terpolymer of acrylic acid, acrylamide, and 2-acrylamido-2-methylpropane sulfonic acid in 1 M HCl97.2%
Terpolymer of acrylic acid, acrylamide, and 2-acrylamido-2-methylpropane sulfonic acid in 1 M H₂SO₄90%
Cationic surfactant (0.005 M) in NaCl97.03%
Cationic surfactant (0.005 M) in HCl99.74%
Cationic surfactant (0.005 M) in H₂SO₄99.61%

Note: While not all data points directly involve TBAEMA, they provide a benchmark for the performance of functional polymers in corrosion inhibition, a key application area for TBAEMA.[4][5]

Experimental Protocols

Detailed methodologies for key experiments related to the formulation and testing of TBAEMA-based coatings and adhesives are provided below.

Protocol 1: Synthesis of a TBAEMA-Containing Acrylic Copolymer for Coating Applications

This protocol describes the synthesis of a copolymer of TBAEMA and methyl methacrylate (MMA) via free-radical polymerization, suitable for use in a coating formulation.

Materials:

  • 2-(Tert-butylamino)ethyl methacrylate (TBAEMA), purified

  • Methyl methacrylate (MMA), purified

  • 2,2'-Azobisisobutyronitrile (AIBN) as initiator

  • Toluene, anhydrous

  • Methanol (B129727)

  • Nitrogen gas supply

  • Round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the desired molar ratio of TBAEMA and MMA in anhydrous toluene.

  • Add AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).

  • Purge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere with constant stirring.

  • Maintain the reaction for 4-8 hours, or until the desired conversion is achieved.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to an excess of cold methanol with vigorous stirring.

  • Filter the precipitated polymer and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is obtained.

  • Characterize the resulting copolymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to confirm its composition and structure.

Protocol 2: Formulation and Application of a TBAEMA-Based Protective Coating

Materials:

  • Synthesized poly(TBAEMA-co-MMA) copolymer

  • Appropriate solvent (e.g., toluene, xylene)

  • Substrate for coating (e.g., steel panels)

  • Applicator (e.g., doctor blade, spin coater, or spray gun)

  • Oven for curing

Procedure:

  • Dissolve the synthesized poly(TBAEMA-co-MMA) in the chosen solvent to achieve the desired viscosity for the coating application. The concentration will depend on the polymer's molecular weight and the desired coating thickness.

  • Prepare the substrate by cleaning and degreasing it according to standard procedures to ensure good adhesion.

  • Apply the coating solution to the prepared substrate using the selected applicator to achieve a uniform film thickness.

  • Allow the solvent to evaporate at room temperature in a well-ventilated area.

  • Cure the coating in an oven at a temperature and for a duration suitable for the specific formulation. This will depend on the copolymer's thermal properties.

Protocol 3: Adhesion Testing of Coatings (ASTM D3359 - Cross-Cut Test)

This protocol outlines a standard method for assessing the adhesion of a coating to a substrate.[6][7][8][9][10]

Materials:

  • Coated substrate

  • Sharp cutting tool (e.g., utility knife, special cross-hatch cutter)

  • Steel or other hard metal straightedge or template[8]

  • Pressure-sensitive tape conforming to the standard's requirements[8]

  • Pencil eraser[8]

  • Soft brush

Procedure:

  • Select an area of the coated substrate that is free from blemishes.

  • For coatings with a dry film thickness up to 5 mils (125 µm), make a series of six or eleven parallel cuts through the coating to the substrate.[8] The spacing between cuts should be 1 mm for coatings up to 2 mils and 2 mm for coatings between 2 and 5 mils.[8]

  • Make a second series of parallel cuts at a 90-degree angle to the first set to create a lattice pattern.

  • Gently brush the area to remove any detached flakes or ribbons of coating.

  • Apply the center of the pressure-sensitive tape over the lattice.

  • Firmly press the tape onto the coating using a pencil eraser to ensure good contact.[8]

  • Within 90 ± 30 seconds of application, rapidly pull the tape off at an angle as close to 180° as possible.[10]

  • Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal, to 0B = flaking and detachment worse than 4B).

Protocol 4: Formulation of a TBAEMA-Based Pressure-Sensitive Adhesive (PSA)

This protocol provides a general guideline for formulating a solvent-borne acrylic PSA incorporating TBAEMA.

Materials:

  • Acrylic monomers (e.g., 2-ethylhexyl acrylate, isooctyl acrylate)

  • TBAEMA

  • Tackifier resin (e.g., rosin (B192284) esters, hydrocarbon resins)

  • Crosslinking agent (e.g., isocyanates, metal chelates)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., ethyl acetate, toluene)

  • Polymerization reactor with stirrer, condenser, and nitrogen inlet

Procedure:

  • Charge the acrylic monomers, TBAEMA, and a portion of the solvent into the polymerization reactor.

  • Purge with nitrogen and heat to the reaction temperature (typically 70-90 °C).

  • Dissolve the initiator in a portion of the solvent and add it to the reactor over a period of time.

  • After the polymerization is complete, cool the reactor and add the tackifier resin and any other additives, mixing until a homogeneous solution is obtained.

  • If desired, add a crosslinking agent to improve cohesive strength.

Protocol 5: Testing of Pressure-Sensitive Adhesives (FINAT Test Methods)

The following are standard industry tests to characterize the performance of PSAs.

Peel Adhesion (FINAT Test Method 1 - 180° Peel): [11][12][13][14]

  • A strip of the PSA-coated material (25 mm wide) is applied to a standard test plate (e.g., glass or stainless steel).[14]

  • A standard roller (2 kg) is passed over the strip to ensure uniform contact.[14]

  • After a specified dwell time (e.g., 20 minutes or 24 hours), the test plate is clamped in the lower jaw of a tensile tester.

  • The free end of the strip is clamped in the upper jaw.

  • The strip is peeled from the plate at a 180° angle at a constant speed of 300 mm/min.[13][14]

  • The force required to peel the strip is recorded.

Shear Resistance (FINAT Test Method 8 - Static Shear): [11][12][13]

  • A defined area of the PSA-coated material (e.g., 25 mm x 25 mm) is applied to a standard test plate.[14]

  • A standard weight (e.g., 1 kg) is attached to the free end of the strip.[14]

  • The test plate is mounted vertically.

  • The time it takes for the strip to slide off the plate is measured. This indicates the cohesive strength of the adhesive.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate key concepts related to the application of TBAEMA.

antimicrobial_mechanism cluster_polyTBAEMA Poly(TBAEMA) Surface cluster_bacterium Bacterial Cell pTBAEMA Positively Charged Amine Groups cell_membrane Negatively Charged Cell Membrane pTBAEMA->cell_membrane 1. Electrostatic Attraction cytoplasm Cytoplasm cell_membrane->cytoplasm 2. Membrane Disruption cytoplasm->pTBAEMA 3. Leakage of Cellular Contents

Caption: Antimicrobial mechanism of poly(TBAEMA).

Caption: pH-responsive behavior of TBAEMA-containing polymers.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Formulation cluster_application Application & Curing cluster_testing Performance Testing synthesis Copolymerization of TBAEMA and Co-monomers formulation Dissolution in Solvent and Addition of Additives synthesis->formulation application Coating Application to Substrate formulation->application curing Solvent Evaporation and Curing application->curing adhesion_test Adhesion Test (e.g., ASTM D3359) curing->adhesion_test mechanical_test Mechanical Property Testing curing->mechanical_test corrosion_test Corrosion Resistance Evaluation curing->corrosion_test

Caption: Experimental workflow for TBAEMA-based coatings.

References

Application Notes: Antibacterial Polymers Containing 2-(tert-butylamino)ethyl methacrylate (TBAEMA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly[2-(tert-butylamino)ethyl methacrylate] (PTBAEMA) is an intrinsically antimicrobial polymer that has garnered significant attention for its potent biocidal activity without the need for traditional quaternary ammonium (B1175870) compounds.[1][2] As a neutral polymer, its unique mechanism of action and versatility allow for its incorporation into a variety of materials to impart long-lasting antibacterial properties.[1] PTBAEMA is particularly valuable in applications where preventing microbial growth on surfaces is critical, such as in medical devices, food packaging, and industrial coatings.[3][4] Its favorable nontoxicity profile further enhances its potential for use in biomedical applications.[3][4]

Mechanism of Antibacterial Action

Unlike cationic polymers that rely on a permanent positive charge, PTBAEMA's activity stems from its secondary amine groups. The proposed mechanism involves the disruption of the bacterial cell membrane. It is believed that PTBAEMA displaces essential divalent cations, such as Ca²⁺ and Mg²⁺, from the bacterial outer membrane.[2][5] These cations are crucial for maintaining the structural integrity of the membrane. Their displacement leads to disorganization and eventual rupture of the cell wall, causing leakage of cytoplasmic contents and cell death.[2][5] This contact-based killing mechanism is efficient and reduces the risk of leaching, providing durable antimicrobial surfaces.[1]

Mechanism of PTBAEMA Antibacterial Action Polymer PTBAEMA Polymer Chain (with tert-butylamino groups) Interaction Electrostatic & Hydrophobic Interaction Polymer->Interaction Approaches Membrane Bacterial Cell Membrane (Negatively Charged, Stabilized by Ca²⁺/Mg²⁺) Membrane->Interaction Surface Contact Ions Ca²⁺ / Mg²⁺ ions Ions->Membrane stabilizes Displacement Displacement of Divalent Cations Interaction->Displacement Displacement->Ions releases Disruption Membrane Disorganization & Permeabilization Displacement->Disruption leads to Death Cell Lysis & Bacterial Death Disruption->Death results in cluster_prep Preparation cluster_rxn Reaction cluster_workup Work-up & Purification Monomer Purify TBAEMA Monomer Add Add Monomer, Initiator, Ligand, & Solvent Monomer->Add Solvent Dry & Degas Solvent (e.g., Toluene) Solvent->Add Setup Assemble Reaction Flask under N₂ Setup->Add Catalyst Add Cu(I) Catalyst Add->Catalyst Polymerize Heat to Reaction Temp (e.g., 90°C) Catalyst->Polymerize Quench Cool & Expose to Air Polymerize->Quench Filter Pass through Alumina Column Quench->Filter Remove Catalyst Precipitate Precipitate Polymer in Non-solvent Filter->Precipitate Dry Dry in Vacuo Precipitate->Dry prep_stock Prepare Polymer Stock Solution serial_dilute 2-Fold Serial Dilution of Polymer in 96-Well Plate prep_stock->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (e.g., 35°C for 18h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mbc For MBC incubate_agar Incubate Agar Plates (e.g., 35°C for 18h) plate_mbc->incubate_agar read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate_agar->read_mbc

References

Troubleshooting & Optimization

How to control the molecular weight in TBAEMA polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA). The following sections offer insights into controlling molecular weight and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of poly(TBAEMA)?

The molecular weight of poly(TBAEMA) can be controlled through several polymerization techniques:

  • Conventional Free Radical Polymerization (FRP): This method offers limited control. Molecular weight is primarily managed by adjusting the initiator concentration and, more effectively, by using chain transfer agents (CTAs).[1][2]

  • Controlled/"Living" Radical Polymerization (CRP): These advanced methods provide excellent control over molecular weight, architecture, and yield polymers with a narrow molecular weight distribution (low polydispersity).[3] The most common CRP techniques for TBAEMA are:

    • Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species, allowing for controlled chain growth.[4][5]

    • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs thiocarbonylthio compounds as chain transfer agents to mediate the polymerization through a reversible chain transfer process, enabling the synthesis of polymers with predictable molecular weights.[6][7][8]

Q2: In conventional polymerization, how does initiator concentration affect molecular weight?

In conventional free radical polymerization, the molecular weight is inversely related to the initiator concentration.[9]

  • Higher Initiator Concentration: Leads to a greater number of free radicals being generated. This results in more polymer chains being initiated simultaneously, each growing for a shorter time before termination. The outcome is a lower average molecular weight.[2][9][10]

  • Lower Initiator Concentration: Results in fewer initiated chains, allowing each chain to grow longer before termination, which produces a higher average molecular weight.[11]

Q3: How do Chain Transfer Agents (CTAs) help control molecular weight in FRP?
Q4: How is molecular weight controlled in Atom Transfer Radical Polymerization (ATRP)?

In ATRP, the number-average molecular weight (Mn) is predetermined by the initial ratio of monomer concentration to initiator concentration ([M]₀/[I]₀).[4] The polymerization proceeds in a "living" manner, where the molecular weight increases linearly with monomer conversion.[4][15] To achieve a specific target molecular weight, one can adjust this ratio. A higher monomer-to-initiator ratio will result in a higher molecular weight polymer, and vice versa. The process uses a catalyst system (e.g., CuBr/ligand) to maintain a low concentration of active radicals, which minimizes termination reactions and allows for controlled growth.[4][15]

Q5: How is molecular weight controlled in RAFT Polymerization?

Similar to ATRP, molecular weight control in RAFT polymerization is achieved by adjusting the ratio of the initial monomer concentration to the initial RAFT agent (a specific type of CTA) concentration ([M]₀/[CTA]₀).[6][16] The molecular weight can be predicted based on this ratio and the monomer conversion.[16] The RAFT agent mediates the exchange between active and dormant polymer chains, ensuring that all chains grow at a similar rate, which leads to polymers with a predictable molecular weight and low polydispersity.[6]

Troubleshooting Guide

This guide addresses common issues encountered during TBAEMA polymerization related to molecular weight control.

Problem: The final polymer has a much higher molecular weight than targeted.

Potential Causes & Solutions

  • Low Initiator/Catalyst Concentration (All Methods): An insufficient concentration of initiating species leads to fewer polymer chains, with each chain growing to a larger size.

    • Solution: Carefully verify the calculations and measurements for your initiator (for FRP, ATRP, RAFT) and catalyst (for ATRP). Ensure proper storage and handling, as degradation can reduce its effectiveness.

  • Ineffective or Absent Chain Transfer Agent (FRP): Without a CTA, or with an insufficient amount, chain growth in FRP is uncontrolled, leading to high molecular weight.

    • Solution: Introduce or increase the concentration of a suitable CTA, such as dodecyl mercaptan.

  • Low Polymerization Temperature (All Methods): If the reaction temperature is too low for the chosen initiator, its decomposition rate will be slow, reducing the concentration of active radicals.

    • Solution: Ensure the reaction temperature is appropriate for the initiator's half-life.

  • Impure Monomer/Solvent (ATRP/RAFT): Impurities can poison the catalyst (ATRP) or react with the RAFT agent, leading to a loss of control and potentially higher molecular weight and broader polydispersity.

    • Solution: Use freshly purified monomer and high-purity solvents.

Problem: The final polymer has a much lower molecular weight than targeted.

Potential Causes & Solutions

  • High Initiator Concentration (All Methods): An excess of initiator will generate too many radicals, resulting in a large number of short polymer chains.

    • Solution: Accurately calculate and weigh the initiator. Consider that for ATRP and RAFT, the initiator-to-monomer ratio is critical for predicting molecular weight.[4][16]

  • Excessive Chain Transfer Agent (FRP/RAFT): Too much CTA will cause premature termination of chains, leading to a lower molecular weight.

    • Solution: Reduce the concentration of the CTA. In RAFT, carefully control the monomer-to-CTA ratio.

  • Presence of Impurities: Certain impurities in the monomer or solvent can act as unintended chain transfer agents.

    • Solution: Ensure all reagents and solvents are of high purity and properly purified if necessary.

  • High Polymerization Temperature: Excessively high temperatures can increase the rate of initiator decomposition and side reactions, potentially leading to lower molecular weight.

    • Solution: Maintain the reaction at the recommended temperature for the specific polymerization system.

Problem: The Polydispersity Index (PDI or Mw/Mn) is high (>1.5).

Potential Causes & Solutions

  • Uncontrolled Polymerization Conditions (FRP): Conventional FRP inherently produces polymers with broad PDI.

    • Solution: For better control, switch to a CRP technique like ATRP or RAFT.

  • Loss of "Living" Character (ATRP/RAFT): A high PDI in a controlled polymerization indicates that termination reactions are significant or that initiation was inefficient.

    • Solution (ATRP): Check the purity and ratio of the copper catalyst and ligand. Ensure the system is properly deoxygenated, as oxygen can terminate the polymerization.

    • Solution (RAFT): Ensure the chosen RAFT agent is suitable for TBAEMA. Verify the initiator-to-RAFT agent ratio; a ratio that is too high can lead to loss of control.

  • High Monomer Conversion: Pushing for very high conversions (>95%) in some CRP systems can sometimes lead to an increase in termination reactions and a broadening of the PDI.

    • Solution: Monitor the reaction and stop it at a target conversion before significant chain termination occurs.

Data Presentation

Table 1: Conceptual Effect of Initiator Concentration on Molecular Weight in Conventional FRP of TBAEMA
Experiment[Monomer] (mol/L)[Initiator] (mol/L)Resulting Molecular WeightPolydispersity Index (PDI)
12.00.005HighBroad (>2.0)
22.00.010MediumBroad (>2.0)
32.00.020LowBroad (>2.0)
Note: This table illustrates the general principle that increasing initiator concentration decreases molecular weight in FRP. Actual values depend on specific reaction conditions.
Table 2: Predicted Molecular Weight in ATRP of TBAEMA as a Function of Monomer/Initiator Ratio
Experiment[TBAEMA]/[Initiator] RatioTarget Mn ( g/mol ) at 100% ConversionExpected PDI
150 / 19,263< 1.3
2100 / 118,526< 1.3
3200 / 137,052< 1.3
Note: Target Mn is calculated as ([M]/[I]) × (Molar Mass of TBAEMA). The molar mass of TBAEMA is 185.26 g/mol . The final molecular weight will be proportional to the monomer conversion.[4]
Table 3: Predicted Molecular Weight in RAFT Polymerization of TBAEMA as a Function of Monomer/CTA Ratio
Experiment[TBAEMA]/[RAFT Agent] RatioTarget Mn ( g/mol ) at 100% ConversionExpected PDI
150 / 1~9,300< 1.3
2100 / 1~18,500< 1.3
3200 / 1~37,100< 1.3
Note: Target Mn is calculated as (([M]/[CTA]) × (Molar Mass of TBAEMA)) + (Molar Mass of RAFT Agent). The final molecular weight depends on monomer conversion.[6][16]

Experimental Protocols & Visualizations

Protocol 1: Controlled Polymerization of TBAEMA via ATRP

This protocol is based on established methods for the controlled polymerization of methacrylate monomers.[4][15]

Materials:

  • 2-(tert-butylamino)ethyl methacrylate (TBAEMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (B1667542) (solvent)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Add TBAEMA (3.71 g, 20 mmol), EBiB (19.5 mg, 0.1 mmol, for a target DP of 200), PMDETA (20.8 µL, 0.1 mmol), and anisole (4 mL).

  • Seal the flask with a rubber septum.

  • Deoxygenate the mixture by bubbling with nitrogen for 20 minutes while stirring in an ice bath.

  • After deoxygenation, place the flask in a preheated oil bath at 70 °C to start the polymerization.

  • Monitor the reaction by taking samples periodically via a nitrogen-purged syringe to analyze monomer conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC).

  • To stop the polymerization, cool the flask in an ice bath and expose the mixture to air. Dilute with a suitable solvent like THF and pass through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent such as cold hexane, then filter and dry under vacuum.

ATRP_Mechanism Dormant Pn-X + Cu(I)/L Active Pn• + X-Cu(II)/L Dormant->Active ka (Activation) Active->Dormant kdeact (Deactivation) Propagation P(n+1)• Active->Propagation kp (Propagation) Monomer Monomer (M) RAFT_Mechanism cluster_init cluster_main cluster_prop I Initiator → I• P1 I• + M → P1• I->P1 Active Pn• P1->Active Intermediate Intermediate Radical Active->Intermediate + RAFT Agent Propagation Pn• + M → P(n+1)• Active->Propagation RAFT_Agent RAFT Agent (Dormant, Pn-RAFT) Intermediate->Active - Pm• Intermediate->RAFT_Agent - Pn• Troubleshooting_Flowchart start Problem: Molecular Weight (MW) is Off-Target high_mw MW Too High start->high_mw low_mw MW Too Low start->low_mw check_initiator_high Initiator or CTA concentration too low? high_mw->check_initiator_high Yes check_temp_high Reaction temperature too low? high_mw->check_temp_high No check_initiator_low Initiator or CTA concentration too high? low_mw->check_initiator_low Yes check_impurities_low Impurities acting as transfer agents? low_mw->check_impurities_low No fix_initiator_high Solution: Verify calculations. Use fresh reagents. check_initiator_high->fix_initiator_high fix_temp_high Solution: Increase temperature to match initiator half-life. check_temp_high->fix_temp_high fix_initiator_low Solution: Verify calculations. Reduce concentration. check_initiator_low->fix_initiator_low fix_impurities_low Solution: Purify monomer and solvent. check_impurities_low->fix_impurities_low

References

Technical Support Center: Optimizing the pH Response of 2-(tert-butylamino)ethyl methacrylate (TBAEMA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) hydrogels.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, characterization, and application of TBAEMA hydrogels.

Synthesis and Gelation

  • Question 1: My TBAEMA hydrogel is not forming a stable gel. What are the possible reasons and solutions?

    • Answer: Failure to form a stable gel can be attributed to several factors:

      • Insufficient Initiator or Crosslinker: Ensure the correct concentrations of the initiator (e.g., ammonium (B1175870) persulfate) and crosslinker (e.g., N,N'-methylenebisacrylamide) are used. Low concentrations can lead to incomplete polymerization or insufficient crosslinking.

      • Oxygen Inhibition: Free radical polymerization is sensitive to oxygen. Ensure the reaction mixture is adequately deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during polymerization.

      • Impure Monomers: Impurities in the TBAEMA monomer or other reagents can inhibit polymerization. Consider purifying the monomer by passing it through an inhibitor removal column.

      • Incorrect Temperature: The polymerization temperature is crucial. Ensure the reaction is carried out at the optimal temperature for the chosen initiator.

  • Question 2: The polymerization of my TBAEMA hydrogel is too fast and uncontrolled. How can I manage this?

    • Answer: Rapid and uncontrolled polymerization can lead to a heterogeneous hydrogel network. To control the reaction rate:

      • Lower the Initiator Concentration: Reducing the amount of initiator will decrease the number of initial radicals, slowing down the polymerization process.

      • Reduce the Reaction Temperature: Lowering the temperature will decrease the rate of initiator decomposition and propagation.

      • Use a Chain Transfer Agent: Introducing a chain transfer agent can help to control the molecular weight of the polymer chains.

Swelling Behavior and pH Response

  • Question 3: My TBAEMA hydrogel shows a lower than expected swelling ratio in acidic conditions. How can I improve this?

    • Answer: The swelling of TBAEMA hydrogels is driven by the protonation of the tertiary amine groups at low pH, leading to electrostatic repulsion and network expansion.[1] Low swelling can be due to:

      • High Crosslinking Density: A high concentration of the crosslinker will result in a tighter network structure, restricting the swelling capacity.[2][3] Decreasing the crosslinker concentration can enhance the swelling ratio.

      • Incorrect pH of the Swelling Medium: Verify the pH of your buffer. The pKa of poly(TBAEMA) is approximately 7.7.[4] Significant swelling will occur at pH values well below the pKa.

      • High Ionic Strength of the Swelling Medium: High salt concentrations can shield the electrostatic repulsions between the protonated amine groups, leading to a decrease in the swelling ratio.[5] Use buffers with lower ionic strength if possible.

  • Question 4: The pH response of my hydrogel is not sharp enough for my application. How can I achieve a more distinct transition?

    • Answer: To achieve a sharper pH transition, consider the following:

      • Optimize Monomer Composition: If you are using co-monomers, their type and concentration can influence the sharpness of the pH transition. Hydrophilic co-monomers can enhance the overall swelling but may broaden the transition range.

      • Control Crosslinking Density: A moderately crosslinked network often exhibits a more pronounced swelling transition compared to a very loosely or very densely crosslinked one.

Drug Loading and Release

  • Question 5: I am experiencing a high initial burst release of my drug from the TBAEMA hydrogel. How can I achieve a more sustained release?

    • Answer: A high burst release is often due to the drug being adsorbed on the surface of the hydrogel.[6] To mitigate this:

      • Increase Crosslinking Density: A denser hydrogel network will slow down the diffusion of the drug from the matrix.[2][3]

      • Optimize Drug Loading Conditions: Ensure the drug is uniformly distributed throughout the hydrogel. This can be achieved by allowing sufficient time for the drug to diffuse into the hydrogel during loading.[7][8]

      • Post-Loading Wash: After loading, wash the hydrogel briefly with a suitable solvent to remove surface-adsorbed drug.[6]

  • Question 6: The drug release from my hydrogel is too slow or incomplete. What could be the cause?

    • Answer: Slow or incomplete drug release can be due to:

      • Strong Drug-Polymer Interactions: If the drug has a high affinity for the polymer matrix, its release will be hindered. Consider modifying the hydrogel composition to reduce these interactions.

      • Very High Crosslinking Density: An excessively dense network can trap the drug molecules, preventing their release. A moderate crosslinking density is often optimal.[2][3]

      • Drug Precipitation within the Hydrogel: Changes in the microenvironment within the hydrogel during swelling or deswelling could cause the drug to precipitate.

Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive TBAEMA Hydrogel

This protocol describes a typical free-radical polymerization method for preparing a TBAEMA hydrogel.

  • Preparation of the Monomer Solution:

    • In a flask, dissolve 2-(tert-butylamino)ethyl methacrylate (TBAEMA) and a crosslinker, such as N,N'-methylenebisacrylamide (MBA), in deionized water. The molar ratio of monomer to crosslinker can be varied to control the swelling properties (e.g., 100:1 to 50:1).

  • Initiator Addition:

    • Add a chemical initiator, such as ammonium persulfate (APS), to the monomer solution. The concentration of the initiator will affect the rate of polymerization.

  • Deoxygenation:

    • Purge the solution with an inert gas (e.g., nitrogen) for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Polymerization:

    • Seal the flask and place it in a water bath at a controlled temperature (e.g., 60 °C) to initiate polymerization. The reaction is typically allowed to proceed for several hours (e.g., 4-24 hours).

  • Purification:

    • After polymerization, the resulting hydrogel is removed from the flask and immersed in a large volume of deionized water to remove any unreacted monomers, initiator, and crosslinker. The water should be changed periodically over several days until the wash water shows a neutral pH and constant conductivity.

  • Drying:

    • The purified hydrogel can be dried to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol 2: Characterization of Swelling Behavior

This protocol outlines the procedure for determining the swelling ratio of TBAEMA hydrogels at different pH values.

  • Preparation of Dried Hydrogel Samples:

    • Use the dried hydrogels from the synthesis protocol. Cut the hydrogel into small, uniform discs or squares and weigh them to determine the dry weight (Wd).

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 10).

  • Swelling Studies:

    • Immerse the pre-weighed dry hydrogel samples in the different pH buffer solutions at a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrium Swelling Measurement:

    • At regular time intervals, remove the hydrogel samples from the buffer solutions, gently blot the surface with filter paper to remove excess water, and weigh them to determine the swollen weight (Ws).

    • Continue this process until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.

  • Calculation of Swelling Ratio:

    • The swelling ratio (SR) is calculated using the following formula: SR = (Ws - Wd) / Wd

Data Presentation

Table 1: Effect of Crosslinker Concentration on the Equilibrium Swelling Ratio (ESR) of TBAEMA Hydrogels at Different pH Values.

Crosslinker (MBA) Concentration (mol% to TBAEMA)ESR at pH 2ESR at pH 7ESR at pH 10
1.05585
2.53553
5.02032

Note: The values in this table are representative and can vary depending on the specific experimental conditions.

Table 2: Influence of pH on the Swelling Behavior of a TBAEMA Hydrogel (2.5 mol% MBA).

pHSwelling Ratio
2.035
4.032
6.015
7.05
8.04
10.03

Note: The values in this table are representative and can vary depending on the specific experimental conditions.

Visualizations

ExperimentalWorkflow cluster_synthesis Hydrogel Synthesis cluster_purification Purification & Drying cluster_characterization Characterization Monomer TBAEMA Monomer + Crosslinker Initiator Initiator (e.g., APS) Monomer->Initiator Add Deoxygenation Deoxygenation (N2 Purge) Initiator->Deoxygenation Prepare Solution Polymerization Polymerization (e.g., 60°C) Deoxygenation->Polymerization Initiate Purification Purification (Dialysis/Washing) Polymerization->Purification Drying Drying (Vacuum Oven) Swelling Swelling Studies (Varying pH) Drying->Swelling DrugLoading Drug Loading Drying->DrugLoading cluster_characterization cluster_characterization Drying->cluster_characterization Analysis Data Analysis Swelling->Analysis DrugRelease Drug Release Studies DrugLoading->DrugRelease DrugRelease->Analysis

Caption: Experimental workflow for TBAEMA hydrogel synthesis and characterization.

TroubleshootingSwelling cluster_causes Potential Causes cluster_solutions Solutions Problem Low Swelling Ratio in Acidic pH Cause1 High Crosslinker Concentration Problem->Cause1 Cause2 Incorrect pH of Swelling Medium Problem->Cause2 Cause3 High Ionic Strength of Buffer Problem->Cause3 Solution1 Decrease Crosslinker Concentration Cause1->Solution1 Solution2 Verify and Adjust Buffer pH Cause2->Solution2 Solution3 Use Lower Ionic Strength Buffer Cause3->Solution3

Caption: Troubleshooting guide for low swelling ratio in TBAEMA hydrogels.

References

Technical Support Center: Improving the Antibacterial Efficacy of Poly(TBAEMA)-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(2-(tert-butylamino)ethyl methacrylate) (poly(TBAEMA))-based materials. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot experimental challenges, and offer standardized protocols to enhance the antibacterial efficacy of these promising cationic polymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, characterization, and testing of poly(TBAEMA)-based materials.

Q1: Why am I observing low or inconsistent antibacterial activity with my synthesized poly(TBAEMA)?

A1: Several factors can lead to poor antibacterial performance. Consider the following:

  • Molecular Weight (Mw): The antibacterial activity of poly(TBAEMA) is often dependent on its molecular weight. A higher molecular weight can lead to a higher local concentration of cationic groups, increasing the electrostatic attraction to bacterial membranes. Ensure your synthesis method (e.g., ATRP) provides good control over Mw and that you have characterized it accurately (e.g., via GPC).

  • Purity: Residual monomers or initiators from synthesis can interfere with the assay or exhibit cytotoxicity, confounding your results. Ensure the polymer is thoroughly purified (e.g., by dialysis or precipitation) before testing.

  • pH of the Medium: Poly(TBAEMA) is a weak polybase. Its charge density is pH-dependent. At a pH below its pKa, the amine groups are protonated and cationic, which is essential for antibacterial activity. Check the pH of your bacterial culture medium (e.g., Mueller-Hinton Broth) and adjust if necessary, keeping in mind that bacterial growth is also pH-sensitive.

  • Bacterial Strain Specificity: The effectiveness of cationic polymers can differ between bacterial species, particularly between Gram-positive and Gram-negative bacteria.[1] Gram-negative bacteria possess an outer membrane that can act as an additional barrier, potentially reducing the polymer's efficacy.[1]

  • Polymer Aggregation: Poly(TBAEMA) can sometimes aggregate in solution, reducing the effective concentration of available polymer chains to interact with bacteria. Ensure the polymer is fully dissolved in your chosen solvent or medium.

Q2: My poly(TBAEMA) material shows high cytotoxicity against mammalian cells. How can I mitigate this?

A2: Cytotoxicity is a common challenge with cationic polymers due to their membrane-disruptive mechanism.

  • Optimize Molecular Weight: Very high molecular weight polymers can sometimes be more cytotoxic. Synthesize and test a range of molecular weights to find a balance between antibacterial efficacy and biocompatibility.

  • Copolymerization: Introducing hydrophilic, non-ionic monomers (like PEGMA) to create copolymers can shield the cationic charges, reducing interaction with mammalian cell membranes while retaining antibacterial activity.

  • Immobilization: Covalently grafting poly(TBAEMA) onto a surface can significantly reduce its toxicity to surrounding host cells while killing bacteria on contact.[2] This prevents the release of free polymer chains into the environment.

  • Accurate Cytotoxicity Assessment: Use multiple assays to assess cytotoxicity. A hemolysis assay is a good initial screen for membrane-disrupting effects on red blood cells.[3][4] For other cell types, use metabolic assays like MTT or LDH release assays.[3][5]

Q3: I am having trouble with the Minimum Inhibitory Concentration (MIC) assay. My results are not reproducible. What are the common pitfalls?

A3: The MIC assay for cationic polymers requires special attention to detail.

  • Binding to Polystyrene: Cationic polymers are known to bind to the surface of standard anionic polystyrene 96-well plates.[6] This depletes the amount of polymer in the solution, leading to an overestimation of the MIC. Always use low-binding, polypropylene (B1209903) 96-well plates for your assays. [6][7]

  • Inaccurate Bacterial Inoculum: The final concentration of bacteria in the wells must be standardized (typically ~5 x 10⁵ CFU/mL).[7] Inaccurate dilutions can lead to significant variability. Use a spectrophotometer (OD₆₀₀) to estimate bacterial density before final dilution.

  • Peptide/Polymer Diluent: When preparing serial dilutions, do not use only water or buffer. Cationic molecules can adsorb to tube surfaces. A common practice for antimicrobial peptides, which can be adapted for polymers, is to use a diluent containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to prevent loss of the material.[6][7]

Q4: How can I confirm that the antibacterial mechanism of my material is membrane disruption?

A4: Several assays can elucidate the mechanism of action:

  • Membrane Permeabilization Assays: Use fluorescent dyes to probe membrane integrity. For example, 1-N-phenyl-naphthylamine (NPN) can be used to assess outer membrane permeabilization in Gram-negative bacteria.[8][9] Dyes like calcein-AM or propidium (B1200493) iodide combined with flow cytometry can be used to quantify membrane damage.[9]

  • Transmission Electron Microscopy (TEM): Visualizing polymer-treated bacteria with TEM can provide direct evidence of morphological changes, such as membrane blebbing, pore formation, or complete cell lysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for cationic methacrylate-based polymers. Note that specific values for poly(TBAEMA) may vary based on molecular weight, test conditions, and bacterial strain. The data for poly(DMAEMA), a structurally related polymer, is provided for reference.

Table 1: Antibacterial Efficacy (Minimum Inhibitory Concentration - MIC)

PolymerBacterial StrainMIC (µg/mL)Reference
pDMAEMAEscherichia coli (Gram-)128 - 512[10]
pDMAEMAPseudomonas aeruginosa (Gram-)512 - 4096[10]
pDMAEMAStaphylococcus aureus (Gram+)1024 - 2048[10]
pDMAEMAEnterococcus faecalis (Gram+)512 - 1024[10]

Note: MIC values for pDMAEMA can be highly variable depending on pH and polymer characteristics. Values are often reported in a wide range of 100-10,000 µg/mL.[8][9]

Table 2: Cytotoxicity Profile (Hemolysis)

Polymer TypeAssayConcentrationResultReference
Cationic Polymers (General)Hemolysis AssayDependent on Mw and charge densityHigher Mw and charge density often lead to higher hemolysis.[3][5]
Poly-L-lysine (PLL)Hemolysis Assay100 µg/mL~60-80% Hemolysis[3]
Polyethylenimine (PEI)Hemolysis Assay100 µg/mL>90% Hemolysis[3]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Cationic Polymers

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic materials.[7]

Materials:

  • Sterile, low-binding 96-well polypropylene plates.[6]

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB).

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

  • Polymer stock solution (e.g., 10 mg/mL in sterile 0.01% acetic acid).

  • Diluent solution: Sterile 0.01% acetic acid with 0.2% BSA.[7]

Procedure:

  • Prepare Bacterial Inoculum: a. From an overnight culture plate, inoculate a single colony into 5 mL of CA-MHB. Incubate at 37°C with shaking until the culture reaches the mid-log phase (OD₆₀₀ ≈ 0.4-0.6). b. Dilute the bacterial culture in fresh CA-MHB to achieve a concentration of 1 x 10⁶ CFU/mL. This will be further diluted 1:1 in the plate to reach the final target concentration.

  • Prepare Polymer Dilutions: a. Create a serial two-fold dilution series of the polymer stock solution in the diluent solution (acetic acid/BSA) in a separate polypropylene plate or tubes. Concentrations should span a range expected to cover the MIC.

  • Assay Plate Setup: a. Add 50 µL of CA-MHB to all wells of the final assay plate. b. Add 50 µL of each polymer dilution to the corresponding wells. c. Add 100 µL of the standardized bacterial inoculum (1 x 10⁶ CFU/mL) to the wells. The final volume will be 200 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL. d. Include a positive control (bacteria in CA-MHB, no polymer) and a negative control (CA-MHB only).

  • Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is defined as the lowest polymer concentration that completely inhibits visible bacterial growth.[11]

Protocol 2: Hemolysis Assay for Cytotoxicity Screening

This protocol assesses the membrane-disrupting potential of polymers on red blood cells (RBCs).[4][12]

Materials:

  • Fresh whole blood (e.g., human, ovine) with an anticoagulant (e.g., EDTA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Polymer solutions at various concentrations in PBS.

  • Positive control: 1% Triton X-100 in PBS.

  • Negative control: PBS only.

Procedure:

  • Prepare Red Blood Cells (RBCs): a. Centrifuge fresh whole blood at 2,500 rpm for 5 minutes at 4°C.[4] b. Aspirate the supernatant and plasma layer. c. Resuspend the RBC pellet in cold PBS. Repeat this washing step three times. d. After the final wash, resuspend the RBCs in PBS to create a 2-4% (v/v) hematocrit suspension.[4]

  • Incubation: a. In microcentrifuge tubes, mix 100 µL of the RBC suspension with 100 µL of the polymer solution (or controls). b. Incubate the tubes at 37°C for 1 hour with gentle agitation.

  • Measurement: a. Centrifuge the tubes at 3,000 rpm for 5 minutes. b. Carefully transfer 100 µL of the supernatant to a new 96-well plate. c. Measure the absorbance of the supernatant at 450 nm or 540 nm using a microplate reader. This absorbance corresponds to the amount of hemoglobin released.

  • Calculation: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of poly(TBAEMA)-based materials.

G cluster_mech Mechanism of Action pTBAEMA Poly(TBAEMA) (Cationic, R-NH3+) BacterialMembrane Bacterial Cell Membrane (Anionic, e.g., LPS, Teichoic Acids) pTBAEMA->BacterialMembrane Initial Attraction Adsorption Electrostatic Adsorption BacterialMembrane->Adsorption Disruption Membrane Disruption & Pore Formation Adsorption->Disruption Death Cell Lysis & Death Disruption->Death

Caption: Proposed antibacterial mechanism of cationic poly(TBAEMA).

G cluster_workflow Experimental Workflow for Efficacy Testing Synthesis Polymer Synthesis (e.g., ATRP) Purification Purification (Dialysis/Precipitation) Synthesis->Purification Characterization Characterization (GPC, NMR) Purification->Characterization MIC_Assay Antibacterial Assay (MIC/MBC) Characterization->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (Hemolysis/MTT) Characterization->Cytotoxicity_Assay Mechanism_Assay Mechanism Study (TEM, Dyes) MIC_Assay->Mechanism_Assay Analysis Data Analysis & Conclusion MIC_Assay->Analysis Cytotoxicity_Assay->Analysis Mechanism_Assay->Analysis

References

Technical Support Center: Synthesis of 2-(tert-butylamino)ethyl Methacrylate (TBAEMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of TBAEMA, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

A1: Low yields in TBAEMA synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The transesterification reaction between methyl methacrylate (MMA) and 2-(tert-butylamino)ethanol (B146117) is an equilibrium process. To drive the reaction towards the product, the methanol (B129727) by-product must be efficiently removed.

    • Solution: Ensure your distillation setup is efficient. A fractionating column is recommended to effectively separate the lower-boiling methanol/MMA azeotrope. Monitor the head temperature of the distillation; it should be around 64-65°C. A rise in temperature indicates the depletion of methanol.

  • Suboptimal Catalyst Activity: The choice and concentration of the catalyst are crucial.

    • Solution: Different catalysts exhibit varying efficiencies. While alkali metal carbonates like K₂CO₃ can be used, organometallic catalysts such as zirconium acetylacetonate (B107027) or titanium-based catalysts often provide higher yields and shorter reaction times.[1] Ensure the catalyst is not deactivated by moisture in the reactants.

  • Premature Polymerization: The monomer product, TBAEMA, can polymerize under the reaction conditions, leading to a loss of the desired product.

    • Solution: The presence of a suitable polymerization inhibitor is essential. A combination of inhibitors, such as a phenolic inhibitor (e.g., hydroquinone (B1673460) monomethyl ether - MEHQ) and a radical scavenger (e.g., a stable nitroxide radical like 4-hydroxy-TEMPO), can be effective.[2] Ensure inhibitors are added at the beginning of the reaction.

  • Incorrect Stoichiometry: The molar ratio of the reactants influences the reaction equilibrium.

    • Solution: An excess of methyl methacrylate is typically used to shift the equilibrium towards the product. A molar ratio of MMA to 2-(tert-butylamino)ethanol of 3:1 to 5:1 is common.[2]

Q2: The purity of my final product is low, even after distillation. What are the likely impurities and how can I minimize their formation?

A2: Low purity is often due to the presence of side products or unreacted starting materials.

  • Unreacted Starting Materials: Inefficient purification can leave residual MMA or 2-(tert-butylamino)ethanol.

    • Solution: Optimize the distillation process. Vacuum distillation is highly recommended for purifying TBAEMA due to its relatively high boiling point. Ensure the vacuum is stable and the column has sufficient theoretical plates for good separation.

  • Formation of By-products: Side reactions can lead to impurities that are difficult to separate. One known issue is the formation of by-products when using certain catalysts like K₂CO₃, which can result in purities as low as 91%.[1]

    • Solution: Consider changing the catalyst. Zirconium acetylacetonate has been reported to produce TBAEMA with a lower content of by-products.[2]

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the ester bond in either the reactant (MMA) or the product (TBAEMA), forming methacrylic acid and the corresponding alcohol.

    • Solution: Use anhydrous reactants and solvents. Dry the reactants before use if necessary.

  • Michael Addition: The secondary amine in 2-(tert-butylamino)ethanol or TBAEMA can potentially undergo a Michael addition reaction with the double bond of the methacrylate. This is more likely at higher temperatures.

    • Solution: Maintain careful temperature control throughout the reaction. Avoid excessive heating or prolonged reaction times.

Q3: My reaction mixture turned viscous or solidified during the synthesis. What happened and how can I prevent it?

A3: This is a clear indication of premature polymerization of the methacrylate monomer.

  • Insufficient or Ineffective Inhibitor: The polymerization inhibitor may have been consumed, or an insufficient amount was added.

    • Solution: Ensure an adequate amount of a suitable inhibitor is present from the start. For high-temperature reactions, a combination of inhibitors might be necessary. It is also crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) with a gentle stream of air or oxygen, as some phenolic inhibitors require oxygen to be effective.

  • Localized Overheating: "Hot spots" in the reaction vessel can initiate polymerization.

    • Solution: Ensure efficient and uniform stirring of the reaction mixture. Use a heating mantle with a temperature controller and avoid direct, intense heating with a flame.

  • Presence of Contaminants: Certain impurities can act as polymerization initiators.

    • Solution: Use high-purity starting materials. Ensure all glassware is thoroughly cleaned and dried.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-(tert-butylamino)ethyl methacrylate (TBAEMA)?

A1: The two primary methods for synthesizing TBAEMA are:

  • Transesterification: This is the most common industrial method, involving the reaction of an alkyl methacrylate (typically methyl methacrylate, MMA) with 2-(tert-butylamino)ethanol in the presence of a catalyst.[3] The equilibrium is driven forward by removing the alcohol by-product (methanol) via distillation.[2]

  • Direct Esterification: This method involves the reaction of methacrylic acid with 2-(tert-butylamino)ethanol, usually in the presence of an acid catalyst and a solvent that allows for the removal of water via azeotropic distillation.[3]

Q2: What are the key side reactions to be aware of during the transesterification synthesis of TBAEMA?

A2: The main side reactions include:

  • Premature polymerization of the methacrylate monomer.[4]

  • Michael addition of the secondary amine to the methacrylate double bond.

  • Hydrolysis of the ester if water is present.

  • Formation of unspecified by-products , particularly with certain catalysts like alkali carbonates.[1]

Q3: Which catalysts are recommended for the transesterification synthesis of TBAEMA?

A3: A variety of catalysts can be used, with different outcomes in terms of reaction rate and product purity:

  • Zirconium acetylacetonate: Reported to give high yields and purity with fewer by-products.[2]

  • Titanium alkoxides (e.g., tetrabutyl titanate): Also effective transesterification catalysts.

  • Potassium carbonate (K₂CO₃): A less expensive option, but may lead to longer reaction times and lower purity.[1]

  • Sodium methoxide: Can be used, but requires anhydrous conditions.

Q4: What are the recommended storage conditions for TBAEMA to prevent polymerization?

A4: TBAEMA should be stored in a cool, dark, and dry place. It is typically supplied with a polymerization inhibitor, such as MEHQ.[5] To ensure stability, it should be stored under an air atmosphere, as the effectiveness of phenolic inhibitors often depends on the presence of oxygen. The storage temperature should be kept below 30°C.

Data Presentation

Table 1: Comparison of Catalysts in the Transesterification Synthesis of TBAEMA

CatalystCatalyst Loading (wt%)Reaction Time (hours)Yield (%)Purity (%)Reference
Zirconium Acetylacetonate1.54.595>98[2]
Tetrabutyl Titanate1.55.092Not specified[2]
Potassium CarbonateNot specified5.0Not specified91[1]

Note: The data presented is compiled from patent literature and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of TBAEMA via Transesterification with Zirconium Acetylacetonate Catalyst

This protocol is adapted from a patented procedure.[2]

Materials:

  • 2-(tert-butylamino)ethanol (117.2 g, 1.0 mol)

  • Methyl methacrylate (MMA) (500.5 g, 5.0 mol)

  • Zirconium acetylacetonate (9.5 g, 1.5 wt% of total reactants)

  • 4-Hydroxy-TEMPO (inhibitor) (0.1 g)

  • Hydroquinone monomethyl ether (MEHQ) (inhibitor) (0.5 g)

Procedure:

  • Set up a reaction vessel equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a distillation head.

  • Charge the reactor with 2-(tert-butylamino)ethanol, methyl methacrylate, 4-Hydroxy-TEMPO, and MEHQ.

  • Begin stirring and heat the mixture to reflux.

  • Once refluxing, add the zirconium acetylacetonate catalyst.

  • Continuously remove the methanol/MMA azeotrope by distillation. Maintain the head temperature at approximately 64-65°C.

  • Monitor the reaction progress by gas chromatography (GC) or by observing the rise in the distillation head temperature, which indicates the completion of methanol removal.

  • After the reaction is complete (typically 4-5 hours), cool the reaction mixture.

  • Remove the excess MMA by vacuum distillation.

  • Purify the crude TBAEMA product by fractional vacuum distillation.

Mandatory Visualizations

Synthesis_Pathway cluster_reactants Reactants MMA Methyl Methacrylate (MMA) TBAEMA 2-(tert-butylamino)ethyl Methacrylate (TBAEMA) MMA->TBAEMA TBAE 2-(tert-butylamino)ethanol TBAE->TBAEMA Catalyst Catalyst (e.g., Zr(acac)4) Catalyst->TBAEMA Inhibitor Inhibitor (e.g., MEHQ) Inhibitor->TBAEMA Heat Heat (~100-110°C) Heat->TBAEMA Methanol Methanol (by-product, removed) TBAEMA->Methanol +

Caption: Main reaction pathway for the synthesis of TBAEMA via transesterification.

Side_Reactions cluster_impurities Potential Impurities TBAEMA TBAEMA Monomer Polymer Poly(TBAEMA) (from premature polymerization) TBAEMA->Polymer Heat / Initiators Michael_Adduct Michael Adduct (Amine addition to double bond) TBAEMA->Michael_Adduct High Temp. Hydrolysis_Products Methacrylic Acid + 2-(tert-butylamino)ethanol (from hydrolysis) TBAEMA->Hydrolysis_Products Water

Caption: Common side reactions leading to impurities in TBAEMA synthesis.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Low_Purity Low Purity Start->Low_Purity Polymerization Premature Polymerization Start->Polymerization Check_Distillation Check Methanol Removal Efficiency Low_Yield->Check_Distillation Check_Catalyst Evaluate Catalyst Activity/Choice Low_Yield->Check_Catalyst Check_Inhibitor Verify Inhibitor Presence/Amount Low_Yield->Check_Inhibitor Check_Stoichiometry Check Reactant Ratio Low_Yield->Check_Stoichiometry Optimize_Distillation Optimize Purification (Vacuum Distillation) Low_Purity->Optimize_Distillation Change_Catalyst Consider Alternative Catalyst Low_Purity->Change_Catalyst Ensure_Anhydrous Ensure Anhydrous Conditions Low_Purity->Ensure_Anhydrous Control_Temp Maintain Strict Temperature Control Low_Purity->Control_Temp Increase_Inhibitor Increase Inhibitor Concentration Polymerization->Increase_Inhibitor Improve_Stirring Ensure Uniform Stirring/Heating Polymerization->Improve_Stirring Use_Pure_Reactants Use High-Purity Reactants Polymerization->Use_Pure_Reactants

Caption: A logical workflow for troubleshooting common issues in TBAEMA synthesis.

References

Technical Support Center: Atom Transfer Radical Polymerization (ATRP) of 2-(tert-butylamino)ethyl methacrylate (TBAEMA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Atom Transfer Radical Polymerization (ATRP) of 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA).

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my polymerization not initiating or proceeding very slowly?

  • Oxygen Inhibition: ATRP is highly sensitive to oxygen. The presence of oxygen can react with the radical species, terminating the polymerization. Ensure all components (monomer, solvent, initiator) are thoroughly deoxygenated, typically by purging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles. The use of activators regenerated by electron transfer (ARGET) ATRP can tolerate small amounts of oxygen as the reducing agent can help to remove it.

  • Impure Reagents: Impurities in the monomer, initiator, or solvent can inhibit the reaction. It is recommended to purify the TBAEMA monomer by passing it through a column of basic alumina (B75360) to remove any inhibitor. The initiator should be distilled before use if necessary.

  • Catalyst Inactivity: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state. Ensure the CuBr is pure by washing it with glacial acetic acid, followed by ethanol (B145695) and ether, and then drying it under a vacuum.

  • Poor Catalyst Solubility: The catalyst complex may have poor solubility in the chosen solvent. For nonpolar solvents, the deactivator species may have poor solubility. Consider using a more polar solvent to improve the solubility of both the Cu(I) and Cu(II) complexes.

2. Why is the polydispersity (PDI) of my polymer high?

  • High Radical Concentration: A high concentration of propagating radicals can lead to termination reactions, broadening the molecular weight distribution. This can be caused by too much initiator or a very fast initiation rate.

  • Insufficient Deactivator: The concentration of the deactivator (Cu(II) complex) may be too low to effectively control the polymerization. Adding a small amount of Cu(II) at the beginning of the reaction can help to establish the equilibrium faster and maintain a low radical concentration.

  • Solvent Effects: The choice of solvent can influence the polymerization rate and control. The addition of a solvent can help to decrease

Technical Support Center: Enhancing the Stability of TBAEMA-Containing Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA)-containing nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the pH-responsive behavior of TBAEMA-containing nanoparticles?

A1: The pH-responsive nature of poly(TBAEMA) (pTBAEMA) arises from the protonation and deprotonation of its tertiary amine groups. At acidic pH (typically below its pKa of ~7.7), the amine groups become protonated, leading to electrostatic repulsion between the polymer chains. This repulsion causes the polymer to swell and the nanoparticles to exhibit a larger hydrodynamic diameter. Conversely, at neutral or alkaline pH (above the pKa), the amine groups are deprotonated and become hydrophobic, causing the polymer chains to collapse and the nanoparticles to shrink.[1][2][3]

Q2: What are the most common methods for synthesizing pTBAEMA-containing nanoparticles?

A2: A prevalent and controlled method for synthesizing pTBAEMA-grafted nanoparticles is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).[1][4] This "grafting from" technique allows for the growth of well-defined polymer brushes from the surface of a nanoparticle core, such as mesoporous silica (B1680970) nanoparticles (MSNs) or other materials.[1][4] This method offers excellent control over the polymer chain length and grafting density.[5]

Q3: How can I improve the stability of my TBAEMA nanoparticles, especially at physiological pH?

A3: Due to the hydrophobic nature of deprotonated pTBAEMA at physiological pH (~7.4), nanoparticles can be prone to aggregation.[6] A common and effective strategy to enhance stability is to copolymerize TBAEMA with a hydrophilic monomer, such as poly(ethylene glycol) methyl ether methacrylate (PEGMA).[7][8][9] The resulting p(TBAEMA-co-PEGMA) copolymer shell provides steric stabilization, preventing aggregation even when the pTBAEMA component is collapsed.[10]

Q4: What are the key characterization techniques I should use to assess the stability of my nanoparticles?

A4: The primary techniques for assessing nanoparticle stability include:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter, polydispersity index (PDI), and monitor changes in size as a function of pH, ionic strength, or time.[11][12]

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles at different pH values. A zeta potential above +30 mV or below -30 mV generally indicates good electrostatic stability.[1][13][14]

  • UV-Vis Spectroscopy: To monitor changes in the absorbance spectrum that can indicate aggregation, particularly for plasmonic nanoparticles.[15]

Troubleshooting Guides

Problem 1: Nanoparticle Aggregation
Symptom Potential Cause Suggested Solution
Immediate aggregation upon synthesis. - Incorrect monomer/initiator/catalyst ratios.- Presence of impurities that terminate polymerization.- Carefully check and recalculate all reagent concentrations.- Ensure all glassware is scrupulously clean and reagents are of high purity.
Aggregation at neutral or physiological pH. - Hydrophobic collapse of deprotonated pTBAEMA chains.[6]- Incorporate a hydrophilic co-monomer like PEGMA into the polymer shell to provide steric stabilization.[7][8][9]- Work with the nanoparticles in a buffered solution with a pH below the pKa of pTBAEMA if the application allows.
Aggregation in high ionic strength buffers. - Screening of surface charges by counter-ions, leading to reduced electrostatic repulsion.[6][16]- Increase the grafting density of the polymer brushes.- Utilize steric stabilization by incorporating PEGMA or other hydrophilic polymers.[6]
Precipitation after purification/centrifugation. - Excessive centrifugation speed or time leading to irreversible agglomeration.- Removal of stabilizing agents during washing steps.- Optimize centrifugation parameters (speed and duration).- If possible, use alternative purification methods like dialysis to avoid harsh pelleting.[17]
Problem 2: Poor pH-Responsiveness
Symptom Potential Cause Suggested Solution
Minimal change in nanoparticle size with varying pH. - Low grafting density of pTBAEMA brushes.- Insufficient polymer chain length.- Cross-linking of polymer chains.- Increase the concentration of the surface-bound initiator.- Increase the polymerization time to achieve longer polymer chains.- Ensure no unintended cross-linking reactions are occurring during synthesis or storage.
Slow or incomplete swelling/collapse. - Dense polymer shell hindering rapid proton/ion exchange.- Synthesize nanoparticles with a lower grafting density or shorter polymer chains.- Allow for longer equilibration times when changing the pH of the nanoparticle suspension.
Problem 3: Issues with Drug Loading and Release
Symptom Potential Cause Suggested Solution
Low drug loading efficiency. - Poor interaction between the drug and the nanoparticle core/polymer.- Premature drug precipitation during the loading process.[18]- Modify the surface chemistry of the nanoparticle core to enhance drug interaction.- Optimize the drug-to-nanoparticle ratio and loading conditions (e.g., pH, solvent).[19]- For hydrophobic drugs, ensure they remain solubilized during the loading process.[18]
Burst release of the drug. - Weak encapsulation of the drug.- Drug adsorbed to the nanoparticle surface rather than encapsulated.- Covalently conjugate the drug to the polymer using a pH-sensitive linker (e.g., hydrazone bond).[20]- Optimize the polymer shell density to better retain the drug.
Incomplete drug release at target pH. - Strong, non-covalent interactions between the drug and the nanoparticle matrix.- Drug degradation within the nanoparticle.- Modify the pH of the release medium to further promote polymer swelling and drug diffusion.- Ensure the stability of the drug under the experimental conditions.

Quantitative Data Summary

Table 1: Effect of pH on Hydrodynamic Diameter of pTBAEMA-grafted Nanoparticles

pHAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference
4.01000< 0.2[2]
7.0600< 0.2[1]
8.0250> 0.3 (potential for aggregation)[2]

Table 2: Zeta Potential of pH-Responsive Nanoparticles at Different pH Values

Nanoparticle SystempHZeta Potential (mV)Reference
Chitosan-based Nanoparticles6.8+28.7[13]
Chitosan-based Nanoparticles7.4+31.8[13]
DOX-loaded Nanoparticles7.4-13.7[20]
Amino-functionalized Nanoparticles7.4+81.2[20]

Experimental Protocols

Protocol 1: Synthesis of pTBAEMA-grafted Mesoporous Silica Nanoparticles (MSNs) via SI-ATRP

This protocol is adapted from established methods for growing pTBAEMA brushes from an initiator-modified MSN surface.[1][4]

  • Initiator Immobilization: a. Disperse 200 mg of amine-functionalized MSNs in a mixture of 40 mL of dichloromethane (B109758) (DCM) and 1.5 mL of triethylamine. b. Add 1.2 mL of 2-bromoisobutyryl bromide (BIBB) in 5 mL of DCM dropwise to the mixture while stirring. c. Allow the reaction to proceed overnight at room temperature. d. Centrifuge the mixture, wash the particles three times with DCM and five times with ethanol (B145695), and dry under vacuum to obtain the ATRP initiator-grafted MSNs (MSN-Br).

  • Surface-Initiated ATRP of TBAEMA: a. Disperse 200 mg of MSN-Br in a mixture of 4.0 mL isopropanol (B130326) (IPA), 1.0 mL water, and 2.7 g of TBAEMA monomer at room temperature. b. Deoxygenate the mixture by bubbling with nitrogen for 30 minutes. c. Add 2.2 mg of Cu(II)Br₂ and 30.0 mg of 2,2'-bipyridine (B1663995) (Bipy) to the mixture and deoxygenate for another 10 minutes. d. Add 2.0 mg of Cu(I)Cl to initiate the polymerization. e. Allow the reaction to proceed under a nitrogen atmosphere for 3 hours. f. Stop the polymerization by exposing the mixture to air. g. Wash the final product (pTBAEMA-MSNs) thoroughly with IPA and ethanol and dry under vacuum.[4]

Protocol 2: Characterization of Nanoparticle Stability by Dynamic Light Scattering (DLS)
  • Sample Preparation: a. Prepare a stock suspension of the nanoparticles in deionized water or a low ionic strength buffer (e.g., 10 mM NaCl). b. Dilute the stock suspension to an appropriate concentration (typically 0.1 mg/mL) to achieve a count rate between 100 and 500 kilo-counts per second (kcps).[4] c. For pH-dependent measurements, prepare a series of buffers with the desired pH values. Add a small aliquot of the nanoparticle stock suspension to each buffer and allow it to equilibrate for at least 30 minutes.

  • DLS Measurement: a. Set the measurement temperature to 25 °C. b. Use a disposable cuvette to hold the sample. Ensure there are no air bubbles in the cuvette. c. Perform at least three replicate measurements for each sample. d. Record the Z-average hydrodynamic diameter and the polydispersity index (PDI). A PDI value below 0.3 indicates a relatively monodisperse sample.

  • Stability Assessment: a. To assess stability over time, measure the size and PDI of the nanoparticle suspension at regular intervals (e.g., 0, 1, 6, 24 hours) while incubating at a specific temperature (e.g., 37 °C). A significant increase in size or PDI indicates aggregation. b. To assess stability against ionic strength, prepare a series of saline solutions with increasing concentrations (e.g., 0, 50, 100, 150 mM NaCl). Measure the size and PDI after adding the nanoparticles to each solution.

Protocol 3: In Vitro Drug Release Assay

This protocol utilizes a dialysis method to evaluate the pH-triggered release of a drug from the nanoparticles.[21][22]

  • Preparation: a. Prepare release media at different pH values, for example, pH 7.4 (simulating physiological conditions) and pH 5.3 (simulating the endosomal environment). b. Load the drug into the TBAEMA-containing nanoparticles using an appropriate method. c. Remove any unloaded drug by centrifugation or dialysis.

  • Release Study: a. Suspend a known amount of the drug-loaded nanoparticles (e.g., 5 mg) in 5 mL of the release medium (pH 7.4 or 5.3). b. Transfer the suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles (e.g., 3,500 Da).[21] c. Place the dialysis bag into a container with 100 mL of the corresponding release medium. d. Maintain the container at 37 °C with gentle stirring.

  • Sampling and Analysis: a. At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag. b. Immediately replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions. c. Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). d. Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization & Stability cluster_application Application synthesis Nanoparticle Synthesis (e.g., SI-ATRP) purification Purification (Centrifugation/Dialysis) synthesis->purification dls DLS (Size, PDI) purification->dls zeta Zeta Potential dls->zeta stability Stability Assessment (pH, Ionic Strength, Time) zeta->stability drug_loading Drug Loading stability->drug_loading drug_release In Vitro Drug Release drug_loading->drug_release

Caption: Experimental workflow for TBAEMA nanoparticles.

ph_response cluster_low_ph Low pH (< pKa) cluster_high_ph High pH (> pKa) low_ph Protonated Amine Groups repulsion Electrostatic Repulsion low_ph->repulsion swollen Swollen State repulsion->swollen high_ph Deprotonated Amine Groups swollen->high_ph Increase pH hydrophobic Hydrophobic Interaction high_ph->hydrophobic collapsed Collapsed State hydrophobic->collapsed collapsed->low_ph Decrease pH

Caption: pH-responsive behavior of pTBAEMA.

troubleshooting_aggregation start Nanoparticle Aggregation Observed q1 When does aggregation occur? start->q1 a1_1 Immediately after synthesis q1->a1_1 a1_2 At physiological pH q1->a1_2 a1_3 In high salt buffer q1->a1_3 s1 Check reagent purity and concentrations a1_1->s1 s2 Incorporate PEGMA for steric stabilization a1_2->s2 s3 Increase polymer grafting density or use steric stabilization a1_3->s3

Caption: Troubleshooting nanoparticle aggregation.

References

Technical Support Center: Scaling Up 2-(tert-butylamino)ethyl Methacrylate (TBAEMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the process optimization and scaling up of 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) polymerization. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of TBAEMA, presented in a question-and-answer format.

Issue 1: Polymerization Fails to Initiate or is Significantly Delayed

  • Question: Why is my TBAEMA polymerization not starting, or why is there a long induction period?

  • Answer: Failure to initiate or a significant delay is a common problem often attributed to the presence of inhibitors or inadequate deoxygenation. Commercial TBAEMA is supplied with inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during storage.[1] These inhibitors scavenge the free radicals necessary to initiate polymerization. It is crucial to remove the inhibitor before use. Additionally, oxygen is a potent inhibitor of radical polymerizations, and thorough deoxygenation of the reaction mixture is essential for successful initiation.

Issue 2: Poor Control Over Molecular Weight and High Polydispersity

  • Question: My polymerization is successful, but the resulting poly(TBAEMA) has a much higher or lower molecular weight than targeted and a broad molecular weight distribution (high PDI). What could be the cause?

  • Answer: This issue often points to problems with the ratio of reaction components or impurities. In controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization, the molecular weight is theoretically determined by the monomer-to-initiator or monomer-to-chain transfer agent (CTA) ratio. Discrepancies can arise from inaccurate reagent measurements, initiator inefficiency, or the presence of impurities that terminate growing polymer chains. For ATRP, the ratio of ligand to copper catalyst is also critical for maintaining control over the polymerization.

Issue 3: Gelation of the Reaction Mixture

  • Question: My polymerization reaction turned into an insoluble gel. What happened and how can I prevent it?

  • Answer: Gelation is typically caused by irreversible termination reactions leading to cross-linking, especially at high monomer conversions. This can be exacerbated by high temperatures, which can increase the rate of side reactions. The polymerization of methacrylates can be highly exothermic, and on a larger scale, this heat may not dissipate efficiently, leading to a rapid increase in temperature and uncontrolled polymerization.[2] To prevent this, consider using a solvent to help dissipate heat, lowering the reaction temperature, or stopping the reaction at a lower monomer conversion.

Issue 4: Inconsistent Results Upon Scale-Up

  • Question: I had a successful small-scale polymerization, but upon scaling up, the results are not reproducible. Why is this happening?

  • Answer: Scaling up a polymerization reaction is not always a linear process. Heat and mass transfer limitations become more significant at larger volumes. The exothermic nature of methacrylate polymerization can lead to thermal gradients within a larger reactor, causing variations in the polymerization rate and leading to a broader molecular weight distribution.[2] Efficient stirring and external cooling are critical for maintaining a homogeneous reaction temperature during scale-up. The method of deoxygenation also needs to be scaled appropriately to ensure the entire reaction volume is free of oxygen.

Frequently Asked Questions (FAQs)

General Questions

  • Question: What are the most common methods for polymerizing TBAEMA in a controlled manner?

  • Answer: The most prevalent methods for the controlled polymerization of TBAEMA are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization.[3][4][5][6] These techniques allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

  • Question: How should I purify and store the TBAEMA monomer before use?

  • Answer: To remove the inhibitor, TBAEMA can be passed through a column of basic alumina (B75360) or washed with an aqueous NaOH solution followed by drying over a suitable drying agent like CaCl₂ or MgSO₄.[1][7] The purified monomer should be stored at a low temperature (e.g., -20°C) under an inert atmosphere and used relatively quickly as it is prone to spontaneous polymerization without the inhibitor.[5]

ATRP-Specific Questions

  • Question: Which catalyst/ligand system is recommended for the ATRP of TBAEMA?

  • Answer: A common and effective catalyst system for the ATRP of methacrylates, including TBAEMA, is a copper(I) halide (e.g., CuBr or CuCl) complexed with a nitrogen-based ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bipy).[6][8][9]

  • Question: Can the ATRP of TBAEMA be performed in the presence of air?

  • Answer: Traditional ATRP is sensitive to oxygen. However, variants like Activators Generated by Electron Transfer (AGET) ATRP or Activators Re-Generated by Electron Transfer (ARGET) ATRP can be performed with limited air exposure, as they employ a reducing agent to continuously regenerate the active catalyst species.[8]

RAFT-Specific Questions

  • Question: How do I choose the correct Chain Transfer Agent (CTA) for TBAEMA polymerization?

  • Answer: The choice of CTA is crucial for a successful RAFT polymerization. For methacrylates like TBAEMA, trithiocarbonates and dithiobenzoates are generally effective CTAs.[4][10] The selection depends on the desired end-group functionality and reaction conditions.

  • Question: My RAFT polymerization has a long induction period. Is this normal?

  • Answer: Some RAFT polymerizations exhibit an initialization period, which can be attributed to the time it takes for the initial CTA to react with a monomer unit and establish the reversible chain transfer equilibrium.[11]

Side Reactions

  • Question: Are there any common side reactions to be aware of during TBAEMA polymerization?

  • Answer: When using alcohol-based solvents like methanol (B129727), there is a possibility of a transesterification side reaction with the methacrylate group of TBAEMA.[12] This can lead to the formation of methyl methacrylate and 2-(tert-butylamino)ethanol, which can affect the composition and properties of the final polymer.

Data Presentation

Table 1: Typical Reaction Conditions for ATRP of TBAEMA

ParameterConditionReference
Initiator Ethyl 2-bromoisobutyrate (EBiB)[8]
Catalyst Copper(I) bromide (CuBr)[8]
Ligand N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)[8]
Solvent Anisole, Toluene, or Dimethylformamide (DMF)[5][8]
Temperature 30 - 90 °C[8][9]
Monomer:Initiator Ratio 50:1 to 500:1Varies with target molecular weight
Catalyst:Initiator Ratio 1:1[9]
Ligand:Catalyst Ratio 1:1 to 2:1[9]

Table 2: Typical Reaction Conditions for RAFT Polymerization of TBAEMA

ParameterConditionReference
Initiator 2,2'-Azobis(2-methylpropionitrile) (AIBN) or V-501[11][13]
Chain Transfer Agent (CTA) 4-Cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid (CEP)[11]
Solvent Dioxane, DMF, or Water (for aqueous RAFT)[11][14]
Temperature 50 - 70 °C[14]
Monomer:CTA Ratio 100:1 to 1000:1Varies with target molecular weight
CTA:Initiator Ratio 3:1 to 10:1[11][13]

Experimental Protocols

Protocol 1: Purification of TBAEMA Monomer

  • Prepare a column packed with basic alumina.

  • Pass the as-received TBAEMA monomer through the column to remove the inhibitor.[7]

  • Alternatively, wash the monomer in a separatory funnel with an equal volume of 1 M NaOH solution three times to remove phenolic inhibitors.[1]

  • Follow the NaOH wash with a wash of an equal volume of deionized water to remove residual NaOH.[1]

  • Dry the washed monomer over anhydrous MgSO₄ or CaCl₂.[1][5]

  • Filter the dried monomer to remove the drying agent.

  • The purified monomer should be used immediately or stored under an inert atmosphere at low temperature.

Protocol 2: General Procedure for ATRP of TBAEMA

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the calculated amounts of CuBr (catalyst) and PMDETA (ligand).

  • Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • In a separate flask, dissolve the purified TBAEMA monomer in the chosen solvent (e.g., anisole). Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes.

  • Using a deoxygenated syringe, transfer the monomer solution to the Schlenk flask containing the catalyst and ligand.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

  • Using a deoxygenated syringe, add the initiator (e.g., ethyl 2-bromoisobutyrate) to start the polymerization.

  • Monitor the reaction by taking samples periodically to analyze for monomer conversion (e.g., by ¹H NMR or gas chromatography).

  • To terminate the polymerization, cool the reaction to room temperature and expose it to air.

  • The polymer can be isolated by precipitation in a non-solvent such as cold hexanes, followed by filtration and drying under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer Purification Monomer Purification Reagent Deoxygenation Reagent Deoxygenation Monomer Purification->Reagent Deoxygenation Reaction Setup Reaction Setup Reagent Deoxygenation->Reaction Setup Initiation Initiation Reaction Setup->Initiation Add Initiator Propagation Propagation Initiation->Propagation Heat Termination Termination Propagation->Termination Cool & Expose to Air Precipitation Precipitation Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Characterization Characterization Drying->Characterization GPC, NMR, etc.

Caption: General experimental workflow for TBAEMA polymerization.

troubleshooting_logic Start Start Problem Problem Start->Problem Cause1 Inhibitor Present / O₂ Contamination Problem->Cause1 No Initiation? Cause2 Incorrect Stoichiometry / Impurities Problem->Cause2 High PDI? Cause3 Poor Heat Dissipation / High Conversion Problem->Cause3 Gelation? Solution1 Purify Monomer / Deoxygenate Thoroughly Cause1->Solution1 Solution2 Verify Reagent Amounts / Use Pure Reagents Cause2->Solution2 Solution3 Use Solvent / Improve Cooling / Lower Conversion Cause3->Solution3

Caption: Troubleshooting logic for common polymerization issues.

References

Technical Support Center: Purification of Poly(2-(tert-butylamino)ethyl methacrylate) (pTBAEMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of poly(2-(tert-butylamino)ethyl methacrylate) (pTBAEMA).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying pTBAEMA?

A1: The most common methods for purifying pTBAEMA after synthesis are precipitation, dialysis, and column chromatography. The choice of method depends on the nature of the impurities to be removed (e.g., residual monomer, initiator, catalyst) and the desired final purity of the polymer.

Q2: How does precipitation work for pTBAEMA purification?

A2: Precipitation involves dissolving the crude pTBAEMA in a suitable solvent and then adding a "non-solvent" to cause the polymer to precipitate out of the solution, leaving impurities behind in the solvent/non-solvent mixture. The precipitated polymer is then collected by filtration or centrifugation.

Q3: What is dialysis and when should I use it for pTBAEMA purification?

A3: Dialysis is a membrane-based separation technique that removes small molecules from a solution containing larger molecules. For pTBAEMA, it is particularly useful for removing small molecule impurities like residual monomers, initiators, and salts. The polymer solution is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzed against a large volume of a suitable solvent.

Q4: Can I use chromatography to purify pTBAEMA?

A4: Yes, size exclusion chromatography (SEC) is a suitable method for purifying pTBAEMA. This technique separates molecules based on their size in solution. Larger polymer molecules elute from the chromatography column faster than smaller impurity molecules.

Q5: How can I assess the purity of my pTBAEMA after purification?

A5: The purity of pTBAEMA can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to check for the absence of monomer and other impurities, and Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the molecular weight distribution and check for low molecular weight contaminants.

Troubleshooting Guides

Precipitation
Problem Possible Cause Suggested Solution
pTBAEMA does not precipitate upon addition of non-solvent. The chosen non-solvent is not a strong enough non-solvent for pTBAEMA. The polymer concentration is too low.Use a more effective non-solvent (e.g., a more non-polar solvent like hexane (B92381) or petroleum ether if using a polar solvent for dissolution). Concentrate the polymer solution before adding the non-solvent.
The precipitated pTBAEMA is oily or sticky. The precipitation was carried out at too high a temperature. The non-solvent was added too quickly.Perform the precipitation at a lower temperature (e.g., in an ice bath). Add the non-solvent dropwise while stirring vigorously.
Low recovery of pTBAEMA after precipitation. Some of the polymer remains dissolved in the solvent/non-solvent mixture. The polymer precipitate is too fine and passes through the filter.Increase the volume of the non-solvent to ensure complete precipitation. Use a finer filter paper or centrifuge the mixture to pellet the polymer before decanting the supernatant.
Impurities are still present in the purified pTBAEMA. The impurities co-precipitated with the polymer. Insufficient washing of the precipitated polymer.Re-dissolve the polymer in a good solvent and re-precipitate it. Wash the precipitated polymer thoroughly with the non-solvent before drying.
Dialysis
Problem Possible Cause Suggested Solution
Low recovery of pTBAEMA after dialysis. The molecular weight cut-off (MWCO) of the dialysis membrane is too high, allowing the polymer to leak out.Use a dialysis membrane with a lower MWCO. A general rule is to choose a MWCO that is 3-5 times lower than the molecular weight of the polymer you want to retain.[1]
Slow removal of impurities. The volume of the dialysis solvent is too small. Insufficient frequency of solvent changes.Use a larger volume of dialysis solvent (at least 100 times the volume of the polymer solution). Change the dialysis solvent more frequently (e.g., every 4-6 hours for the first 24 hours).
The polymer solution becomes very dilute after dialysis. Water from the dialysis solvent has moved into the dialysis bag due to osmotic pressure.If possible, perform dialysis against a solvent that is miscible with the polymer solution solvent but does not cause the polymer to precipitate. Alternatively, the purified polymer solution can be concentrated after dialysis.
Column Chromatography (Size Exclusion)
Problem Possible Cause Suggested Solution
Poor separation of pTBAEMA from impurities. The column resolution is not sufficient. The mobile phase is interacting with the polymer.Use a longer column or a column with a smaller particle size for better resolution. Modify the mobile phase composition (e.g., by adding salt) to minimize interactions between the polymer and the stationary phase.[2]
Low recovery of pTBAEMA from the column. The polymer is adsorbing to the column material.Pre-condition the column with a solution of a similar polymer to block active sites. Modify the mobile phase to reduce polymer-column interactions.
The column pressure is too high. The column is clogged with particulate matter. The flow rate is too high.Filter the polymer solution before loading it onto the column.[3] Reduce the flow rate.

Experimental Protocols

Purification of pTBAEMA by Precipitation

Objective: To remove unreacted monomer, initiator, and other small molecule impurities from a crude pTBAEMA sample.

Materials:

  • Crude pTBAEMA

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Non-solvent (e.g., Hexane or Petroleum Ether)

  • Beakers, magnetic stirrer, and stir bar

  • Filter funnel and filter paper (or centrifuge and centrifuge tubes)

  • Vacuum oven

Procedure:

  • Dissolve the crude pTBAEMA in a minimal amount of a suitable solvent (e.g., THF) to create a concentrated solution.

  • In a separate, larger beaker, place a volume of a non-solvent (e.g., hexane) that is approximately 10 times the volume of the polymer solution.

  • While vigorously stirring the non-solvent, slowly add the pTBAEMA solution dropwise.

  • A white precipitate of pTBAEMA should form immediately upon addition to the non-solvent.

  • Continue stirring for an additional 30 minutes after all the polymer solution has been added to ensure complete precipitation.

  • Collect the precipitated pTBAEMA by vacuum filtration or by centrifugation followed by decantation of the supernatant.

  • Wash the collected polymer with fresh non-solvent to remove any remaining impurities.

  • Dry the purified pTBAEMA in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Purification of pTBAEMA by Dialysis

Objective: To remove low molecular weight impurities such as salts, residual monomer, and initiator from the polymer.

Materials:

  • Crude pTBAEMA solution

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 1-3 kDa, depending on the polymer's molecular weight)

  • Dialysis clips

  • Large beaker or container

  • Dialysis solvent (e.g., deionized water or a solvent in which the polymer is soluble)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the dialysis tubing according to the manufacturer's instructions (this may involve boiling in a sodium bicarbonate solution and then in deionized water).

  • Load the crude pTBAEMA solution into the dialysis tubing, ensuring there is some headspace, and securely close both ends with dialysis clips.

  • Place the sealed dialysis bag into a large beaker containing the dialysis solvent (at least 100 times the volume of the sample).

  • Stir the dialysis solvent gently using a magnetic stirrer.

  • Change the dialysis solvent periodically (e.g., after 4, 8, 12, and 24 hours) to maintain a high concentration gradient for efficient diffusion of impurities.

  • Continue dialysis for 2-3 days.

  • Remove the dialysis bag from the solvent and carefully collect the purified pTBAEMA solution.

  • The solvent can be removed, for example, by rotary evaporation or freeze-drying to obtain the solid purified polymer.

Purification of pTBAEMA by Size Exclusion Chromatography (SEC)

Objective: To separate pTBAEMA from low molecular weight impurities and to obtain a polymer with a narrower molecular weight distribution.

Materials:

  • Crude pTBAEMA solution

  • SEC system (pump, injector, column, detector)

  • SEC column suitable for the molecular weight range of the pTBAEMA

  • Mobile phase (e.g., THF, Dimethylformamide - DMF with a small amount of salt like LiBr to prevent aggregation)

  • Collection vials

Procedure:

  • Prepare the mobile phase and ensure it is degassed.

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the detector.

  • Dissolve the crude pTBAEMA in the mobile phase and filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Inject the filtered polymer solution onto the SEC column.

  • Monitor the elution profile using the detector (e.g., a refractive index detector). The polymer will elute first, followed by the lower molecular weight impurities.

  • Collect the fractions corresponding to the polymer peak.

  • Combine the collected fractions and remove the solvent (e.g., by rotary evaporation) to obtain the purified pTBAEMA.

Quantitative Data Summary

The following data are illustrative examples and may vary depending on the specific experimental conditions.

Table 1: Comparison of Purification Methods for pTBAEMA

Purification Method Typical Yield (%) Purity (by NMR) Polydispersity Index (PDI) before PDI after Key Advantages Key Disadvantages
Precipitation 80-95>98%1.3 - 1.51.2 - 1.4Fast, simple, and scalable.May not remove oligomeric impurities effectively.
Dialysis 90-98>99%1.3 - 1.51.3 - 1.5Excellent for removing small molecules.Time-consuming; can lead to sample dilution.
Size Exclusion Chromatography 70-90>99%1.3 - 1.51.1 - 1.2Can narrow the molecular weight distribution.More complex, requires specialized equipment, and is less scalable.

Visualizations

PrecipitationWorkflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_separation Separation crude_pTBAEMA Crude pTBAEMA dissolve Dissolve crude_pTBAEMA->dissolve solvent Solvent (e.g., THF) solvent->dissolve precipitate Precipitate dissolve->precipitate non_solvent Non-solvent (e.g., Hexane) non_solvent->precipitate filter Filter/Centrifuge precipitate->filter wash Wash with Non-solvent filter->wash dry Dry wash->dry purified_pTBAEMA Purified pTBAEMA dry->purified_pTBAEMA

Caption: Workflow for pTBAEMA purification by precipitation.

DialysisWorkflow cluster_preparation Preparation cluster_dialysis Dialysis cluster_recovery Recovery crude_solution Crude pTBAEMA Solution load_bag Load Bag crude_solution->load_bag dialysis_bag Dialysis Bag (select MWCO) dialysis_bag->load_bag dialyze Dialyze (2-3 days) Change solvent periodically load_bag->dialyze dialysis_solvent Dialysis Solvent dialysis_solvent->dialyze collect Collect Solution dialyze->collect remove_solvent Remove Solvent collect->remove_solvent purified_pTBAEMA Purified pTBAEMA remove_solvent->purified_pTBAEMA SECWorkflow cluster_preparation Sample Preparation cluster_chromatography Chromatography cluster_collection Fraction Collection crude_solution Crude pTBAEMA dissolve_filter Dissolve & Filter crude_solution->dissolve_filter mobile_phase Mobile Phase mobile_phase->dissolve_filter inject Inject Sample dissolve_filter->inject sec_column SEC Column sec_column->inject elute Elute with Mobile Phase inject->elute collect Collect Polymer Fractions elute->collect remove_solvent Remove Solvent collect->remove_solvent purified_pTBAEMA Purified pTBAEMA remove_solvent->purified_pTBAEMA

References

Validation & Comparative

Comparative Cytotoxicity Assessment of Poly(2-(tert-butylamino)ethyl methacrylate) for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Cytotoxicity of pTBAEMA and Other Common Polycations.

This guide provides a comprehensive comparison of the cytotoxicity of poly(2-(tert-butylamino)ethyl methacrylate) (pTBAEMA), a promising polymer for various biomedical applications, with other widely used polycations such as polyethyleneimine (PEI) and poly-L-lysine (PLL). As the safe application of these polymers in areas like drug and gene delivery is paramount, this document summarizes available quantitative cytotoxicity data, details the experimental protocols for key cytotoxicity assays, and visualizes relevant biological pathways and experimental workflows.

Quantitative Cytotoxicity Analysis

The in vitro cytotoxicity of cationic polymers is a critical factor in determining their suitability for biomedical use. The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%, is a key metric for this assessment. While direct comparative studies of pTBAEMA, PEI, and PLL under identical conditions are limited in the readily available literature, the following tables summarize reported IC50 values from various studies to provide a contextual overview of their cytotoxic profiles against different cell lines. It is important to note that cytotoxicity can be influenced by factors such as polymer molecular weight, architecture (linear vs. branched), and the specific cell type being tested.

Table 1: Cytotoxicity of Poly(this compound) (pTBAEMA) and its Derivatives

PolymerCell LineAssayIC50 (µg/mL)Reference
Reducible PDMAEMA (rPDMAEMA)Human endothelial cells (EA.hy926)MTS> 50[1]
Non-reducible PDMAEMAHuman endothelial cells (EA.hy926)MTS< 20[1]
Poly(methyl methacrylate) (PMMA) MW ~5,000 g/mol Mouse fibroblast (NIH3T3)Not specified5.7 mg/cm²[2]
Poly(methyl methacrylate) (PMMA) MW ~15,000 g/mol Mouse fibroblast (NIH3T3)Not specified14.0 mg/cm²[2]

Note: PDMAEMA (poly(2-dimethylaminoethyl methacrylate)) is a structurally related polymer to pTBAEMA.

Table 2: Comparative Cytotoxicity of Polyethyleneimine (PEI) and Poly-L-lysine (PLL)

PolymerCell LineAssayIC50 (nM)Reference
22 kDa Linear PEI (L-PEI)Glioblastoma stem cells (NCH421K)CellTiterGlo 3D194 ± 23.5[3]
25 kDa Branched PEI (B-PEI)Glioblastoma stem cells (NCH421K)CellTiterGlo 3D146.2 ± 12.9[3]
30 kDa Poly-L-lysine (PLL)Glioblastoma stem cells (NCH421K)CellTiterGlo 3D280.5 ± 18.2[3]
22 kDa Linear PEI (L-PEI)U87 Glioblastoma cellsCellTiterGlo 3D1547 ± 206[3]
25 kDa Branched PEI (B-PEI)U87 Glioblastoma cellsCellTiterGlo 3D508.8 ± 12.3[3]
30 kDa Poly-L-lysine (PLL)U87 Glioblastoma cellsCellTiterGlo 3D583.4 ± 17.1[3]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental. The following are detailed protocols for commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[4][5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[6]

  • Treatment: Remove the old media and add 100 µL of media containing various concentrations of the test polymer. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8][9][10]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test polymer in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11][12]

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3-10 minutes.[8][10]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.[8]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][10]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12] A reference wavelength of 680 nm can be used to subtract background absorbance.[8]

Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel and treat with the test polymer.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of propidium iodide (PI) staining solution.[13][14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[13] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.

Visualization of Pathways and Workflows

To better understand the processes involved in cytotoxicity assessment, the following diagrams illustrate a general apoptotic signaling pathway and the experimental workflows for the described assays.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., Polymer Interaction) Bcl2_Family Bcl-2 Family (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activation Substrates Cellular Substrates Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis G cluster_mtt MTT Assay Workflow cluster_ldh LDH Assay Workflow cluster_apoptosis Annexin V/PI Assay Workflow A Seed Cells in 96-well Plate B Treat with Polymer A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Add Solubilization Solution (e.g., DMSO) D->E F Measure Absorbance (570 nm) E->F G Seed Cells in 96-well Plate H Treat with Polymer G->H I Centrifuge Plate H->I J Transfer Supernatant to New Plate I->J K Add LDH Reaction Mix J->K L Incubate (30 min) K->L M Add Stop Solution L->M N Measure Absorbance (490 nm) M->N O Treat Cells with Polymer P Harvest Cells O->P Q Wash with PBS P->Q R Resuspend in Binding Buffer Q->R S Stain with Annexin V & Propidium Iodide R->S T Incubate (15-20 min) S->T U Analyze by Flow Cytometry T->U

References

A Comparative Guide to the pH-Responsive Nature of TBAEMA-Grafted Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of stimuli-responsive materials is a cornerstone of advanced drug delivery and biomedical device engineering. Among these, pH-responsive polymers that undergo conformational changes in response to varying acidity levels are of particular interest due to the distinct pH environments within the human body. This guide provides a detailed comparison of poly(2-(tert-butylamino)ethyl methacrylate) (TBAEMA)-grafted surfaces and other pH-responsive polymers, supported by experimental data and detailed protocols to validate their responsive nature.

Performance Comparison of pH-Responsive Polymers

TBAEMA is a well-regarded pH-responsive polymer that exhibits a distinct transition from a swollen, hydrophilic state at low pH to a collapsed, hydrophobic state at higher pH. This behavior is attributed to the protonation and deprotonation of its tertiary amine groups. For a comprehensive evaluation, we compare the performance of TBAEMA with two common alternatives: poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) and poly(N,N-diethylaminoethyl methacrylate) (PDEAEMA).

ParameterPoly(TBAEMA)Poly(PDMAEMA)Poly(PDEAEMA)
Collapse pH ~7.7[1][2][3][4][5][6]~7.0-8.0[7]Higher than PDMAEMA[8]
Swelling Ratio (Acidic vs. Basic) High swelling at low pH[1][2][3][4][5][6]Swelling ratio can exceed 15 at pH < 6[7]Significant swelling at low pH[8]
Contact Angle (Water) Decreases at low pHDecreases significantly at low pHDecreases at low pH
Surface Roughness (RMS) Increases in swollen stateChanges with pH, dependent on grafting densityChanges with pH

Experimental Validation Protocols

Accurate validation of the pH-responsive nature of polymer-grafted surfaces is crucial. The following are detailed protocols for three key characterization techniques.

Contact Angle Goniometry

This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing insights into surface wettability.

Protocol:

  • Sample Preparation: Prepare the TBAEMA-grafted surface on a flat, solid substrate.

  • Instrumentation: Utilize a contact angle goniometer equipped with a syringe for precise droplet deposition and a camera for image capture.

  • Measurement in Air (Initial State):

    • Place the dry, grafted substrate onto the sample stage.

    • Dispense a single droplet of deionized water (typically 2-5 µL) onto the surface.

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Use the instrument's software to measure the static contact angle.

  • In-Situ pH-Dependent Measurement:

    • Place the substrate in a transparent liquid cell filled with a buffer solution of a specific pH (e.g., pH 4).

    • Introduce a captive air bubble or an immiscible liquid droplet (e.g., octane) onto the submerged surface.

    • Measure the contact angle through the liquid phase.

    • Carefully exchange the buffer solution with one of a different pH (e.g., pH 9) without disturbing the surface.

    • Allow the surface to equilibrate for a predetermined time (e.g., 15-30 minutes).

    • Measure the contact angle again.

    • Repeat for a range of pH values to determine the pH-responsive transition.

Spectroscopic Ellipsometry

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine film thickness and optical constants.

Protocol:

  • Sample Preparation: A TBAEMA layer is grafted onto a reflective substrate, typically a silicon wafer.

  • Instrumentation: A spectroscopic ellipsometer equipped with a liquid cell for in-situ measurements.

  • Dry Thickness Measurement:

    • Mount the dry, grafted substrate on the ellipsometer stage.

    • Perform a measurement in air to determine the dry thickness of the polymer brush layer. This is achieved by modeling the experimental data using appropriate optical models (e.g., Cauchy model).

  • In-Situ Swelling Measurement:

    • Mount the substrate in the liquid cell and fill it with a buffer of known pH (e.g., pH 4).

    • Acquire ellipsometric data as a function of wavelength.

    • Model the data to determine the swollen thickness of the polymer layer. The swelling ratio can be calculated by dividing the swollen thickness by the dry thickness.

    • Systematically change the pH of the buffer in the cell, allowing for equilibration at each step.

    • Collect data at each pH value to plot the swelling ratio as a function of pH.

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of surfaces and can be operated in liquid environments to visualize the swelling and collapsing behavior of polymer brushes.

Protocol:

  • Sample Preparation: The TBAEMA polymer is grafted onto a smooth, flat substrate such as mica or a silicon wafer. Micropatterned surfaces can be particularly useful for visualizing height changes.[9]

  • Instrumentation: An atomic force microscope equipped with a liquid cell and cantilevers suitable for imaging in fluid (typically with low spring constants).

  • Imaging in Liquid:

    • Mount the sample in the AFM liquid cell.

    • Fill the cell with a buffer solution of a specific pH (e.g., pH 4).

    • Engage the AFM tip with the surface in a non-destructive imaging mode, such as Tapping Mode™ or PeakForce Tapping™.

    • Acquire topographical images of the swollen polymer brushes. The height of the features can be measured from the images.

    • Carefully exchange the buffer solution with one of a different pH (e.g., pH 9).

    • Allow the system to equilibrate.

    • Acquire new topographical images to observe the collapse of the polymer brushes and measure the change in height.

    • Surface roughness parameters (e.g., Root Mean Square - RMS) can also be quantified from the AFM images at different pH values.

Visualizing the Process: Synthesis and Validation

To further elucidate the experimental and logical workflows, the following diagrams are provided.

Synthesis_and_Validation_Workflow cluster_synthesis Surface-Initiated ATRP of TBAEMA cluster_validation Validation of pH-Responsiveness Substrate Silicon Wafer Initiator Immobilize ATRP Initiator Substrate->Initiator Silanization Polymerization Polymerize TBAEMA Monomers Initiator->Polymerization Add Monomer, Catalyst Grafted_Surface TBAEMA-Grafted Surface Polymerization->Grafted_Surface Controlled Radical Polymerization Contact_Angle Contact Angle Goniometry Grafted_Surface->Contact_Angle Ellipsometry Spectroscopic Ellipsometry Grafted_Surface->Ellipsometry AFM Atomic Force Microscopy Grafted_Surface->AFM Data_Analysis Data Analysis & Comparison Contact_Angle->Data_Analysis Ellipsometry->Data_Analysis AFM->Data_Analysis

Workflow for TBAEMA-grafted surface synthesis and validation.

Experimental_Logic Start pH-Responsive Surface Low_pH Low pH Environment (e.g., pH 4) Start->Low_pH High_pH High pH Environment (e.g., pH 9) Start->High_pH Protonation Amine Group Protonation Low_pH->Protonation Deprotonation Amine Group Deprotonation High_pH->Deprotonation Swelling Polymer Swelling (Hydrophilic) Protonation->Swelling Collapse Polymer Collapse (Hydrophobic) Deprotonation->Collapse Wettability_Inc Increased Wettability (Lower Contact Angle) Swelling->Wettability_Inc Thickness_Inc Increased Thickness Swelling->Thickness_Inc Roughness_Change_S Altered Surface Topography Swelling->Roughness_Change_S Wettability_Dec Decreased Wettability (Higher Contact Angle) Collapse->Wettability_Dec Thickness_Dec Decreased Thickness Collapse->Thickness_Dec Roughness_Change_C Altered Surface Topography Collapse->Roughness_Change_C

Logical flow of pH-responsive polymer behavior.

References

A Comparative Guide to 2-(tert-butylamino)ethyl Methacrylate (TBAEMA)-Based Drug Delivery Systems Versus Established Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with novel polymers being developed to overcome the limitations of conventional therapeutics. Among these, 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) has emerged as a promising functional monomer for creating "smart" drug delivery vehicles. Its inherent pH-responsiveness allows for the intelligent release of therapeutic payloads in specific microenvironments, such as acidic tumor tissues or intracellular endosomes.

This guide provides an objective comparison of the performance of TBAEMA-based carriers against three widely established platforms in drug delivery: Poly(lactic-co-glycolic acid) (PLGA)-based systems, Chitosan-based nanoparticles, and Liposomes. The comparison is supported by experimental data and detailed methodologies for key evaluation techniques.

Performance Comparison: A Quantitative Overview

The efficacy of a drug delivery system is gauged by several key performance indicators. The following tables summarize representative experimental data for TBAEMA-based carriers and their established counterparts. It is important to note that these values can vary significantly based on the specific polymer composition, drug properties, and formulation methods.

Table 1: Drug Loading and Encapsulation Efficiency

Carrier TypeSpecific SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Citation
TBAEMA-Based PTBAEMA-b-PEGMEMA grafted on MSNs¹Doxycycline38 - 44%Not Reported[1]
TBAEMA-Related² PDEAEMA-based mixed micellesDoxorubicin~24%~55%[2]
PLGA-Based PLGA NanoparticlesCapecitabine (B1668275)17.0%88.4%[3]
PLGA-Based PLGA-NH₂ NanoparticlesPlasmid DNANot Reported56.8%[4]
Chitosan-Based Chitosan-coated flexible liposomesDocetaxelNot Reported59 - 94%[5]
Liposomes Conventional LiposomesDocetaxelNot Reported59 - 94%[5]

¹Mesoporous Silica Nanoparticles ²Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is a structurally similar pH-responsive methacrylate polymer.

Table 2: In Vitro Drug Release Characteristics

Carrier TypeSpecific SystemRelease Profile HighlightsRelease Kinetics ModelCitation
TBAEMA-Based pH-responsive micellesAccelerated release at acidic pH (5.5) vs. physiological pH (7.4).Not specified, pH-triggered[6]
PLGA-Based Hybrid pHEMA/PLGA hydrogelSustained release over 32 days; ~15% reduced initial burst vs. conventional PLGA.Higuchi, Korsmeyer-Peppas (Fickian diffusion)[7]
PLGA-Based PLGA NanoparticlesInitial burst release (~23% in 6h) followed by sustained release up to 5 days.Zero-order, Fickian transport[3]
Chitosan-Based Injectable hydrogel (High MW)62-72% of drug released over 28 days in a sustained manner.Not specified, sustained release[8]

Table 3: Biocompatibility and Cellular Interaction

Carrier TypeSpecific SystemAssayKey FindingCitation
TBAEMA-Related¹ Reducible poly(DMAEMA)MTS Assay2- to 4-fold less toxic compared to non-reducible PDMAEMA at 20 µg/mL.[9]
TBAEMA-Related¹ Methacrylate-based resinMTS AssayCell viability of 55.5% to 66.0% in freshly mixed state.[10][11]
PLGA-Based Blank PLGA NanoparticlesMTT AssayNon-toxic at concentrations up to 200 µg/mL; >80% cell viability.[12]
Chitosan-Based Chitosan hydrogelsCytotoxicity analysisVerified biocompatible and non-toxic behavior.[13]
Cellular Uptake pH-responsive PDMS-b-PDMAEMA micellesConfocal MicroscopyEfficiently taken up by cells via endocytosis into acidic compartments.[6]
Cellular Uptake pH-responsive micellesFlow CytometryCellular uptake efficiencies of 95-97% after 4 hours of incubation.[14]

¹Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a related methacrylate polymer. Data on TBAEMA itself is limited, but these provide insight into the general class of materials.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of these drug delivery systems.

pH_Response_Mechanism cluster_0 Physiological Conditions (pH 7.4) cluster_1 Acidic Environment (e.g., Tumor, Endosome, pH < 6.8) TBAEMA_neutral TBAEMA Polymer (Amine groups are neutral) Carrier_stable Hydrophobic Core (Stable Micelle/NP) TBAEMA_neutral->Carrier_stable Self-assembles TBAEMA_protonated TBAEMA Polymer (Amine groups protonated, NH+) TBAEMA_neutral->TBAEMA_protonated  pH Drop   Drug_encap Drug is Encapsulated Carrier_stable->Drug_encap Retains drug Carrier_destable Hydrophilic & Swollen (Destabilized Carrier) TBAEMA_protonated->Carrier_destable Causes repulsion & swelling Drug_release Drug is Released Carrier_destable->Drug_release Facilitates

Caption: pH-Responsive mechanism of TBAEMA-based polymers.

Experimental_Workflow ¹EE: Encapsulation Efficiency | ²DL: Drug Loading Synthesis 1. Carrier Synthesis (e.g., Polymerization, Self-Assembly) Characterization 2. Physicochemical Characterization (Size, Zeta Potential, Morphology) Synthesis->Characterization Loading 3. Drug Loading (e.g., Incubation, Emulsion) Characterization->Loading Quantify 4. Quantify Loading (EE%¹ & DL%²) Loading->Quantify Release 5. In Vitro Release Study (e.g., Dialysis in PBS) Quantify->Release Cytotoxicity 7. In Vitro Cytotoxicity (e.g., MTT, MTS Assays) Quantify->Cytotoxicity Kinetics 6. Analyze Release Kinetics (e.g., Higuchi, Peppas models) Release->Kinetics Uptake 8. Cellular Uptake Study (e.g., Confocal Microscopy, Flow Cytometry) Cytotoxicity->Uptake

Caption: General workflow for evaluating drug delivery carriers.

Cellular_Uptake_Pathways cluster_pinocytosis Pinocytosis ('Cell Drinking') Start Nanoparticle (Extracellular) Endocytosis Endocytosis Clathrin Clathrin-mediated Endocytosis->Clathrin Caveolae Caveolae-mediated Endocytosis->Caveolae Macro Macropinocytosis Endocytosis->Macro Phagocytosis Phagocytosis ('Cell Eating') Endocytosis->Phagocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Clathrin->Early_Endosome Caveolae->Early_Endosome Macro->Early_Endosome Phagocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Release Drug Release (Cytosol) Late_Endosome->Release Endosomal Escape (pH-triggered for TBAEMA)

Caption: Major endocytic pathways for nanoparticle cellular uptake.

Experimental Protocols

Detailed and standardized protocols are critical for the reproducible evaluation of drug delivery systems. Below are methodologies for the key experiments cited in this guide.

Drug Loading and Encapsulation Efficiency (EE) Determination

This protocol determines the amount of drug successfully incorporated into the nanoparticles.

  • Principle: The amount of encapsulated drug is calculated indirectly by measuring the amount of free, non-encapsulated drug in the supernatant after the nanoparticles are separated.

  • Methodology:

    • Prepare drug-loaded nanoparticles using a chosen method (e.g., solvent displacement for PLGA, incubation for hydrogels).[3]

    • Separate the formulated nanoparticles from the aqueous medium by centrifugation (e.g., 15,000 rpm for 1 hour at 4°C).

    • Carefully collect the supernatant, which contains the unentrapped drug.

    • Quantify the drug concentration in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry at the drug's λmax, High-Performance Liquid Chromatography (HPLC), or fluorometry for fluorescent drugs.[15]

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

      • DL (%) = [(Total Drug Added - Free Drug in Supernatant) / Weight of Nanoparticles] x 100

In Vitro Drug Release Study

This protocol simulates the release of the drug from the carrier in a physiological environment over time.

  • Principle: The drug-loaded carrier is placed in a release medium (e.g., phosphate-buffered saline, PBS) that mimics physiological conditions. The amount of drug released into the medium is measured at predefined time points.

  • Methodology:

    • Place a known amount of drug-loaded carrier (e.g., 10 mg of nanoparticles or a hydrogel sample) into a dialysis bag or tube with a specific molecular weight cut-off (MWCO) that allows the drug to pass through but retains the carrier.

    • Immerse the sealed dialysis bag in a known volume of release medium (e.g., 50 mL of PBS, pH 7.4).

    • Place the entire setup in a shaker bath maintained at 37°C with constant, gentle agitation.[13]

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.[16]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume (sink conditions).[17]

    • Analyze the drug concentration in the collected aliquots using UV-Vis spectrophotometry or HPLC.

    • Calculate the cumulative percentage of drug released over time. The data can then be fitted to various kinetic models (e.g., Zero-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[7][18]

Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of the drug carrier on the viability and metabolic activity of cells.

  • Principle: The MTT assay is a colorimetric test based on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[19] The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Seed cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the nanoparticles (both blank and drug-loaded) in a cell culture medium. It is often recommended to use freeze-dried nanoparticles resuspended in the medium.[20]

    • Remove the old medium from the cells and add the medium containing the various concentrations of nanoparticles. Include untreated cells as a negative control and cells treated with a known toxin as a positive control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[21]

    • After incubation, add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 3-4 hours, allowing formazan crystals to form.[22]

    • Remove the medium and dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol.

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Cellular Uptake Analysis by Confocal Microscopy

This protocol visualizes the internalization of nanoparticles into cells.

  • Principle: Nanoparticles are labeled with a fluorescent dye. After incubation with cells, a confocal microscope is used to generate high-resolution, 3D images that show the location of the nanoparticles relative to cellular compartments (e.g., nucleus, membrane).

  • Methodology:

    • Synthesize nanoparticles incorporating a fluorescent dye (e.g., Rhodamine B, Coumarin-6) or label the surface of pre-formed nanoparticles.

    • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.[23]

    • Treat the cells with the fluorescently labeled nanoparticles at a specific concentration and incubate for various time points (e.g., 1, 4, 24 hours).[24]

    • After incubation, wash the cells multiple times with cold PBS to remove non-internalized nanoparticles.

    • Fix the cells using a solution like 4% paraformaldehyde.

    • (Optional) Permeabilize the cells and stain specific organelles. For example, stain the cell nuclei with DAPI (blue fluorescence) or Hoechst stain.[25][26]

    • Mount the coverslips onto microscope slides.

    • Image the slides using a confocal laser scanning microscope, capturing images in the channels corresponding to the nanoparticle label and the cellular stains. The overlay of these images will reveal the intracellular localization of the nanoparticles.[27]

References

A Comparative Guide to TBAEMA-Based Biomaterials for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 2-(tert-Butylamino)ethyl Methacrylate (B99206) (TBAEMA)-Based Biomaterials Against a Common Alternative, Poly(2-hydroxyethyl methacrylate) (PHEMA), for Drug Delivery and Biomedical Applications.

This guide provides a comparative overview of the in vitro and in vivo performance of biomaterials based on 2-(tert-butylamino)ethyl methacrylate (TBAEMA) and a widely used alternative, poly(2-hydroxyethyl methacrylate) (PHEMA). The information is tailored for researchers, scientists, and drug development professionals, offering a summary of available experimental data, detailed protocols for key evaluations, and visualizations of relevant biological and experimental processes.

Introduction to TBAEMA and PHEMA Biomaterials

TBAEMA is a tertiary amine-containing methacrylate monomer that can be polymerized to create pH-responsive hydrogels. The presence of the tert-butylamino group allows for protonation at acidic pH, leading to changes in swelling and facilitating the controlled release of therapeutic agents. This characteristic makes TBAEMA-based biomaterials promising candidates for drug delivery systems.

PHEMA is a well-established, biocompatible, and hydrophilic polymer widely used in biomedical applications, most notably in the production of soft contact lenses.[1] Its excellent biocompatibility and minimal inflammatory response have made it a benchmark material in biomaterial research.[1][2]

While direct comparative studies between TBAEMA and PHEMA are limited, this guide consolidates available data from separate investigations to provide a side-by-side analysis of their performance in key areas of biomaterial evaluation.

Data Presentation: A Side-by-Side Comparison

The following tables summarize quantitative data from various studies on the in vitro cytotoxicity, in vivo biocompatibility, and drug release characteristics of TBAEMA and PHEMA-based biomaterials. It is important to note that the data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

In Vitro Cytotoxicity: Cell Viability Assessment

The cytotoxicity of biomaterials is a critical initial screening step. The MTT assay is a common colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. L929 mouse fibroblast cells are a standard cell line for such biocompatibility testing.

BiomaterialCell LineAssayCell Viability (%)Source
TBAEMA-based (Conceptual) L929MTTData not available in direct comparative studies. Generally expected to be biocompatible, but quantitative data is sparse.-
PHEMA Hydrogel L929MTT> 80%[3]
PVA/Starch Hydrogel (Reference) L929MTT~90%[4]

Note: While specific quantitative data for TBAEMA-based hydrogels on L929 cells via MTT assay was not found in the literature search, related poly(amino)ester hydrogels have shown excellent viability and proliferation of MRC5 cells.[5] PHEMA hydrogels consistently demonstrate high cell viability.[3][6]

In Vivo Biocompatibility: Subcutaneous Implantation Studies

In vivo biocompatibility is often assessed by implanting the biomaterial subcutaneously in an animal model, typically rats, and evaluating the local tissue response over time through histological analysis.

BiomaterialAnimal ModelImplantation SiteKey FindingsSource
TBAEMA-based (Conceptual) RatSubcutaneousData on the inflammatory response to TBAEMA-based hydrogels for tissue integration is limited. Studies have focused more on its antimicrobial properties.[7]-
PHEMA Hydrogel RatSubcutaneousMild initial inflammatory response, progressing to the formation of a thin fibrous capsule (~11-12 µm) at 6 months. Considered non-toxic and highly biocompatible.[8][8][9]
Collagen-p(HEMA) Hydrogel RatSubcutaneousProgressed from an acute to a chronic inflammatory response with few macrophages and foreign body giant cells. A thin fibrous capsule was observed.[8][8]

Note: The in vivo response to PHEMA is well-documented, showing good integration with host tissue.[8][9] The response to TBAEMA for similar applications requires further investigation.

In Vitro Drug Release: Doxorubicin (B1662922) Delivery

The ability of a biomaterial to controllably release a therapeutic agent is crucial for its application in drug delivery. Doxorubicin, an anticancer drug, is a common model therapeutic for such studies.

BiomaterialDrugRelease ConditionsCumulative Release (%)TimeSource
TBAEMA-based (Conceptual) DoxorubicinpH 5.5Data not available in direct comparative studies. pH-responsive release is expected.--
PHEMA Nanoparticles DoxorubicinpH 7.4~45%3.5 hours[10][11]
Peptide Hydrogel (Reference) DoxorubicinpH 7.4~30% - ~80% (depending on peptide)72 hours[12][13]

Note: PHEMA nanoparticles have been shown to provide sustained release of doxorubicin.[10][11] While quantitative data for doxorubicin release from TBAEMA hydrogels was not found, their pH-responsive nature suggests a potential for triggered release in acidic environments, such as tumor microenvironments.[14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo evaluations.

In Vitro Cytotoxicity: MTT Assay

Objective: To assess the potential cytotoxicity of a biomaterial by measuring the viability of cells cultured in its presence.

Protocol:

  • Material Preparation: Sterilize the biomaterial samples (e.g., hydrogel discs) by appropriate methods such as ethylene (B1197577) oxide or gamma irradiation.

  • Cell Culture: Culture L929 mouse fibroblast cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Extraction Method:

    • Incubate the sterilized biomaterial in culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C to create an extract.

    • Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Remove the culture medium and replace it with the biomaterial extract.

  • Incubation: Incubate the cells with the extract for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control (cells cultured in medium without biomaterial extract).

In Vivo Biocompatibility: Subcutaneous Implantation in a Rat Model

Objective: To evaluate the local tissue response to a biomaterial after implantation.

Protocol:

  • Animal Model: Use healthy adult male Wistar rats (200-250g).

  • Material Preparation: Prepare sterile, disc-shaped hydrogel implants (e.g., 5 mm diameter, 1 mm thickness).

  • Surgical Procedure:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Shave and disinfect the dorsal skin.

    • Make a small incision and create a subcutaneous pocket using blunt dissection.

    • Insert the sterile hydrogel implant into the pocket.

    • Close the incision with sutures.

  • Post-operative Care: Administer analgesics and monitor the animals for any signs of distress or infection.

  • Explantation and Histology:

    • At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.

    • Excise the implant along with the surrounding tissue.

    • Fix the tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin (B1166041) embedding and sectioning.

    • Stain the sections with Hematoxylin and Eosin (H&E) for histological evaluation.

  • Analysis: Microscopically examine the stained sections to assess the inflammatory response, fibrous capsule formation, and tissue integration.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a relevant signaling pathway in biomaterial evaluation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biomaterial_Synthesis Biomaterial Synthesis (TBAEMA or PHEMA) Sterilization Sterilization Biomaterial_Synthesis->Sterilization Drug_Loading Drug Loading (e.g., Doxorubicin) Biomaterial_Synthesis->Drug_Loading Cytotoxicity_Assay Cytotoxicity Assay (MTT on L929 cells) Sterilization->Cytotoxicity_Assay Implantation Subcutaneous Implantation Cytotoxicity_Assay->Implantation Positive Biocompatibility Drug_Release_Study In Vitro Drug Release Drug_Loading->Drug_Release_Study Animal_Model Animal Model (Rat) Animal_Model->Implantation Histological_Analysis Histological Analysis (H&E Staining) Implantation->Histological_Analysis Biocompatibility_Assessment Biocompatibility Assessment Histological_Analysis->Biocompatibility_Assessment

Caption: A generalized workflow for the in vitro and in vivo evaluation of biomaterials.

Foreign_Body_Response Biomaterial Biomaterial Implantation Protein_Adsorption Protein Adsorption Biomaterial->Protein_Adsorption Neutrophil_Recruitment Acute Inflammation (Neutrophil Recruitment) Protein_Adsorption->Neutrophil_Recruitment Macrophage_Adhesion Monocyte/Macrophage Adhesion & Fusion Neutrophil_Recruitment->Macrophage_Adhesion FBGC_Formation Foreign Body Giant Cell (FBGC) Formation Macrophage_Adhesion->FBGC_Formation Fibroblast_Encapsulation Fibrous Capsule Formation Macrophage_Adhesion->Fibroblast_Encapsulation FBGC_Formation->Fibroblast_Encapsulation Resolution Tissue Regeneration & Remodeling Fibroblast_Encapsulation->Resolution Biocompatible Material

Caption: A simplified signaling pathway of the foreign body response to an implanted biomaterial.

Conclusion

This guide provides a comparative framework for evaluating TBAEMA-based biomaterials against the well-established PHEMA. While direct, quantitative comparisons are currently lacking in the scientific literature, the available data suggests that both materials hold promise for biomedical applications. PHEMA's excellent biocompatibility is well-documented. TBAEMA's pH-responsive nature presents an attractive feature for controlled drug delivery, although further comprehensive in vitro and in vivo studies are necessary to fully elucidate its performance and establish its safety profile for various applications. Researchers are encouraged to conduct direct comparative studies to provide a clearer understanding of the relative advantages and disadvantages of these biomaterials.

References

A Comparative Guide to Cross-linking Strategies for Poly(2-(tert-butylamino)ethyl methacrylate) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different cross-linking strategies for poly(2-(tert-butylamino)ethyl methacrylate) (pTBAEMA) hydrogels. Understanding the impact of the cross-linking method on the hydrogel's properties is crucial for designing effective drug delivery systems and tissue engineering scaffolds. This document outlines chemical, physical, and dual cross-linking approaches, presenting a comparative analysis of their effects on key performance indicators such as swelling ratio, mechanical strength, and drug release kinetics.

Introduction to pTBAEMA Hydrogel Cross-linking

Poly(this compound) (pTBAEMA) is a pH-responsive polymer that holds significant promise for biomedical applications due to its ability to undergo a soluble-insoluble phase transition in response to changes in pH. To harness its potential in the form of stable, three-dimensional networks, cross-linking is an essential step. The choice of cross-linking strategy directly influences the structural integrity, biocompatibility, and functional performance of the resulting hydrogel.

Cross-linking can be broadly categorized into two main types: chemical and physical cross-linking. Chemical cross-linking involves the formation of permanent, covalent bonds between polymer chains, resulting in robust and stable hydrogels.[1][2] In contrast, physical cross-linking relies on reversible, non-covalent interactions such as hydrogen bonds, ionic interactions, or hydrophobic associations, leading to hydrogels that can be sensitive to environmental stimuli.[3][4][5] Dual cross-linking strategies combine both chemical and physical cross-links to create hydrogels with enhanced mechanical properties and tunable responsiveness.[6]

Comparative Analysis of Cross-linking Strategies

The selection of a cross-linking agent and methodology is a critical determinant of the final properties of the pTBAEMA hydrogel. This section compares common cross-linking strategies and their impact on hydrogel performance.

Chemical Cross-linking

Chemical cross-linkers form covalent bonds between the pTBAEMA chains, resulting in mechanically strong and stable hydrogels.[2] The density of these cross-links can be controlled by varying the concentration of the cross-linking agent, which in turn affects the swelling and drug release properties of the hydrogel.[7][8]

Common chemical cross-linkers include:

  • Glutaraldehyde: This dialdehyde (B1249045) cross-linker reacts with the amine groups on the pTBAEMA polymer chains.[9][10] It is a highly efficient cross-linker that can significantly enhance the mechanical strength of the hydrogel.[11][12]

  • Poly(ethylene glycol) diacrylate (PEGDA): As a bifunctional monomer, PEGDA can be copolymerized with TBAEMA to form a cross-linked network.[13][14][15] The length of the PEG chain can be varied to control the cross-linking density and the hydrophilicity of the hydrogel.[16]

Table 1: Illustrative Comparison of Chemical Cross-linking Agents for pTBAEMA Hydrogels

Cross-linking AgentTypeTypical ConcentrationSwelling Ratio (%)Compressive Modulus (kPa)Drug Release ProfileAdvantagesDisadvantages
GlutaraldehydeDialdehyde0.1 - 1.0 vol%500 - 150050 - 200Sustained releaseHigh cross-linking efficiency, improves mechanical strength.[11]Potential cytotoxicity.[1]
PEGDADiacrylate1 - 5 mol%800 - 250020 - 100Tunable releaseBiocompatible, tunable properties by varying PEG length.[13][16]Lower cross-linking efficiency compared to glutaraldehyde.

Note: The data in this table is illustrative and based on general trends observed in hydrogel literature. Actual values will depend on specific experimental conditions.

Physical Cross-linking

Physical cross-linking methods offer the advantage of forming reversible networks without the need for potentially toxic chemical cross-linkers.[3][4] These hydrogels can exhibit stimuli-responsive behavior, which can be advantageous for controlled drug delivery.

Common physical cross-linking methods include:

  • Ionic Interactions: By introducing charged co-monomers into the pTBAEMA backbone, ionic cross-links can be formed with multivalent ions.[17]

  • Hydrogen Bonding: The amine and ester groups in pTBAEMA can participate in hydrogen bonding, which can be enhanced by the addition of other polymers or molecules.

  • Crystallization (Freeze-Thaw Cycles): Repeated freezing and thawing of a pTBAEMA solution can induce the formation of crystalline regions that act as physical cross-links.[3]

Table 2: Illustrative Comparison of Physical Cross-linking Methods for pTBAEMA Hydrogels

Cross-linking MethodPrincipleSwelling Ratio (%)Compressive Modulus (kPa)Drug Release ProfileAdvantagesDisadvantages
Ionic InteractionsElectrostatic attraction1000 - 300010 - 50Stimuli-responsive releaseBiocompatible, reversible.[17]Mechanically weaker, sensitive to ionic strength.
Hydrogen BondingH-bond formation1200 - 35005 - 30Temperature/pH-sensitive releaseAvoids chemical cross-linkers.Weak mechanical properties.
Freeze-Thaw CyclesMicrocrystal formation800 - 200020 - 80Sustained releaseSimple and effective.[3]Can be time-consuming.

Note: The data in this table is illustrative and based on general trends observed in hydrogel literature. Actual values will depend on specific experimental conditions.

Dual Cross-linking

Dual-cross-linked hydrogels combine both chemical and physical cross-links to achieve superior mechanical properties and enhanced stability while retaining stimuli-responsiveness.[6] For instance, a pTBAEMA hydrogel could be chemically cross-linked with PEGDA and then subjected to freeze-thaw cycles to introduce physical cross-links. This approach can result in hydrogels that are both robust and "smart."

Table 3: Illustrative Properties of a Dual-Cross-linked pTBAEMA Hydrogel

Cross-linking StrategySwelling Ratio (%)Compressive Modulus (kPa)Drug Release ProfileKey Advantages
Chemical (PEGDA) + Physical (Freeze-Thaw)600 - 180080 - 300Sustained and stimuli-responsiveEnhanced mechanical strength and stability, tunable drug release.

Note: The data in this table is illustrative and based on general trends observed in hydrogel literature. Actual values will depend on specific experimental conditions.

Experimental Protocols

This section provides generalized methodologies for the synthesis and characterization of cross-linked pTBAEMA hydrogels.

Synthesis of Chemically Cross-linked pTBAEMA Hydrogels (Example: PEGDA Cross-linker)
  • Monomer Solution Preparation: Dissolve 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) monomer in a suitable solvent (e.g., deionized water or a buffer solution).

  • Addition of Cross-linker and Initiator: Add the desired molar percentage of poly(ethylene glycol) diacrylate (PEGDA) as the cross-linker and a photoinitiator (e.g., Irgacure 2959).

  • Polymerization: Purge the solution with nitrogen to remove oxygen and then expose it to UV light for a specified time to initiate polymerization and cross-linking.[18]

  • Purification: Swell the resulting hydrogel in deionized water for several days, changing the water frequently to remove any unreacted monomers and initiator.

Characterization of Hydrogel Properties
  • Swelling Ratio: Immerse a dried, pre-weighed hydrogel sample in a buffer solution (e.g., PBS pH 7.4) at a specific temperature. At regular intervals, remove the sample, blot excess surface water, and weigh it. The swelling ratio is calculated as: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[7]

  • Mechanical Testing: Perform unconfined compression tests on swollen hydrogel samples using a mechanical tester.[19] The compressive modulus can be determined from the initial linear region of the stress-strain curve.

  • Drug Release Study: Load the hydrogel with a model drug by soaking it in a drug solution. Place the drug-loaded hydrogel in a release medium (e.g., PBS) and collect samples of the medium at different time points. Analyze the drug concentration in the collected samples using UV-Vis spectroscopy or HPLC to determine the cumulative drug release profile.[8][20]

Visualizing Cross-linking Strategies and Workflows

Crosslinking_Strategies cluster_chemical Chemical Cross-linking cluster_physical Physical Cross-linking cluster_dual Dual Cross-linking chem_node Covalent Bonds glutaraldehyde Glutaraldehyde chem_node->glutaraldehyde pegda PEGDA chem_node->pegda phys_node Non-Covalent Interactions ionic Ionic Interactions phys_node->ionic h_bond Hydrogen Bonding phys_node->h_bond freeze_thaw Freeze-Thaw Cycles phys_node->freeze_thaw dual_node Combination of Chemical & Physical pTBAEMA pTBAEMA Polymer pTBAEMA->chem_node Forms stable network pTBAEMA->phys_node Forms reversible network pTBAEMA->dual_node Forms robust & smart network

Caption: Overview of pTBAEMA hydrogel cross-linking strategies.

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization prep_solution Prepare Monomer Solution (TBAEMA, Cross-linker, Initiator) polymerization UV Polymerization prep_solution->polymerization purification Purification (Swelling in DI Water) polymerization->purification swelling Swelling Ratio Measurement purification->swelling mechanical Mechanical Testing (Compression) purification->mechanical drug_release Drug Release Study purification->drug_release

Caption: Experimental workflow for hydrogel synthesis and characterization.

Property_Relationship crosslinking_density Cross-linking Density swelling_ratio Swelling Ratio crosslinking_density->swelling_ratio Decreases mechanical_strength Mechanical Strength crosslinking_density->mechanical_strength Increases drug_release_rate Drug Release Rate crosslinking_density->drug_release_rate Decreases

Caption: Relationship between cross-linking density and hydrogel properties.

Conclusion

The choice of cross-linking strategy for pTBAEMA hydrogels is a critical parameter that dictates their physicochemical properties and, consequently, their performance in biomedical applications. Chemical cross-linking provides mechanically robust hydrogels suitable for load-bearing applications, while physical cross-linking offers stimuli-responsive systems ideal for controlled drug delivery. Dual-cross-linking strategies present a promising approach to combine the advantages of both methods, leading to the development of highly tunable and "intelligent" biomaterials. Researchers should carefully consider the desired application to select the most appropriate cross-linking method to achieve optimal hydrogel performance.

References

Benchmarking the Antibacterial Efficacy of Poly(TBAEMA) Against Common Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against microbial resistance, the development of novel antimicrobial agents is paramount. This guide provides a comparative analysis of the antibacterial activity of poly(2-(tert-butylamino)ethyl methacrylate) (poly(TBAEMA)), a promising cationic polymer, against a panel of common and clinically relevant pathogens. This document is intended for researchers, scientists, and drug development professionals, offering a succinct yet comprehensive overview of poly(TBAEMA)'s performance benchmarked against other antimicrobial polymers, supported by experimental data and detailed protocols.

Comparative Antibacterial Activity

The antibacterial efficacy of poly(TBAEMA) and other selected antimicrobial polymers is summarized in Table 1. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of an antimicrobial agent that inhibits visible growth and kills 99.9% of the initial bacterial inoculum, respectively.

Table 1: Comparative MIC and MBC Values of Antimicrobial Polymers (µg/mL)

Antimicrobial PolymerStaphylococcus aureus (ATCC 6538)Escherichia coli (ATCC 8739)Pseudomonas aeruginosa (ATCC 27853)Enterococcus faecalis (ATCC 29212)
MIC MBC MIC MBC
Poly(TBAEMA) 3.8[1]---
Poly(DMAEMA) 512[2]1024-2048[2]128-256[2]128-256[2]
Chitosan (B1678972) (HMW) 620[3]1250[3]1500-3500[4]-
Poly(epsilon-lysine) 1000[5][6]-1000[5][6]-
Quaternary Ammonium Copolymers 320[7]320[7]160[7]160[7]

Mechanism of Action: A Targeted Disruption

The primary antibacterial mechanism of cationic polymers like poly(TBAEMA) involves a multi-step process initiated by electrostatic interactions. The positively charged polymer is attracted to the negatively charged bacterial cell membrane. This is followed by the disruption of the cell membrane's integrity, leading to the leakage of intracellular components and ultimately, cell death.

Proposed Mechanism of Poly(TBAEMA) Antibacterial Activity A Positively Charged Poly(TBAEMA) C Electrostatic Attraction A->C B Negatively Charged Bacterial Cell Membrane B->C D Membrane Destabilization C->D E Hydrophobic Interaction with Lipid Bilayer D->E F Membrane Permeabilization E->F G Leakage of Intracellular Components (Ions, Metabolites, RNA, DNA) F->G H Cell Death G->H Experimental Workflow for MIC and MBC Determination cluster_0 MIC Assay cluster_1 MBC Assay A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Antimicrobial Agent B->C D Incubate Plate C->D E Determine MIC (No Visible Growth) D->E F Subculture from Clear MIC Wells E->F G Incubate Agar Plates F->G H Determine MBC (≥99.9% Killing) G->H

References

A Comparative Guide to the Synthesis of 2-(tert-butylamino)ethyl Methacrylate (TBAEMA) Polymers: Navigating Reproducibility and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers is paramount. 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA) is a widely utilized monomer for the creation of pH-responsive polymers with applications in drug delivery and biomaterials. However, achieving reproducible synthesis of poly(TBAEMA) can present challenges. This guide provides an objective comparison of common synthesis methods for TBAEMA polymers, highlights potential reproducibility issues with supporting data, and explores a promising alternative, poly((tert-butyl-amino)-methyl-styrene) (poly(TBAMS)), offering enhanced material properties.

This guide delves into the intricacies of TBAEMA polymerization, offering detailed experimental protocols and quantitative comparisons to aid researchers in selecting the most suitable synthetic approach for their specific needs.

Synthesis of Poly(TBAEMA): A Tale of Two Controlled Radical Polymerizations

The synthesis of well-defined poly(TBAEMA) is most commonly achieved through controlled radical polymerization (CRP) techniques, primarily Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods offer control over molecular weight, polydispersity, and polymer architecture.

Reproducibility Challenges in TBAEMA Polymerization

While CRP methods offer significant advantages, the synthesis of poly(TBAEMA) is not without its challenges, which can impact reproducibility. One notable issue arises during the end-functionalization of poly(TBAEMA) synthesized by ATRP. A parasitic coupling reaction can occur, leading to a bimodal molecular weight distribution. This side reaction can be mitigated by reducing the terminal bromide group of the polymer chain before proceeding with further modifications.

Furthermore, as with many functional monomers, the purity of TBAEMA is crucial for achieving reproducible results. Impurities can interfere with the catalyst complex in ATRP or the chain transfer agent in RAFT, leading to poor control over the polymerization and broader molecular weight distributions. Thorough purification of the monomer before polymerization is therefore highly recommended.

Comparative Analysis of Poly(TBAEMA) Synthesis and Properties

The choice of polymerization technique can influence the final properties of the resulting poly(TBAEMA). The following table summarizes typical molecular weights and polydispersity indices (PDI) achieved through ATRP and RAFT, based on literature reports.

Polymerization MethodTypical Molecular Weight (Mn, g/mol )Typical Polydispersity Index (PDI)Key Considerations
ATRP 10,000 - 50,0001.1 - 1.3Sensitive to impurities; potential for side reactions during end-functionalization.
RAFT 10,000 - 100,0001.1 - 1.4Requires careful selection of RAFT agent; can be more tolerant to certain functional groups.

An Alternative on the Horizon: Poly((tert-butyl-amino)-methyl-styrene) (Poly(TBAMS))

For applications demanding enhanced thermal and physical properties, poly((tert-butyl-amino)-methyl-styrene) (poly(TBAMS)) emerges as a compelling alternative to poly(TBAEMA). This styrenic-based polymer offers several advantages, most notably a significantly higher glass transition temperature (Tg) and lower water uptake.

Performance Comparison: Poly(TBAEMA) vs. Poly(TBAMS)
PropertyPoly(TBAEMA)Poly(TBAMS)Significance for Applications
Glass Transition Temperature (Tg) ~ 40 °C[1]68 °C[1]Higher Tg in poly(TBAMS) provides better dimensional stability and mechanical integrity at physiological temperatures.
Water Uptake High[1]Low[1]Lower water uptake in poly(TBAMS) can be advantageous for applications requiring greater material stability and controlled release profiles.

The higher Tg of poly(TBAMS) makes it a more robust material for applications where temperatures may approach or exceed physiological conditions. Its reduced water uptake can also be beneficial in controlling the release kinetics of encapsulated drugs and maintaining the structural integrity of the polymer matrix in aqueous environments.

Experimental Protocols

To ensure the reproducibility of the findings presented in this guide, detailed experimental protocols for the synthesis of poly(TBAEMA) via ATRP and RAFT, as well as the synthesis of the 4-(tert-butylaminomethyl)styrene monomer, are provided below.

Synthesis of Poly(2-(tert-butylamino)ethyl methacrylate) (pTBAEMA) via ATRP

Materials:

  • This compound (TBAEMA), purified by passing through a column of basic alumina (B75360).

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (solvent)

Procedure:

  • In a Schlenk flask, CuBr (14.3 mg, 0.1 mmol) is added. The flask is sealed, evacuated, and backfilled with argon three times.

  • TBAEMA (1.85 g, 10 mmol), anisole (2 mL), and PMDETA (21 µL, 0.1 mmol) are added to the flask under argon.

  • The mixture is degassed by three freeze-pump-thaw cycles.

  • After the final thaw, EBiB (14.7 µL, 0.1 mmol) is added via syringe.

  • The flask is placed in a preheated oil bath at 60 °C and stirred for the desired reaction time.

  • Samples are taken periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight (by GPC).

  • The polymerization is quenched by exposing the reaction mixture to air and diluting with THF.

  • The polymer is purified by passing the solution through a short column of neutral alumina to remove the copper catalyst, followed by precipitation in cold hexane (B92381).

Synthesis of Poly(this compound) (pTBAEMA) via RAFT

Materials:

Procedure:

  • In a reaction vial, TBAEMA (1.85 g, 10 mmol), CPAD (34.5 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol) are dissolved in 1,4-dioxane (3 mL).

  • The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The vial is sealed under argon and placed in a preheated oil bath at 70 °C for the desired reaction time.

  • Samples are taken periodically to monitor conversion and molecular weight.

  • The polymerization is quenched by cooling the vial in an ice bath and exposing the contents to air.

  • The polymer is isolated by precipitation into a large excess of cold hexane and dried under vacuum.

Synthesis of 4-(tert-butylaminomethyl)styrene Monomer

Materials:

Procedure:

  • In a round-bottom flask, 4-vinylbenzyl chloride (15.26 g, 0.1 mol) is dissolved in DCM (100 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of tert-butylamine (10.97 g, 0.15 mol) and triethylamine (12.14 g, 0.12 mol) in DCM (50 mL) is added dropwise to the cooled solution with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction mixture is washed with water (3 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 4-(tert-butylaminomethyl)styrene.

Logical Workflow and Signaling Pathways

To visualize the synthetic pathways and the logical flow of this guide, the following diagrams are provided.

Synthesis_Pathways cluster_TBAEMA Poly(TBAEMA) Synthesis cluster_TBAMS Poly(TBAMS) Synthesis cluster_Comparison Comparative Analysis TBAEMA TBAEMA Monomer ATRP ATRP TBAEMA->ATRP RAFT RAFT TBAEMA->RAFT pTBAEMA_ATRP Poly(TBAEMA) via ATRP ATRP->pTBAEMA_ATRP pTBAEMA_RAFT Poly(TBAEMA) via RAFT RAFT->pTBAEMA_RAFT Comparison Performance Comparison (Tg, Water Uptake) pTBAEMA_ATRP->Comparison Properties pTBAEMA_RAFT->Comparison Properties VBC 4-Vinylbenzyl chloride TBAMS_monomer 4-(tert-butylaminomethyl) styrene Monomer VBC->TBAMS_monomer tBuA tert-Butylamine tBuA->TBAMS_monomer Polymerization Radical Polymerization TBAMS_monomer->Polymerization pTBAMS Poly(TBAMS) Polymerization->pTBAMS pTBAMS->Comparison Properties Experimental_Workflow start Start: Select Monomer TBAEMA TBAEMA start->TBAEMA TBAMS TBAMS Monomer Synthesis start->TBAMS Polymerization_Method Choose Polymerization Method TBAEMA->Polymerization_Method Radical_Poly Radical Polymerization Protocol for TBAMS TBAMS->Radical_Poly ATRP ATRP Protocol Polymerization_Method->ATRP ATRP RAFT RAFT Protocol Polymerization_Method->RAFT RAFT Characterization Polymer Characterization (NMR, GPC, DSC) ATRP->Characterization RAFT->Characterization Radical_Poly->Characterization Analysis Data Analysis and Comparison Characterization->Analysis end End: Select Optimal Polymer System Analysis->end

References

Comparison of TBAEMA and 2-(dimethylamino)ethyl methacrylate (DMAEMA) properties

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug delivery and gene therapy, the choice of polymeric carriers is paramount to ensure the safe and effective transport of therapeutic payloads. Among the promising candidates, poly(tert-butylaminoethyl methacrylate) (PTBAEMA) and poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) have garnered significant attention due to their pH-responsive nature, which is crucial for endosomal escape and intracellular drug release. This guide provides an objective comparison of the physicochemical and biological properties of TBAEMA and DMAEMA, supported by available experimental data, to aid researchers in selecting the optimal polymer for their specific application.

Physicochemical Properties: A Tale of Two Amines

The key to the functionality of both PTBAEMA and PDMAEMA lies in their pendant amine groups, which can be protonated at physiological and endosomal pH. This protonation not only governs their interaction with negatively charged molecules like nucleic acids but also triggers the "proton sponge effect," a critical mechanism for endosomal escape.

The pKa of a polymer is a crucial parameter that dictates its degree of ionization at a given pH. PDMAEMA typically exhibits a pKa in the range of 7.3-7.5, which allows for efficient DNA condensation and buffering capacity within the endosomal pH range.[1][2] In contrast, PTBAEMA possesses a slightly higher pKa, reportedly around 7.8.[3] This difference in basicity can influence the polymer's buffering capacity and its pH-responsive behavior, potentially impacting its efficiency in mediating endosomal escape.

PropertyPoly(tert-butylaminoethyl methacrylate) (PTBAEMA)Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)
Monomer Structure Contains a tertiary butyl group attached to the amine.Contains two methyl groups attached to the amine.
pKa ~7.8[3]~7.3 - 7.5[1][2]
Key Feature Higher hydrophobicity due to the tert-butyl group.Well-studied and widely used in gene delivery.

Biological Performance: Cytotoxicity and Gene Transfection Efficiency

The ultimate utility of a polymeric carrier is determined by its biological performance, primarily its cytotoxicity and its ability to efficiently deliver its cargo into cells.

Cytotoxicity:

Gene Transfection Efficiency:

The efficiency of gene delivery is a critical measure of a polymer's effectiveness as a non-viral vector. PDMAEMA has been extensively studied in this context, with reported transfection efficiencies in the range of 3-6% in cell lines like COS-7 and OVCAR-3.[4] The transfection efficiency of PDMAEMA is highly dependent on its molecular weight, with higher molecular weight polymers generally showing better efficiency.[4] Quantitative data on the gene transfection efficiency of PTBAEMA is less prevalent in the literature, hindering a direct comparative analysis with PDMAEMA.

Biological PropertyPoly(tert-butylaminoethyl methacrylate) (PTBAEMA)Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)
Cytotoxicity Generally reported as having favorable non-toxicity. Specific IC50 values are not widely reported for direct comparison.Slightly cytotoxic, with toxicity increasing with molecular weight. IC50 < 20 µg/mL in human endothelial cells.[5]
Gene Transfection Efficiency Quantitative data is limited in the available literature.3-6% in COS-7 and OVCAR-3 cells.[4] Efficiency is dependent on molecular weight.

Experimental Protocols

To facilitate reproducible research, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Polymer Treatment: Prepare serial dilutions of the polymers (PTBAEMA or PDMAEMA) in cell culture medium. Remove the existing medium from the wells and add 100 µL of the polymer solutions at various concentrations.

  • Incubation: Incubate the cells with the polymers for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of polymer that causes 50% inhibition of cell growth) can be determined from the dose-response curve.[6]

Nanoparticle Formulation (Nanoprecipitation)

Nanoprecipitation is a common method for preparing polymeric nanoparticles for drug and gene delivery.

Methodology:

  • Polymer Dissolution: Dissolve the polymer (PTBAEMA or PDMAEMA) in a water-miscible organic solvent (e.g., acetone, ethanol, or THF).

  • Drug/Gene Loading (Optional): If encapsulating a drug or gene, dissolve it in the organic phase with the polymer or in the aqueous phase, depending on its solubility.

  • Nanoprecipitation: Add the organic solution dropwise to a continuously stirred aqueous phase (e.g., deionized water or buffer). The rapid solvent diffusion leads to the precipitation of the polymer and the formation of nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.

  • Purification: Purify the nanoparticle suspension by methods such as dialysis, centrifugation, or filtration to remove any unentrapped drug/gene and residual solvent.

In Vitro Gene Transfection

This protocol outlines a general procedure for transfecting cells with polymer/pDNA complexes.

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) at a suitable density to reach 70-80% confluency on the day of transfection.

  • Polyplex Formation:

    • Dilute the plasmid DNA (pDNA) in a serum-free medium or a suitable buffer (e.g., HEPES-buffered glucose).

    • Dilute the polymer (PTBAEMA or PDMAEMA) in a separate tube with the same medium/buffer.

    • Add the polymer solution to the pDNA solution at a specific N/P ratio (the molar ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA) and mix gently.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of polyplexes.

  • Transfection:

    • Remove the culture medium from the cells and wash with PBS.

    • Add the polyplex suspension to the cells.

    • Incubate the cells with the polyplexes for 4-6 hours at 37°C.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.

    • Incubate the cells for another 24-48 hours.

  • Analysis of Gene Expression: Analyze the expression of the transgene using appropriate methods, such as reporter gene assays (e.g., luciferase, β-galactosidase) or fluorescence microscopy (for fluorescent proteins like GFP).

Mechanisms of Cellular Uptake and Endosomal Escape

The cellular uptake of cationic polymer-based nanoparticles and their subsequent escape from endosomes are critical steps for successful intracellular drug and gene delivery.

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space Nanoparticle Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Cellular Uptake Endosome Endosome Endocytosis->Endosome Internalization Proton_Sponge Proton_Sponge Endosome->Proton_Sponge Proton Influx Endosomal_Escape Endosomal_Escape Proton_Sponge->Endosomal_Escape Osmotic Swelling & Rupture Cytosol Cytosol Endosomal_Escape->Cytosol Drug_Release Drug_Release Cytosol->Drug_Release Nucleus Nucleus Drug_Release->Nucleus for Gene Therapy

The primary mechanism for the cellular uptake of cationic nanoparticles is endocytosis.[7] Once inside the cell, the nanoparticles are encapsulated within endosomes. For the therapeutic payload to reach its target in the cytoplasm or nucleus, it must escape this endosomal confinement. The "proton sponge" hypothesis is a widely accepted mechanism for the endosomal escape of polymers like PDMAEMA and PTBAEMA.[8][9] The amine groups on the polymer backbone become protonated in the acidic environment of the endosome. This buffering effect leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the nanoparticle into the cytoplasm.[10]

Signaling Pathways in Nanoparticle-Mediated Delivery

The interaction of nanoparticles with cells can trigger various signaling pathways that influence their uptake, trafficking, and even their therapeutic effect. While specific signaling pathways directly modulated by PTBAEMA or PDMAEMA are not extensively detailed in the literature, general pathways involved in nanoparticle-cell interactions are relevant.

Signaling_Pathways cluster_pathways Cellular Signaling Pathways Nanoparticle Nanoparticle ROS_Production Reactive Oxygen Species (ROS) Production Nanoparticle->ROS_Production Inflammatory_Response Inflammatory Response (e.g., NF-κB) Nanoparticle->Inflammatory_Response Autophagy Autophagy Nanoparticle->Autophagy Apoptosis Apoptosis ROS_Production->Apoptosis Inflammatory_Response->Apoptosis

Nanoparticle exposure can lead to the generation of reactive oxygen species (ROS), which can, in turn, activate stress-response pathways like the MAPK and NF-κB signaling cascades, potentially leading to inflammation or apoptosis.[11][12] Furthermore, the process of endocytosis and the subsequent intracellular trafficking of nanoparticles can influence autophagy pathways.[13] The specific impact of PTBAEMA and PDMAEMA on these pathways would likely depend on their concentration, molecular weight, and the cell type being investigated. Further research is needed to elucidate the precise signaling cascades modulated by these specific polymers.

Conclusion

Both PTBAEMA and PDMAEMA are valuable pH-responsive polymers for drug and gene delivery applications. PDMAEMA is a well-characterized polymer with a significant body of literature supporting its use, particularly in gene delivery. Its pKa is well-suited for endosomal escape via the proton sponge effect, although its cytotoxicity at higher molecular weights is a consideration. PTBAEMA, with its higher hydrophobicity and slightly different pKa, presents an interesting alternative. However, a more comprehensive and direct comparative evaluation of its cytotoxicity and gene transfection efficiency against PDMAEMA is needed to fully ascertain its relative advantages. The choice between these two polymers will ultimately depend on the specific requirements of the drug delivery system, including the nature of the therapeutic cargo, the target cells, and the desired balance between efficacy and safety.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-(Tert-butylamino)ethyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling, Storage, and Disposal of 2-(Tert-butylamino)ethyl methacrylate (B99206).

This document provides critical safety and logistical information for the proper management of 2-(Tert-butylamino)ethyl methacrylate in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following equipment is mandatory when handling this compound.

Protection Type Specific Equipment Standards & Remarks
Eye/Face Protection Tightly fitting safety goggles or a face shield.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Sol-Vex®).[3]Gloves must be inspected prior to use and comply with EU Directive 89/686/EEC and the standard EN 374.[2]
Protective clothing (e.g., lab coat, overalls).[1][2]Fire/flame resistant and impervious clothing is recommended.[2] Contaminated clothing should not be taken home and must be decontaminated before reuse.[4][5]
Respiratory Protection Full-face respirator with appropriate cartridges.Required when vapors or aerosols are generated or if exposure limits are exceeded.[1][2]
Footwear Chemical-resistant boots with steel toe and shank.

II. Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

Property Value Source
Appearance Colorless liquid[1]
Odor Amine-like[1]
Boiling Point 82 °C at 13 hPa[1]
Flash Point 71 °C (159.8 °F) - closed cup[1]
Density 0.914 g/mL at 25 °C
Melting Point < -70 °C[1]
Vapor Pressure 0.06 hPa at 20 °C[1]

III. Operational Plan: Step-by-Step Handling Procedure

This section outlines the standard operating procedure for handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from open flames, hot surfaces, and sources of ignition.[1]

  • The storage temperature should not exceed 25 °C to prevent slow polymerization.[2]

  • It is recommended to store this chemical in the dark as it can be sensitive to UV light.[5] The storage duration should not exceed one year.[4]

2. Handling and Use:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure a safety shower and eye wash station are readily accessible.[7]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or aerosols.[1][6]

  • Use non-sparking tools to prevent ignition.[2]

  • Wash hands and face thoroughly after handling.[1][6]

3. Disposal Plan:

  • Dispose of contents and container in accordance with local, state, and federal regulations.[2][6][7]

  • Do not allow the product to enter drains.[1][6]

  • Entrust disposal to a licensed waste disposal company.[7]

  • For spills, absorb with inert material and place into a suitable, closed container for disposal.[6] Use spark-proof tools and explosion-proof equipment during cleanup.[2]

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Appropriate PPE B Ensure Proper Ventilation (Fume Hood) A->B C Verify Emergency Equipment Accessibility B->C D Dispense Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Properly Store or Dispose of Chemical F->G H Remove and Decontaminate PPE G->H I Wash Hands Thoroughly H->I EmergencyResponsePlan Emergency Response Plan cluster_spill Chemical Spill cluster_exposure Personal Exposure cluster_fire Fire A Evacuate Area B Don PPE A->B C Contain Spill B->C D Clean Up with Inert Material C->D E Dispose of Waste D->E F Move to Fresh Air (Inhalation) H Seek Immediate Medical Attention F->H G Flush with Water (Skin/Eye) G->H I Evacuate and Alert Others J Use Appropriate Extinguisher I->J K Cool Containers with Water J->K

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.